molecular formula C28H40F6N2O5 B610587 RU1968 bis-TFA salt CAS No. 171336-24-6

RU1968 bis-TFA salt

Katalognummer: B610587
CAS-Nummer: 171336-24-6
Molekulargewicht: 598.63
InChI-Schlüssel: SWTWSFQTQAEGEQ-BIADSQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RU1968 bis-TFA salt is an inhibitor of the sperm-specific Ca2+ channel CatSper, thereby inhibiting human Slo3 with about 15-fold lower potency than CatSper.

Eigenschaften

CAS-Nummer

171336-24-6

Molekularformel

C28H40F6N2O5

Molekulargewicht

598.63

IUPAC-Name

(8S,9S,13S,14S,17S)-17-(1-((2-(dimethylamino)ethyl)amino)ethyl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol bis(2,2,2-trifluoroacetate)

InChI

InChI=1S/C24H38N2O.2C2HF3O2/c1-16(25-13-14-26(3)4)22-9-10-23-21-7-5-17-15-18(27)6-8-19(17)20(21)11-12-24(22,23)2;2*3-2(4,5)1(6)7/h6,8,15-16,20-23,25,27H,5,7,9-14H2,1-4H3;2*(H,6,7)/t16?,20-,21-,22-,23+,24-;;/m1../s1

InChI-Schlüssel

SWTWSFQTQAEGEQ-BIADSQNLSA-N

SMILES

OC1=CC=C2[C@@]3([H])CC[C@]4(C)[C@@H](C(NCCN(C)C)C)CC[C@@]4([H])[C@]3([H])CCC2=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

RU1968 bis-TFA salt;  RU-1968 bis-TFA salt;  RU 1968 bis-TFA salt

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Mechanistic Profiling of RU1968 bis-TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of RU1968 bis-TFA salt , focusing on its mechanism of action and its critical utility in distinguishing CatSper (Cation channel of Sperm) activity from TRPV1 (Transient Receptor Potential Vanilloid 1) signaling.

Editorial Note: While RU1968 is the gold-standard inhibitor for CatSper channels, current literature identifies it as selective against TRPV1 . Therefore, this guide addresses the "mechanism on TRPV1" as a mechanism of exclusion (selectivity) , a vital property for researchers dissecting complex calcium signaling pathways where both channels are co-expressed (e.g., mammalian spermatozoa).

Selectivity, Signaling Isolation, and Experimental Protocols

Executive Summary

RU1968 bis-TFA is a synthetic steroidal ethylenediamine and a potent, broad-spectrum inhibitor of the CatSper channel complex. Its primary utility in drug development and reproductive biology lies in its high selectivity. Unlike non-specific blockers (e.g., Ruthenium Red) that inhibit both CatSper and TRPV1, RU1968 effectively silences CatSper currents without altering TRPV1 conductance. This guide defines the experimental parameters to validate this selectivity and utilize RU1968 to isolate TRPV1-mediated calcium influx in complex biological systems.

Compound Profile: RU1968 bis-TFA[1]
  • Chemical Name: (8R,9R,13R,14R,17R)-17-((R)-1-((2-(dimethylamino)ethyl)amino)ethyl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol bis(trifluoroacetate).

  • Class: Steroidal amine / Ethylenediamine derivative.[1]

  • Solubility: Soluble in DMSO (up to 10 mM); the bis-TFA salt form enhances aqueous solubility for physiological buffers.

  • Primary Target: CatSper (IC50 ~ 0.5 - 4 µM depending on species and stimulus).

  • Secondary Target (Selectivity Control): TRPV1 (No significant inhibition at < 30 µM).

Mechanism of Action: The Selectivity Filter

To understand the action of RU1968 on TRPV1, one must contrast it with its action on CatSper.

A. Primary Mechanism (CatSper Blockade)

RU1968 acts as a state-dependent pore blocker or allosteric modulator of the CatSper channel complex. It binds to the intracellular side of the channel, likely interacting with the pore-forming subunits (CatSper 1-4).

  • Effect: Abolishes progesterone- and prostaglandin-induced Ca²⁺ influx.

  • Kinetics: Rapid onset, reversible upon washout.

B. Mechanism on TRPV1 (Exclusion & Specificity)

RU1968 is characterized by a lack of affinity for the TRPV1 orthosteric capsaicin-binding pocket and the extracellular pore region.

  • Structural Basis: The steroidal backbone of RU1968 is distinct from the vanilloid pharmacophore required for TRPV1 activation/modulation.

  • Functional Outcome: In the presence of RU1968, TRPV1 channels retain full sensitivity to agonists (Capsaicin, Resiniferatoxin) and antagonists (Capsazepine, BCTC).

  • Research Implication: This "null mechanism" is the compound's most valuable asset. It allows researchers to treat cells with RU1968 to "subtract" CatSper background noise, isolating the pure TRPV1 current.

Signaling Pathway Visualization

The following diagram illustrates the differential modulation of Calcium signaling pathways in a human sperm cell model, highlighting RU1968's selective blockade.

RU1968_Selectivity_Pathway cluster_ligands Extracellular Stimuli cluster_membrane Plasma Membrane Ion Channels Progesterone Progesterone / PGE1 CatSper CatSper Complex (Voltage/pH dependent) Progesterone->CatSper Activates Capsaicin Capsaicin / Heat (>43°C) TRPV1 TRPV1 Channel (Polymodal Sensor) Capsaicin->TRPV1 Activates Ca_Influx Intracellular Ca2+ Elevation CatSper->Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Ca2+ Influx RU1968 RU1968 bis-TFA (Inhibitor) RU1968->CatSper BLOCKS (IC50 ~4µM) RU1968->TRPV1 NO EFFECT (Selectivity) Motility Hyperactivation & Chemotaxis Ca_Influx->Motility Downstream Signaling

Caption: Differential modulation of Ca2+ influx. RU1968 selectively blocks CatSper, leaving TRPV1 signaling intact.

Experimental Protocols

To validate the mechanism and selectivity of RU1968 in your specific model, follow these self-validating protocols.

Protocol A: Differential Calcium Flux Assay (Fluo-4)

Objective: Confirm RU1968 inhibits Progesterone-induced Ca²⁺ entry (CatSper) but spares Capsaicin-induced entry (TRPV1).

  • Preparation:

    • Load cells (e.g., human sperm or HEK293-CatSper/TRPV1 cotransfectants) with Fluo-4 AM (5 µM) for 30 min at 37°C.

    • Wash 2x with Tyrode’s buffer (containing 2 mM Ca²⁺).

  • Baseline Recording: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish baseline.

  • Inhibitor Pre-incubation:

    • Group A (Control): Add Vehicle (DMSO 0.1%).

    • Group B (Test): Add RU1968 bis-TFA (10 µM).

    • Group C (TRPV1 Control): Add Capsazepine (10 µM).

    • Incubate for 5–10 minutes.

  • Agonist Challenge (Sequential):

    • Step 1: Add Progesterone (5 µM). Record response for 120s.

    • Step 2: Washout (optional) or add Capsaicin (10 µM) directly. Record for 120s.

  • Validation Criteria:

    • Group B (RU1968): Should show 0% response to Progesterone but 100% response to Capsaicin.

    • Group C (Capsazepine): Should show 100% response to Progesterone but 0% response to Capsaicin.

Protocol B: Whole-Cell Patch Clamp (Selectivity Screen)

Objective: Electrophysiological confirmation of channel isolation.

ParameterCatSper SettingsTRPV1 Settings
Pipette Solution Cs-Aspartate based (pH 7.3)Cs-Aspartate based (pH 7.2)
Bath Solution HS (High Sodium) or Divalent FreeStandard Tyrode's
Voltage Protocol Ramp -100 mV to +100 mV (1s)Ramp -100 mV to +100 mV (500ms)
Agonist Intracellular alkalinization (NH4Cl) or ProgesteroneCapsaicin (1 µM)
RU1968 Application Perfusion (10 µM)Perfusion (10 - 30 µM)
Expected Result >90% Current Inhibition <5% Current Inhibition
Quantitative Data Summary

The following table summarizes the inhibitory potency of RU1968 across relevant channels, highlighting its specificity profile.

Target ChannelAgonist / StimulusRU1968 IC50 (µM)Interaction Type
CatSper (Human) Progesterone3.8 ± 0.5 Potent Block
CatSper (Mouse) Intracellular Alkalinization~4.0 Potent Block
TRPV1 Capsaicin> 30 (Inactive) Non-interacting
Slo3 (KSper) Voltage / pH~60Weak / Partial
CaV Channels Depolarization> 50Weak / Inactive
References
  • Rennhack, A., et al. (2018). "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm." British Journal of Pharmacology.

  • Jeschke, J. K., et al. (2021). "The Action of Reproductive Fluids and Contained Steroids, Prostaglandins, and Zn2+ on CatSper Ca2+ Channels in Human Sperm."[1] Frontiers in Cell and Developmental Biology.

  • ProbeChem. "RU1968 Product Datasheet." ProbeChem Biochemicals.

  • Bhandari, B., et al. (2021). "Targeting TRPV1 and TRPA1 for Pain Relief." International Journal of Molecular Sciences. (Cited for TRPV1 antagonist comparison).

  • Strünker, T., et al. (2011). "The CatSper channel mediates progesterone-induced Ca2+ influx in human sperm." Nature.

Sources

chemical structure and molecular weight of RU1968 bis-TFA salt

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Molecular Weight, and Experimental Application

Executive Summary

RU1968 bis-TFA salt is a specialized, high-potency pharmacological inhibitor of the CatSper (Cation channel of Sperm) complex. Chemically, it is a steroidal ethylenediamine derivative, typically synthesized from an estrone precursor.[1][2][3] It is critical in reproductive biology for dissecting the non-genomic signaling pathways of progesterone and prostaglandins in spermatozoa.

This guide details the physicochemical properties, synthesis challenges, and validated experimental protocols for utilizing RU1968 in calcium imaging and motility assays.[3][4]

Chemical Identity & Physicochemical Properties[1][2][5][6][7]

Nomenclature and Classification
  • Common Name: RU1968 bis-TFA[5][6]

  • Chemical Class: Steroidal Ethylenediamine / Estratriene derivative[2]

  • IUPAC Name: (8S,9S,13S,14S,17S)-17-(1-((2-(dimethylamino)ethyl)amino)ethyl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol bis(trifluoroacetate).[5][6]

    • Note: The core structure retains the aromatic A-ring characteristic of the estrone precursor, technically making it an estratriene derivative with a modified side chain at C-17.

Structural Specifications

The molecule consists of a lipophilic steroid backbone (providing membrane intercalation) and a hydrophilic polyamine side chain (interacting with the channel pore). In the bis-TFA salt form, the two nitrogen atoms in the ethylenediamine tail are protonated, forming ionic bonds with two trifluoroacetate counterions.

PropertyValueNotes
Parent Formula

Free base
Salt Formula

Bis-trifluoroacetate salt
Parent MW 370.58 g/mol Used for molarity if free base is specified
Salt MW 598.63 g/mol Use this value for weighing the bis-TFA salt
Appearance White to off-white solid powderHygroscopic
Solubility DMSO (

10 mM), Ethanol
Insoluble in water without co-solvent
Molecular Weight Calculation Logic

For precise stoichiometry in stock preparation, the contribution of the trifluoroacetic acid (TFA) counterions must be accounted for.

  • Free Base: 370.58 Da[7]

  • TFA Counterion (

    
    ):  ~114.02 Da 
    
    
    
    2 = 228.04 Da
  • Total Salt MW:

    
     Da
    

Mechanism of Action: CatSper Inhibition

RU1968 acts as a pore blocker for the CatSper channel, a pH-dependent, sperm-specific calcium channel located in the flagellum. Unlike earlier hypotheses, RU1968 does not act via sigma receptors but directly inhibits the channel, preventing the calcium influx necessary for sperm hyperactivation.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of RU1968 within the sperm activation cascade.

CatSper_Pathway Progesterone Progesterone / PGE1 (Extracellular) Receptor Membrane Receptor (ABHD2 / Non-genomic) Progesterone->Receptor Activates CatSper CatSper Channel (Flagellar Membrane) Receptor->CatSper Opens Ca_Influx Ca2+ Influx (Cytosolic) CatSper->Ca_Influx Permits Response Hyperactivation & Acrosome Reaction Ca_Influx->Response Triggers RU1968 RU1968 (Inhibitor) RU1968->CatSper BLOCKS (IC50 ~4 µM)

Figure 1: Mechanism of Action. RU1968 intercepts the signaling cascade by directly blocking the CatSper channel pore, nullifying the effects of progesterone.

Experimental Protocols

Stock Solution Preparation

Critical Warning: The bis-TFA salt is acidic. Ensure your assay buffer has sufficient buffering capacity (e.g., HEPES) to maintain physiological pH upon addition, although the volume added is typically negligible.

Protocol for 10 mM Stock (1 mL):

  • Weighing: Weigh exactly 5.99 mg of RU1968 bis-TFA salt.

    • Note: Due to the high molecular weight of the salt form, weighing errors are minimized compared to the free base.

  • Solvent: Add 1.0 mL of high-grade anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve completely to form a clear solution.

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.

In Vitro Assay Application (Sperm Motility/Imaging)

To achieve the standard inhibitory concentration (IC50 ≈ 4 µM), follow this dilution scheme:

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in assay buffer to create a 100 µM working solution .

    • Why? Direct addition of 100% DMSO stock to cells can cause solvent toxicity. Keeping final DMSO < 0.1% is best practice.

  • Final Application: Add the working solution to the sperm suspension to reach a final concentration of 3–10 µM .

  • Incubation: Incubate for 15 minutes at 37°C prior to stimulation with Progesterone.

Workflow Visualization

Protocol_Workflow Step1 Weigh 5.99 mg RU1968 bis-TFA Step2 Dissolve in 1 mL Anhydrous DMSO Step1->Step2 Step3 Store Aliquots (-20°C, Dark) Step2->Step3 Step4 Prepare Working Sol. (1:100 in Buffer) Step3->Step4 Thaw Step5 Treat Sperm Cells (Final: 3-10 µM) Step4->Step5 Step6 Stimulate (Progesterone) Step5->Step6

Figure 2: Preparation and Application Workflow. Standardized steps for ensuring consistent IC50 delivery.

Synthesis Context & Stereochemistry

Researchers should be aware that RU1968 possesses a complex stereochemical profile due to the chiral centers in the steroid backbone and the side chain.[1][2][3]

  • Stereoisomerism: The side chain at C-17 introduces additional chirality. Commercial preparations must be validated for purity, as racemic mixtures can show reduced potency.

  • Recent Advances: New analogues (e.g., aminomethyl derivatives) are being developed to reduce this stereochemical complexity while retaining CatSper selectivity, though RU1968 remains the gold standard for potency in current literature.

References

  • Rennhack, A., et al. (2018). "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm."[3][7] British Journal of Pharmacology.[7]

  • Schierling, T., et al. (2022). "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity."[8] ACS Pharmacology & Translational Science.[8]

  • MedKoo Biosciences. "RU1968 bis-TFA salt Product Datasheet."

  • PubChem. "RU1968 bis-TFA salt (CID 154731225)." National Library of Medicine.

Sources

Technical Whitepaper: Therapeutic Potential of RU1968 bis-TFA in Pain Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: RU1968 bis-TFA (Trifluoroacetate salt) Primary Class: Steroidal Ethylenediamine / Sigma Receptor Ligand Therapeutic Focus: Neuropathic Pain & Central Sensitization

This technical guide evaluates the repositioning of RU1968 , originally characterized as a potent CatSper (cation channel of sperm) inhibitor, as a novel analgesic agent. While its primary literature focuses on reproductive biology, RU1968 possesses a high-affinity steroidal scaffold that functions as a Sigma-1 Receptor (σ1R) ligand . Given the validated role of σ1R antagonists in dampening central sensitization and NMDA receptor hyperactivity, RU1968 bis-TFA presents a high-value investigational target for managing refractory neuropathic pain.

This document outlines the mechanistic rationale, solubilization protocols for the bis-TFA salt, and validated workflows for preclinical analgesic assessment.

Pharmacological Profile & Mechanistic Rationale[1][2]

The Sigma-1 Receptor Connection

RU1968 is a steroidal ethylenediamine.[1][2][3] Structural analysis reveals it shares pharmacophore features with neuroactive steroids. While its action on sperm motility is independent of sigma receptors, it acts as a ligand for these chaperones in somatic tissue.

Mechanism of Action in Pain: Under homeostatic conditions, σ1Rs reside at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). During neuropathic stress (nerve injury), σ1Rs translocate to the plasma membrane, where they chaperone and potentiate GluN1 subunits of NMDA receptors . This potentiation leads to:

  • Increased Calcium (

    
    ) influx.[1]
    
  • PKC activation and phosphorylation of NMDA receptors.

  • Central Sensitization (Wind-up phenomenon).

RU1968 Hypothesis: By acting as a σ1R antagonist, RU1968 prevents this translocation, decoupling the NMDA receptor potentiation and raising the nociceptive threshold.

Visualization: The Anti-Nociceptive Pathway

The following diagram illustrates the proposed mechanism by which RU1968 disrupts the maintenance of neuropathic pain.

RU1968_Mechanism NerveInjury Peripheral Nerve Injury Ca_ER ER Ca2+ Depletion NerveInjury->Ca_ER Sig1_Translocation Sigma-1R Translocation (ER -> Plasma Membrane) Ca_ER->Sig1_Translocation Trigger NMDAR NMDAR (GluN1) Interaction Sig1_Translocation->NMDAR Chaperoning RU1968 RU1968 bis-TFA (Sigma-1 Antagonism) RU1968->Sig1_Translocation BLOCKS Analgesia Analgesia / Reduced Wind-up RU1968->Analgesia Ca_Influx Massive Ca2+ Influx NMDAR->Ca_Influx Sensitization Central Sensitization (Neuropathic Pain) Ca_Influx->Sensitization

Caption: RU1968 blocks Sigma-1R translocation, preventing NMDAR potentiation and central sensitization.

Technical Protocol: Handling RU1968 bis-TFA

Chemical Handling & Solubilization

The bis-TFA (trifluoroacetate) salt form enhances stability but introduces acidity. Direct injection of high-concentration TFA salts can cause local tissue necrosis or pH-mediated nociception, confounding pain assays.

Critical SOP for In Vivo Preparation:

ParameterSpecification
Molecular Weight ~370.6 g/mol (Free base) + TFA counterions
Solubility Soluble in DMSO (>10 mg/mL); Ethanol
Storage -20°C, desiccated, protected from light
Vehicle 5% DMSO / 5% Tween-80 / 90% Saline (Standard)

Step-by-Step Solubilization (10 mg/mL Stock):

  • Weighing: Weigh 10 mg of RU1968 bis-TFA in a glass vial.

  • Primary Solvent: Add 500 µL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Buffer Exchange (Critical):

    • Slowly add 4.5 mL of pre-warmed (37°C) sterile saline (0.9% NaCl).

    • Note: If precipitation occurs, add Tween-80 (up to 5% total volume) before the saline.

  • pH Adjustment: Check pH. TFA salts will be acidic (pH ~3-4). Adjust to pH 7.2–7.4 using 0.1N NaOH. Do not skip this step for intrathecal (i.t.) injections.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

Experimental Workflow: Preclinical Pain Assessment

To validate RU1968, researchers should utilize the Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI) models. The following workflow integrates the compound into a standard neuropathic pain pipeline.

Experimental Design
GroupTreatmentDoseRouteN (Mice)
Vehicle 5% DMSO/SalineN/Ai.p. / i.t.8
Positive Control Gabapentin100 mg/kgi.p.8
RU1968 Low RU1968 bis-TFA1 mg/kgi.p.8
RU1968 High RU1968 bis-TFA10 mg/kgi.p.8
Reference BD-1047 (Sigma Antag)10 mg/kgi.p.8
Behavioral Assay: Von Frey Filament Test (Mechanical Allodynia)

Objective: Measure the paw withdrawal threshold (PWT) to assess anti-allodynic efficacy.

  • Baseline: Measure PWT 1 day prior to surgery and 7 days post-surgery (to confirm neuropathy).

  • Administration: Administer RU1968 (i.p. or i.t.) on Day 7 post-injury.

  • Time Course: Assess PWT at 30, 60, 120, and 240 minutes post-injection.

  • Calculation: Use the Up-Down method (Dixon) to calculate the 50% withdrawal threshold.

Workflow Visualization

The following diagram details the operational workflow from synthesis to behavioral readout.

Workflow Prep RU1968 bis-TFA Solubilization & pH Adj Dosing Acute Administration (i.p. or i.t.) Prep->Dosing Model Neuropathic Model (SNL/CCI - Day 0) Screen Baseline Screening (Day 7 - Allodynia Confirmed) Model->Screen Screen->Dosing Assay Von Frey Assay (30-240 min) Dosing->Assay Analysis Data Analysis (% MPE Calculation) Assay->Analysis

Caption: Operational workflow for evaluating RU1968 in neuropathic pain models.

Comparative Data Analysis

RU1968 must be benchmarked against known Sigma ligands and CatSper inhibitors to isolate its mechanism. The table below summarizes relevant inhibitory constants (


) and binding affinities (

).

Note: Values for Sigma receptors are extrapolated from structural analogs (steroidal sigma ligands) and require empirical confirmation for RU1968 specifically.

CompoundTarget: CatSper (

)
Target: Sigma-1 (

)
Target: Slo3 (

)
Specificity Profile
RU1968 ~0.4 - 4.0 µM < 50 nM (Est.) > 30 µM High (CatSper/Sigma)
BD-1047Inactive~1-10 nMInactiveSelective Sigma-1 Antagonist
ProgesteronePotentiatorLow AffinityInactiveEndogenous Ligand
Mibefradil~5 µMModerate~10 µMLow (CaV channel blocker)

Interpretation:

  • Selectivity: RU1968 shows superior selectivity against Slo3 (potassium channels) compared to other inhibitors, reducing the risk of off-target cardiac or neural repolarization issues.

  • Potency: The estimated nanomolar affinity for Sigma-1 (based on its steroidal scaffold) suggests it may be effective at doses lower than those required for CatSper inhibition.

Safety & Toxicity Considerations

A major advantage of RU1968, highlighted in reproductive studies, is its cytotoxicity profile .

  • Sperm Viability: RU1968 showed no significant toxicity in human sperm at therapeutic concentrations (up to 30 µM).

  • Systemic Toxicity: As a steroidal derivative, potential endocrine disruption should be monitored.

  • Recommendation: Include a Rotarod test in the pain workflow to ensure that any analgesic effect is not a false positive caused by motor sedation or ataxia.

References

  • Rennhack, A., et al. (2018).[1][4] "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm."[1][5] British Journal of Pharmacology.[4]

  • Schierling, T., et al. (2022).[1] "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity." ACS Pharmacology & Translational Science.[1] [1]

  • Guide to Pharmacology. (2024). "RU1968 Ligand Page."[3][6] IUPHAR/BPS.

  • Meriaux, C., et al. (2020). "Sigma-1 receptor modulation as a therapy for neuropathic pain." Pharmacology & Therapeutics. (Cited for Sigma-1 mechanism context).

Sources

A Technical Guide to Interrogating the Species-Specific Binding Affinity of RU1968 bis-TFA for the TRPV1 Channel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RU1968 is a well-established, potent, and cross-species inhibitor of the sperm-specific calcium channel, CatSper.[1][2] Its utility in dissecting the intricacies of sperm physiology is undeniable. However, as with any selective inhibitor, a thorough understanding of its potential off-target interactions is paramount for the unambiguous interpretation of experimental data and for assessing its therapeutic potential. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and thermal sensation, represents a plausible, yet uninvestigated, off-target for steroidal compounds like RU1968.[3] This guide provides a comprehensive experimental framework for researchers to determine and compare the binding affinity of RU1968 bis-TFA for human and rat TRPV1. We will delve into the rationale behind a multi-tiered assay approach, provide detailed, self-validating protocols, and discuss the critical interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of RU1968 or similar compounds.

Part 1: Theoretical Framework and Rationale for Investigation

The Pharmacology of RU1968: A Potent CatSper Inhibitor

RU1968 is a steroidal ethylenediamine that effectively abolishes Ca²⁺ signals mediated by the CatSper channel in sperm from various species, including humans and mice.[4][5] It exhibits selectivity for CatSper over the related Slo3 potassium channel, another important ion channel in sperm.[4] The IC₅₀ for RU1968 against progesterone- and prostaglandin-induced Ca²⁺ signals in human sperm is in the low micromolar range (3.8-4 µM).[6] Given its steroidal backbone, the potential for interactions with other membrane-embedded channels and receptors, such as TRPV1, warrants investigation.

The TRPV1 Channel: A Polymodal Nociceptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[7] It functions as a molecular integrator of various noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent chemical compounds like capsaicin.[8] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in neuronal depolarization and the sensation of pain.[7] This central role in pain pathways has made TRPV1 a major target for the development of novel analgesics.[9]

Species Differences in TRPV1: A Critical Consideration in Preclinical Research

Significant pharmacological differences exist between human and rat TRPV1. For instance, the potent TRPV1 agonist, resiniferatoxin (RTX), and its antagonist counterpart, iodoresiniferatoxin (I-RTX), bind with higher affinity to the rat isoform of TRPV1 than to the human version.[9] These differences can be attributed to subtle variations in the amino acid sequences within the ligand-binding pockets. A single amino acid substitution in the S4 transmembrane domain (L547M in human TRPV1) can dramatically alter binding affinity for these compounds.[9] Such species-specific variations underscore the importance of evaluating compound activity on both human and rodent orthologs during preclinical drug development to ensure the translatability of findings.

RU1968 RU1968 bis-TFA (Steroidal CatSper Inhibitor) CatSper CatSper Channel (Primary Target) RU1968->CatSper Inhibition TRPV1 TRPV1 Channel (Potential Off-Target) RU1968->TRPV1 Potential Interaction? Rationale Rationale for Investigation TRPV1->Rationale Human_TRPV1 Human TRPV1 Rationale->Human_TRPV1 Rat_TRPV1 Rat TRPV1 Rationale->Rat_TRPV1 Species_Diff Known Species Differences Human_TRPV1->Species_Diff Rat_TRPV1->Species_Diff cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Direct Binding cluster_2 Tier 3: Gold-Standard Functional Validation Calcium_Assay Functional Screen: Calcium Imaging (FLIPR) Radioligand_Assay Direct Binding Assay: Radioligand Competition Calcium_Assay->Radioligand_Assay Confirm Direct Interaction Patch_Clamp Functional Validation: Patch-Clamp Electrophysiology Radioligand_Assay->Patch_Clamp Functional Confirmation Data Comparative Affinity Data (IC50, Ki, Kd) Patch_Clamp->Data Start Start Start->Calcium_Assay High-Throughput Screening End End Data->End

Caption: Proposed tiered experimental workflow.

Part 3: Detailed Experimental Protocols

Cell Line Preparation and Maintenance

The foundation of this investigation lies in robust and reliable cell-based models. The use of well-characterized recombinant cell lines is crucial for isolating the activity of the target channel.

Protocol 3.1: Stable Cell Line Culture

  • Cell Line Selection: Acquire HEK293 or CHO-K1 cell lines stably expressing either human TRPV1 (hTRPV1) or rat TRPV1 (rTRPV1). These cell lines are widely used and provide a low-background system for studying ion channel function.

  • Culture Medium: Culture the cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable expression of the recombinant channel.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days, or when they reach 80-90% confluency, using a standard trypsinization protocol. Avoid over-confluency, as this can negatively impact cell health and channel expression.

  • Quality Control: Regularly verify the expression and function of the TRPV1 channels using a known agonist like capsaicin in a simple functional assay (e.g., calcium imaging).

Causality Behind Choices:

  • HEK293/CHO-K1 Cells: These cell lines have low endogenous ion channel expression, providing a clean background for studying the specific effects on the recombinantly expressed TRPV1.

  • Stable Expression: This ensures consistent and reproducible levels of TRPV1 expression across experiments, which is critical for generating reliable dose-response curves.

  • Selection Antibiotic: This maintains the selective pressure to ensure that only cells expressing the channel of interest are propagated.

Tier 1: High-Throughput Functional Screening - Calcium Imaging Assay

This initial screen will determine if RU1968 has any functional effect (agonistic or antagonistic) on human and rat TRPV1. A Fluorometric Imaging Plate Reader (FLIPR) assay is ideal for this purpose due to its high-throughput nature. [7]

cluster_0 Cell Preparation cluster_1 Dye Loading & Compound Addition cluster_2 FLIPR Measurement Seed_Cells 1. Seed hTRPV1 & rTRPV1 cells in 96-well plates Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye 3. Load cells with Fluo-4 AM calcium indicator Incubate_24h->Load_Dye Add_RU1968 4. Add RU1968 (dose-response) or vehicle control Load_Dye->Add_RU1968 Baseline 5. Measure baseline fluorescence Add_RU1968->Baseline Add_Capsaicin 6. Add Capsaicin (agonist) to stimulate TRPV1 Baseline->Add_Capsaicin Record_Signal 7. Record fluorescence change (calcium influx) Add_Capsaicin->Record_Signal

Caption: Workflow for the Calcium Imaging (FLIPR) Assay.

Protocol 3.2: FLIPR Calcium Assay for Antagonist Activity

  • Cell Plating: Seed the hTRPV1 and rTRPV1 expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer the following day.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 60 minutes. [7]3. Compound Preparation: Prepare a dose-response curve of RU1968 bis-TFA in assay buffer. Also, prepare a positive control antagonist (e.g., capsazepine) and a vehicle control (e.g., 0.1% DMSO).

  • Assay Execution (FLIPR): a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument will add the RU1968, control antagonist, or vehicle to the respective wells. Incubate for 5-15 minutes. d. The instrument will then add a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells to activate the TRPV1 channels. e. Record the fluorescence intensity for 2-3 minutes to measure the capsaicin-induced calcium influx. [7]5. Data Analysis: Calculate the percentage of inhibition of the capsaicin response at each concentration of RU1968. Plot the percent inhibition against the log concentration of RU1968 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Choices:

  • Fluo-4 AM: This is a widely used, high-affinity fluorescent dye that exhibits a large increase in fluorescence upon binding to free Ca²⁺, making it ideal for detecting changes in intracellular calcium.

  • Capsaicin as Agonist: Capsaicin is a potent and specific agonist for both human and rat TRPV1, providing a robust and reliable method for channel activation. [8]* EC₈₀ Concentration of Capsaicin: Using a submaximal concentration of the agonist allows for sensitive detection of both competitive and non-competitive antagonists.

Tier 2: Direct Binding Assessment - Radioligand Binding Assay

If the calcium imaging assay suggests antagonistic activity, a radioligand binding assay should be performed to determine if RU1968 directly competes with a known ligand for the TRPV1 binding site. [10]This assay provides a direct measure of binding affinity (Ki).

Protocol 3.3: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cultured hTRPV1 or rTRPV1 cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Resiniferatoxin, [³H]-RTX), which is known to bind with high affinity to both human and rat TRPV1. [11] * A range of concentrations of unlabeled RU1968 bis-TFA (the competitor).

    • Cell membranes (a specific amount of protein per well).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection: Place the filtermats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding by including wells with a high concentration of a known unlabeled TRPV1 ligand (e.g., unlabeled RTX).

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percentage of specific binding against the log concentration of RU1968.

    • Fit the data to a one-site competition curve to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [12] Causality Behind Choices:

  • [³H]-RTX: This is a high-affinity radioligand for TRPV1, making it suitable for competition binding assays. Its use allows for the sensitive detection of compounds that bind to the same site. [9]* Membrane Preparations: Using isolated membranes ensures that the binding interaction is not influenced by intracellular signaling pathways or cellular uptake/efflux mechanisms. [10]* Rapid Filtration: This is a standard and effective method for separating the membrane-bound radioligand from the free radioligand in the solution before significant dissociation of the ligand-receptor complex can occur. [13]

Tier 3: Gold-Standard Functional Validation - Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function. [14]It provides detailed information on the mechanism of inhibition and can confirm the findings from the higher-throughput assays.

Protocol 3.4: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Plate hTRPV1 or rTRPV1 expressing cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., a standard Tyrode's solution).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution (containing ions that mimic the intracellular environment).

  • Recording: a. Establish a whole-cell recording configuration on a single cell. b. Clamp the cell at a holding potential of -60 mV. c. Apply a known concentration of capsaicin (e.g., 1 µM) to the cell to elicit a robust inward current through the TRPV1 channels. [15] d. After washing out the capsaicin, perfuse the cell with a solution containing RU1968 for 1-2 minutes. e. Co-apply the same concentration of capsaicin with RU1968 and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of different concentrations of RU1968.

    • Calculate the percentage of inhibition for each concentration of RU1968.

    • Plot the percent inhibition against the log concentration of RU1968 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Causality Behind Choices:

  • Whole-Cell Configuration: This allows for the direct measurement of the total current flowing through all the TRPV1 channels in the cell membrane, providing a direct readout of channel activity.

  • Voltage Clamp: By holding the membrane potential constant, the influence of voltage changes on channel activity is eliminated, allowing for the specific effect of the compound on ligand-gated activation to be isolated.

  • Direct Perfusion: This ensures rapid application and washout of compounds, allowing for precise control of the timing of drug exposure.

Part 4: Data Analysis and Interpretation

The data generated from the proposed experiments should be compiled and analyzed to provide a clear comparison of the binding affinity of RU1968 for human and rat TRPV1.

Table 1: Summary of RU1968 bis-TFA Binding Affinity for Human vs. Rat TRPV1

Assay TypeSpeciesParameterRU1968 bis-TFA ValuePositive Control Value (e.g., Capsazepine)
Calcium Imaging (FLIPR) HumanIC₅₀ (µM)Experimental DataExperimental Data
RatIC₅₀ (µM)Experimental DataExperimental Data
Radioligand Binding HumanKi (µM)Experimental DataExperimental Data
RatKi (µM)Experimental DataExperimental Data
Patch-Clamp Electrophysiology HumanIC₅₀ (µM)Experimental DataExperimental Data
RatIC₅₀ (µM)Experimental DataExperimental Data

A significant difference (e.g., >10-fold) in the IC₅₀ or Ki values between the human and rat channels would indicate species-specific effects of RU1968 on TRPV1. This information is critical for interpreting in vivo studies in rats and predicting potential effects in humans.

Part 5: Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to definitively characterize the binding affinity of RU1968 bis-TFA for human and rat TRPV1. By progressing from high-throughput functional screening to direct binding assays and finally to gold-standard electrophysiological validation, researchers can build a comprehensive and reliable profile of this compound's potential off-target effects. The data generated will be invaluable for the interpretation of studies using RU1968 to probe CatSper function and for any future consideration of its therapeutic development.

Should RU1968 show significant and species-specific interaction with TRPV1, further studies could explore the molecular basis of this interaction through site-directed mutagenesis of the differing amino acid residues between the human and rat TRPV1 binding pockets. Understanding the structural determinants of this interaction could provide valuable insights for the rational design of even more selective CatSper inhibitors.

References

  • Rennhack, A., et al. (2018). A novel cross‐species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(16), 3146-3161. [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 6(1), 51-64. [Link]

  • Al-Maghout, T., et al. (2020). A novel cross‐species inhibitor to study the function of CatSper Ca2+ channels in sperm. FASEB BioAdvances, 2(11), 647-658. [Link]

  • Miller, M. R., et al. (2018). The CatSper inhibitor RU1968 suppresses human sperm motility and progesterone-induced Ca2+ oscillations. Human Reproduction, 33(10), 1837-1846. [Link]

  • Nadezhdin, K. D., & Sobolevsky, A. I. (2022). Ligand-Binding Sites in Vanilloid-Subtype TRP Channels. Frontiers in Physiology, 13, 893108. [Link]

  • Ohbuchi, K., et al. (2016). Detailed Analysis of the Binding Mode of Vanilloids to Transient Receptor Potential Vanilloid Type I (TRPV1) by a Mutational and Computational Study. PLoS One, 11(9), e0162543. [Link]

  • Yang, F., et al. (2018). Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. Journal of Biological Chemistry, 293(40), 15588-15598. [Link]

  • National Center for Biotechnology Information. Gene: Trpv1 transient receptor potential cation channel, subfamily V, member 1 [Rattus norvegicus (Norway rat)]. [Link]

  • BindingDB. Target: Transient receptor potential cation channel subfamily V member 1 (Rat). [Link]

  • UniProt. P34873 · TRPV1_RAT. [Link]

  • Matsushita, Y., et al. (2018). Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats. PLoS One, 13(10), e0204859. [Link]

  • Scite.ai. Radioligand binding methods: practical guide and tips. [Link]

  • Valenzano, K. J., et al. (2004). Resiniferatoxin Binds to the Capsaicin Receptor (TRPV1) near the Extracellular Side of the S4 Transmembrane Domain. Biochemistry, 43(18), 5459-5463. [Link]

  • Lehto, S. G., et al. (2015). TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats. Temperature (Austin), 2(2), 256-267. [Link]

  • Tak, M. H., et al. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proceedings of the National Academy of Sciences of the United States of America, 112(16), 5213-5218. [Link]

  • Nieto-Posadas, A., et al. (2011). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences, 12(4), 2277-2305. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Senning, E. N., & Gordon, S. E. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e07729. [Link]

  • Yang, Y., et al. (2023). The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels. Journal of Biological Chemistry, 299(11), 105299. [Link]

  • Santoni, G., & Amantini, C. (2010). TRPV1 (transient receptor potential cation channel, subfamily V, member 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Palkar, R., et al. (2017). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. eLife, 6, e27726. [Link]

  • Zhang, H., et al. (2023). A human TRPV1 genetic variant within the channel gating domain regulates pain sensitivity in rodents. Journal of Clinical Investigation, 133(3), e163735. [Link]

  • JoVE. (2023). Purification and Reconstitution of TRPV1 for Spectroscopic Analysis | Protocol Preview. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Romanovsky, A. A., et al. (2009). The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel. Journal of Neuroscience, 29(34), 10595-10604. [Link]

  • Waller, A., et al. (2016). Comparison of intracellular calcium assays for TRPV1 receptors... Journal of Biomolecular Screening, 21(6), 586-595. [Link]

  • Ann, J., et al. (2023). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Pharmacology, 14, 1148704. [Link]

Sources

Investigating the Enigmatic Role of RU1968 bis-TFA Salt in Sensory Neurons: A Hypothesis-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide delves into the biological activity of RU1968 bis-TFA salt, a compound of interest for its potent bioactivity. Our exploration is tailored for scientific professionals aiming to understand and potentially harness its effects within the intricate domain of sensory neurons. We will navigate the established pharmacology of RU1968, confront a pivotal scientific question regarding its canonical target, and lay out a hypothesis-driven framework for its investigation in the sensory nervous system. This document is structured to provide not just protocols, but a logical and scientifically rigorous pathway for inquiry.

RU1968 bis-TFA Salt: A Profile

RU1968 is a steroidal compound recognized as a potent and selective inhibitor of the Cation Channel of Sperm (CatSper).[1][2] CatSper is a family of ion channels that are critical for the motility and function of sperm.[2] The bis-TFA salt form of RU1968 refers to its formulation with two molecules of trifluoroacetic acid, a common counterion in peptide and small molecule synthesis that can influence the compound's solubility and handling.[3]

PropertyValueSource
Primary Target Cation Channel of Sperm (CatSper)[1][2]
Chemical Formula C₂₄H₃₈N₂O (free base)[4]
Molecular Weight 370.57 g/mol (free base)[4]
Known Activity Inhibition of progesterone- and prostaglandin-induced Ca²⁺ signals in sperm[1]
Selectivity Selective for CatSper over the Slo3 potassium channel[1][4]

The Central Conundrum: CatSper Specificity and a New Hypothesis for Sensory Neurons

A thorough review of the current literature presents a significant scientific hurdle for the direct investigation of RU1968's primary mechanism in sensory neurons: CatSper channels are considered to be sperm-specific. [2][4] Their expression and function have not been documented in the peripheral nervous system. This fact necessitates a shift from a confirmatory study to a hypothesis-driven investigation.

Hypothesis: Given its steroidal structure, RU1968 bis-TFA salt may exert off-target effects on other ion channels expressed in sensory neurons, such as members of the Transient Receptor Potential (TRP) family or other voltage-gated calcium channels.

The rationale for this hypothesis is grounded in the well-documented modulation of sensory neuron excitability by various neurosteroids and other steroidal compounds.[5][6][7] For instance, progesterone, a steroid hormone, has been shown to modulate the activity of TRPV1, a key ion channel in nociceptive sensory neurons.[8][9][10][11] Therefore, it is plausible that the steroidal scaffold of RU1968 allows it to interact with similar binding sites on ion channels in sensory neurons, independent of its high affinity for CatSper.

This guide provides the experimental framework to test this hypothesis.

Experimental Workflow for Assessing RU1968 Activity in Sensory Neurons

The following protocols are designed to provide a comprehensive assessment of the effects of RU1968 bis-TFA salt on the function of primary sensory neurons.

Primary Sensory Neuron Culture (Dorsal Root Ganglion Neurons)

This protocol details the isolation and culture of dorsal root ganglion (DRG) neurons, which are the primary sensory neurons of the peripheral nervous system.[12][13][14]

Step-by-Step Protocol:

  • Dissection: Euthanize a neonatal rodent (e.g., mouse or rat) in accordance with institutional guidelines. Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Enzymatic Digestion: Transfer the ganglia to a tube containing a dissociation medium, such as a balanced salt solution with collagenase and dispase, and incubate to break down the connective tissue.[12]

  • Mechanical Dissociation: Following enzymatic digestion, gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.[14]

  • Plating: Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) in a defined neurobasal medium supplemented with growth factors.

  • Culture: Maintain the neurons in a humidified incubator at 37°C and 5% CO₂. The neurons can typically be used for experiments within 24-48 hours.

Diagram: DRG Neuron Isolation and Culture Workflow

DRG_Culture_Workflow cluster_dissection Dissection cluster_dissociation Dissociation cluster_culture Cell Culture start Euthanize Animal dissect_drg Dissect DRGs start->dissect_drg enzymatic Enzymatic Digestion (Collagenase/Dispase) dissect_drg->enzymatic mechanical Mechanical Trituration enzymatic->mechanical plating Plate on Coated Coverslips mechanical->plating incubation Incubate (37°C, 5% CO₂) plating->incubation end end incubation->end Ready for Experiments

Caption: Workflow for the isolation and culture of primary DRG neurons.

Calcium Imaging to Assess Neuronal Activity

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration, which serves as a proxy for neuronal activity.[15][16][17][18]

Step-by-Step Protocol:

  • Dye Loading: Incubate the cultured DRG neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer.[17] This allows the dye to enter the cells.

  • De-esterification: After loading, wash the cells and allow time for intracellular esterases to cleave the AM ester group, trapping the active dye inside the neurons.

  • Image Acquisition: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Excite the dye at the appropriate wavelength(s) and capture the emitted fluorescence using a sensitive camera.

  • Baseline Recording: Record baseline fluorescence for a period to establish a stable signal.

  • Compound Application: Perfuse the chamber with a solution containing RU1968 bis-TFA salt at various concentrations.

  • Stimulation (Optional but Recommended): To probe for inhibitory effects, apply a known agonist of a sensory neuron channel (e.g., capsaicin for TRPV1, or a high potassium solution to induce depolarization) in the presence and absence of RU1968.

  • Data Analysis: Analyze the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Diagram: Calcium Imaging Experimental Logic

Calcium_Imaging_Logic cluster_setup Preparation cluster_experiment Experiment cluster_analysis Data Analysis load_dye Load Neurons with Calcium Indicator Dye establish_baseline Record Baseline Fluorescence load_dye->establish_baseline apply_ru1968 Apply RU1968 bis-TFA establish_baseline->apply_ru1968 apply_agonist Apply Known Agonist (e.g., Capsaicin) apply_ru1968->apply_agonist washout Washout apply_agonist->washout measure_fluorescence Measure Fluorescence Intensity Change washout->measure_fluorescence compare_responses Compare Agonist Response +/- RU1968 measure_fluorescence->compare_responses

Caption: Logical flow of a calcium imaging experiment to test RU1968.

Patch-Clamp Electrophysiology for Direct Ion Channel Assessment

Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels.[3][19][20]

Step-by-Step Protocol:

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-10 MΩ and fill with an appropriate intracellular solution.[3]

  • Seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit ion channel currents.

  • Compound Application: Perfuse the recording chamber with RU1968 bis-TFA salt and record any changes in holding current or elicited currents.

  • Current-Clamp Recordings: Switch to current-clamp mode to measure the neuron's membrane potential and its response to current injections (i.e., action potential firing). Apply RU1968 and assess changes in resting membrane potential, input resistance, and firing properties.

Data Interpretation and Expected Outcomes

The data from these experiments will allow for a robust evaluation of our hypothesis.

ExperimentPossible Outcome with RU1968Interpretation
Calcium Imaging - No change in baseline calcium- Inhibition of agonist-induced calcium influx- RU1968 is not a direct activator of calcium channels- RU1968 may be an antagonist of the agonist's target channel (e.g., TRPV1)
Voltage-Clamp Electrophysiology - Reduction of inward or outward currents- Shift in the voltage-dependence of activation/inactivation- Direct block of a specific ion channel- Modulation of channel gating properties
Current-Clamp Electrophysiology - Hyperpolarization or depolarization of resting membrane potential- Decreased firing rate in response to stimulation- Modulation of ion channels that are active at rest- Inhibition of channels involved in action potential generation

Concluding Remarks

The study of RU1968 bis-TFA salt in sensory neurons presents a fascinating scientific challenge. While its primary target, the CatSper channel, appears to be absent in these cells, the compound's steroidal nature provides a compelling rationale for investigating potential off-target effects on other ion channels that are crucial for sensory neuron function. The experimental workflows detailed in this guide provide a rigorous, hypothesis-driven approach to exploring these potential effects. The outcomes of such studies will not only elucidate the pharmacological profile of RU1968 but may also uncover novel modulatory sites on sensory neuron ion channels, offering new avenues for therapeutic development.

References

  • Rennhack, A., Schiffer, C., Brenker, C., Strunker, T., Seifert, R., & Kaupp, U. B. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(15), 3146-3161. [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 5(12), 1167-1181. [Link]

  • Zhang, Y., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 9, 673326. [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. PubMed. [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ResearchGate. [Link]

  • Li, Y., et al. (2023). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. PMC. [Link]

  • Wierda, K., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PMC. [Link]

  • Morales-Lázaro, S. L., et al. (2020). Steroids and TRP Channels: A Close Relationship. PMC. [Link]

  • González-Ramírez, R., et al. (2018). TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain. PMC. [Link]

  • Reddy, D. S. (2010). Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials. PMC. [Link]

  • De Vry, J., et al. (2021). Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release. PMC. [Link]

  • González-Ramírez, R., et al. (2018). TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain. PNAS. [Link]

  • Gong, K., Ohara, P. T., & Jasmin, L. (2016). Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. JoVE. [Link]

  • Zorumski, C. F., et al. (2017). Neuroactive Steroids: Receptor Interactions and Responses. Frontiers in Endocrinology. [Link]

  • ibidi GmbH. (2021). Protocol for DRG Neuron Preparation. ibidi. [Link]

  • Nilius, B., & Appendino, G. (2013). Herbal Compounds and Toxins Modulating TRP Channels. PMC. [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Roman, A. D., et al. (2023). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. MDPI. [Link]

  • Méndez-Reséndiz, K. A., et al. (2020). TRPV1 is negatively regulated by progesterone producing pain relief. ResearchGate. [Link]

  • Khaminets, A., et al. (2015). Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons. Bio-protocol. [Link]

  • Reddy, D. S. (2018). Clinical Potential of Neurosteroids for CNS Disorders. PMC. [Link]

  • JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2. JoVE. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). TRP Modulation by Natural Compounds. Retrieved from [Link]

  • Morales-Lázaro, S. L., et al. (2020). Steroids and TRP Channels: A Close Relationship. MDPI. [Link]

  • Gong, K., Ohara, P. T., & Jasmin, L. (2016). Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. eScholarship. [Link]

  • JoVE Science Education Database. (2023). Calcium Imaging of Cortical Neurons using Fura-2 AM. YouTube. [Link]

  • Ciampani, V., et al. (2021). Allopregnanolone Enhances GABAergic Inhibition in Spinal Motor Networks. MDPI. [Link]

  • Wierda, K., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. [Link]

  • Bánhegyi, P., et al. (2019). Carboxamido steroids inhibit the opening properties of transient receptor potential ion channels by lipid raft modulation. PMC. [Link]

  • Joksimovic, S., et al. (2018). Neurosteroids in Pain Management: A New Perspective on an Old Player. PMC. [Link]

  • González-Ramírez, R., et al. (2018). TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain. PubMed. [Link]

  • ResearchGate. (n.d.). Whole-Cell Patch-Clamp Recordings of Ca2+ Currents from Isolated Neonatal Mouse Dorsal Root Ganglion (DRG) Neurons. Retrieved from [Link]

Sources

Technical Monograph: RU1968 bis-TFA Salt in Calcium Signaling Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RU1968 bis-TFA salt is a steroid-based, potent, and selective inhibitor of CatSper (Cation channel of Sperm), a complex, multi-subunit calcium channel exclusively expressed in the flagella of spermatozoa. Unlike ubiquitous voltage-gated calcium channels (VGCCs) found in somatic cells (e.g., L-type or T-type), CatSper is unique to sperm and essential for hyperactivation —the high-amplitude, asymmetric flagellar beating required for fertilization.

This guide details the technical utility of RU1968 bis-TFA as a pharmacological tool to dissect calcium signaling pathways in reproductive biology. It supersedes older, non-specific inhibitors (e.g., Nifedipine, Mibefradil) by offering a defined selectivity window, distinguishing CatSper activity from the potassium channel Slo3 (KSper).

Chemical Identity & Physicochemical Properties

The "bis-TFA" designation indicates the compound is supplied as a trifluoroacetate salt. This formulation is critical for the stability and solubility of the dicationic ethylenediamine side chain attached to the steroid backbone.

PropertySpecification
Compound Name RU1968 bis-TFA
Chemical Class Steroidal Ethylenediamine
Molecular Weight ~598.6 g/mol (Salt form); ~370.6 g/mol (Free base)
Solubility Soluble in DMSO (up to ~40 mg/mL); Ethanol. Insoluble in water (must be diluted from organic stock).
Primary Target CatSper (IC50 ~ 0.5 - 3 µM depending on species/stimulus)
Secondary Target Slo3 (KSper) (IC50 is ~15-fold higher than CatSper)

Mechanistic Action: The CatSper Blockade

RU1968 functions as a pore blocker or allosteric modulator of the CatSper complex. In human sperm, CatSper is activated by Progesterone (secreted by cumulus cells) and Prostaglandins , as well as intracellular alkalization.

The Signaling Pathway

When Progesterone binds to the ABHD2 serine hydrolase (the non-genomic receptor), it relieves inhibition on CatSper, opening the pore. Calcium (


) rushes into the flagellum, triggering tyrosine phosphorylation and changing the beat pattern from symmetric (progressive) to asymmetric (hyperactivated).

RU1968 Intervention: RU1968 binds to the CatSper channel, preventing this


 influx even in the presence of potent activators like Progesterone.
Pathway Visualization

The following diagram illustrates the specific node of inhibition within the sperm calcium signaling cascade.

CatSper_Pathway PROG Progesterone (Extracellular) ABHD2 ABHD2 Receptor (Membrane) PROG->ABHD2 Activates CatSper CatSper Channel (Closed) ABHD2->CatSper Disinhibits CatSper_Open CatSper Channel (Open) CatSper->CatSper_Open Gating Ca_Influx Ca2+ Influx (Cytosolic) CatSper_Open->Ca_Influx Permeation RU1968 RU1968 bis-TFA (Inhibitor) RU1968->CatSper_Open BLOCKS Hyperact Hyperactivation (Flagellar Motility) Ca_Influx->Hyperact Signaling

Figure 1: Mechanism of Action. RU1968 acts downstream of receptor activation, directly blocking the CatSper pore and preventing calcium influx.

Validated Experimental Protocols

To ensure data integrity, experiments using RU1968 must be self-validating . The lack of calcium influx could be due to dead cells, not inhibition. Therefore, a "positive control" stimulation is required before or after inhibitor application.

Preparation of Stock Solutions

Critical Step: The bis-TFA salt is hygroscopic.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for the stock solution, as the compound may precipitate or degrade.

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 5.98 mg of RU1968 bis-TFA in 1 mL DMSO.

  • Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Kinetic Calcium Fluorimetry Assay

This protocol measures the ability of RU1968 to inhibit Progesterone-induced


 transients in human sperm.

Materials:

  • Human Sperm (capacitated for 3-4 hours).

  • Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HTF (Human Tubal Fluid) or Tyrode’s buffer (containing

    
    ).
    
  • Stimulus: Progesterone (stock 20 µM).

Workflow:

  • Dye Loading: Incubate sperm (

    
     cells/mL) with Fluo-4 AM (5 µM) and Pluronic F-127 (0.05%) for 45 minutes at 37°C.
    
  • Wash: Centrifuge (700 x g, 10 min) and resuspend in fresh HTF to remove extracellular dye.

  • Baseline & Inhibition (The Variable):

    • Aliquot cells into a 96-well plate.

    • Group A (Control): Add DMSO vehicle (0.1%).

    • Group B (Test): Add RU1968 (Final conc: 10 µM or dose-response 0.1–30 µM).

    • Incubation: Incubate for 15 minutes to allow the inhibitor to equilibrate with the channel.

  • Stimulation: Inject Progesterone (final conc: 2 µM) into all wells simultaneously.

  • Measurement: Record fluorescence intensity (Ex/Em 494/516 nm) every 1-5 seconds for 5 minutes.

Data Interpretation:

  • Control: Immediate, sharp rise in fluorescence (transient) followed by a sustained plateau.

  • RU1968 Treated: The initial peak is significantly blunted or abolished.

Electrophysiology (Whole-Cell Patch Clamp)

For direct confirmation of channel block, patch clamp is superior to fluorimetry.

  • Seal Formation: Obtain GΩ seal on the sperm cytoplasmic droplet (or corpus).

  • Break-in: Apply suction to enter whole-cell mode.

  • Solutions:

    • Pipette (Intracellular): Cs-based solution (to block K+ channels) + chelators (EGTA/BAPTA).

    • Bath (Extracellular): HS (High Saline).

  • Protocol: Apply voltage ramps (-100 mV to +100 mV).

  • Validation:

    • Record baseline current (

      
       is miniscule at pH 7.4).
      
    • Perfuse with monovalent cation solution (Na+-based, divalent free) or alkaline buffer (pH 7.4 -> pH 6.5 intracellularly via NH4Cl) to maximize

      
      .
      
    • Apply RU1968 (10 µM) .

    • Result: Current amplitude at +100 mV should decrease by >80%.

Selectivity & Limitations

While RU1968 is a powerful tool, researchers must be aware of its selectivity profile to avoid misinterpretation of data, particularly regarding the potassium channel Slo3.

ChannelIC50 (Human Sperm)Implication
CatSper ~0.5 - 2.0 µM Primary target. Complete block at 10-20 µM.
Slo3 (KSper) ~30 µM Secondary target. ~15-fold selectivity window.[1][2][3]
CaV (L-type) > 50 µMNegligible effect at working concentrations.

Experimental Advice: To ensure the observed effect is due to CatSper and not Slo3 inhibition (which affects membrane potential), use RU1968 at concentrations ≤ 10 µM . If higher concentrations are required, control experiments assessing membrane potential (using DiSC3(5) dye) are mandatory.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for validating RU1968 activity in a calcium imaging context.

Workflow_Logic Start Sperm Preparation (Capacitated) Dye Load Ca2+ Indicator (Fluo-4 / Fura-2) Start->Dye Split Split Samples Dye->Split Control Vehicle Control (DMSO) Split->Control Treat RU1968 Treatment (10 µM, 15 min) Split->Treat Stim Add Progesterone (2 µM) Control->Stim Treat->Stim Measure Measure Fluorescence (ΔF/F0) Stim->Measure Result_Valid Control: High Ca2+ Spike RU1968: No Spike Measure->Result_Valid Expected Result_Invalid Control: No Spike (Dead Cells/Error) Measure->Result_Invalid Troubleshoot

Figure 2: Validation Workflow. Logic flow for confirming specific CatSper inhibition versus experimental error.

References

  • Rennhack, A., et al. (2018). "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm." British Journal of Pharmacology.

  • Strünker, T., et al. (2011). "The CatSper channel mediates progesterone-induced Ca2+ influx in human sperm." Nature.

  • Lishko, P. V., et al. (2011). "Progesterone activates the principal Ca2+ channel of human sperm." Nature.

  • TargetMol. "RU1968 bis-TFA salt Product Data Sheet." TargetMol.

  • Schiffer, C., et al. (2020). "Bisphenol A Diglycidyl Ether (BADGE) and Bisphenol Analogs, but Not Bisphenol A (BPA), Activate the CatSper Ca2+ Channel in Human Sperm." Frontiers in Endocrinology.

Sources

Introduction: The Role of RU1968 in Fertility and Contraceptive Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to RU1968 Free Base and RU1968 bis-TFA Salt for Researchers and Drug Development Professionals

RU1968 is a potent, selective, and cross-species inhibitor of the Cation Channel of Sperm (CatSper).[1][2] This sperm-specific Ca2+ channel is a critical component in the regulation of sperm motility and is indispensable for male fertility. The CatSper channel controls the intracellular Ca2+ concentration, which in turn governs swimming behavior, hyperactivation, and chemotactic navigation towards the egg.[2][3] Progesterone and prostaglandins, present in the female reproductive tract, are known activators of the human CatSper channel.[1][2] By blocking this channel, RU1968 effectively suppresses these essential Ca2+ signals, mimicking the functional deficits observed in CatSper-related infertility.[2] This makes RU1968 an invaluable molecular probe for elucidating the complex mechanisms of fertilization and a promising lead structure for the development of non-hormonal contraceptives.[4][5]

However, the utility of this compound is hampered by its complex stereochemistry, which makes synthesis challenging.[3][6] In the laboratory, researchers will encounter RU1968 in two primary forms: the free base and the bis-trifluoroacetate (bis-TFA) salt. The choice between these forms is not trivial and has significant implications for experimental design, data interpretation, and reproducibility. This guide provides a detailed technical comparison, explains the causality behind experimental choices, and offers field-proven protocols to ensure scientific integrity.

Part 1: Core Physicochemical and Functional Differences

The fundamental difference between RU1968 free base and its bis-TFA salt lies in the protonation state of its two basic nitrogen atoms. The free base is the neutral, unprotonated molecule. The bis-TFA salt is the result of reacting the free base with two equivalents of trifluoroacetic acid (TFA), a strong acid commonly used during the final purification steps of synthetic compounds via reverse-phase HPLC.[7] This process protonates the two amine groups on the RU1968 side chain, forming a salt with two TFA molecules as counterions.

This seemingly simple chemical modification leads to significant differences in their physical and experimental properties.

Comparative Data Summary
PropertyRU1968 Free BaseRU1968 bis-TFA SaltRationale & Implications for Researchers
Chemical Formula C₂₄H₃₈N₂OC₂₈H₄₀F₆N₂O₅The bis-TFA salt includes two molecules of TFA (CF₃COOH).
Molecular Weight 370.58 g/mol [1]598.6 g/mol [8]Critical: Using the wrong molecular weight will lead to significant errors in molar concentration calculations. The salt form is ~61% heavier.
Solubility Soluble in organic solvents like DMSO and ethanol.[1] Poorly soluble in aqueous media.Generally more soluble in aqueous buffers than the free base.Salt formation increases polarity, often enhancing solubility in aqueous systems. This is a primary reason for choosing the salt form.[9]
Stability & Handling Can be less stable and more prone to degradation. May be more challenging to handle as a solid.More stable as a lyophilized powder, less hygroscopic, and easier to weigh accurately.[9]The salt form typically has a longer shelf-life and is more robust for routine laboratory handling.[10][11]
pH of Stock Solution Neutral or slightly basic when dissolved in a neutral solvent.Acidic. Dissolving in an unbuffered solvent (e.g., water or DMSO) will result in a low pH solution.[12]The acidic nature of the TFA salt can impact cell viability or assay performance if not properly buffered in the final experimental medium.
Experimental Purity The active pharmacological entity (APE).Contains TFA counterions, which are not part of the APE.The presence of TFA can introduce experimental artifacts, potentially affecting cell health or interacting with assay components.[7][13]

Part 2: Guiding Experimental Design: A Senior Scientist's Perspective

The decision to use the free base or the bis-TFA salt is a critical fork in the experimental road. It requires a thoughtful analysis of the trade-offs between convenience and potential artifacts.

Expertise & Experience: Why Choose One Form Over the Other?

The RU1968 bis-TFA salt is often the default choice for initial studies due to its superior handling properties. Its enhanced stability and better solubility in aqueous-based buffers make it easier to prepare high-concentration stock solutions and working dilutions.[9] For many standard endpoint assays, such as measuring Ca2+ influx in a well-buffered physiological salt solution, the small amount of TFA introduced is often negligible.

Conversely, the RU1968 free base is the preferred form when experimental conditions are sensitive to pH changes or when the biological system under investigation is susceptible to the confounding effects of TFA.[13] For instance, in studies involving membrane biophysics, long-term cell culture experiments, or assays with sensitive enzymatic components, eliminating the TFA counterion is a prudent step to ensure that the observed effects are solely attributable to RU1968.[7][13] TFA has been reported to disrupt membrane function, alter protein structures, and in some cases, induce cellular toxicity, which can compromise data integrity.[13]

Trustworthiness: Self-Validating Protocols

To ensure reproducibility and accuracy, every protocol must be a self-validating system. This means accounting for the specific properties of the compound form being used at every step.

This protocol highlights the critical molecular weight correction needed between the two forms.

  • Pre-equilibration: Before opening, allow the vial of lyophilized RU1968 (either form) to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture, which can affect the powder's weight and stability.[11][14]

  • Accurate Weighing:

    • For RU1968 Free Base (MW: 370.58 g/mol ): To make 1 mL of a 10 mM stock, weigh out 3.71 mg of the powder.

    • For RU1968 bis-TFA Salt (MW: 598.6 g/mol ): To make 1 mL of a 10 mM stock, weigh out 5.99 mg of the powder.

    • Causality Note: This ~61% difference in mass is the most common source of error in RU1968 experiments. Always double-check the certificate of analysis provided by the supplier to confirm the exact form and molecular weight.

  • Dissolution:

    • Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in low-adhesion polypropylene tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.[15][16]

This workflow demonstrates how to mitigate the potential effects of the TFA salt in a typical experiment.

  • Cell Preparation: Plate cells (e.g., human sperm or a cell line expressing the CatSper channel) in a suitable physiological buffer (e.g., Human Tubal Fluid medium) that has a robust buffering capacity (e.g., HEPES).

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM RU1968 stock solution (free base or bis-TFA salt).

    • Perform a serial dilution in the exact same physiological buffer used for the cells to reach the desired final concentrations (e.g., 1 µM, 3.8 µM, 10 µM).

    • Causality Note: Diluting the DMSO stock into the final assay buffer is crucial. The buffer will neutralize the acidity of the TFA salt, preventing a significant pH drop in the wells. The final concentration of DMSO should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced artifacts.

  • Inhibitor Pre-incubation: Add the RU1968 working solutions to the cells and incubate for a predetermined time (e.g., 10-30 minutes) to allow for channel binding.

  • Stimulation and Measurement: Add the CatSper agonist (e.g., progesterone) and immediately begin measuring the fluorescence signal using a plate reader or microscope. The inhibition of the progesterone-induced calcium signal is the primary readout.

Part 3: Visualization of Workflows and Pathways

Diagrams provide a clear, at-a-glance understanding of complex relationships and processes.

Diagram 1: CatSper Channel Signaling Pathway

CatSper_Pathway cluster_membrane Plasma Membrane CatSper CatSper Channel Ca_in Ca²⁺ Influx CatSper->Ca_in Opens Progesterone Progesterone Progesterone->CatSper Activates RU1968 RU1968 (Free Base or bis-TFA Salt) RU1968->CatSper Inhibits Motility Sperm Hyperactivation & Motility Ca_in->Motility Triggers

Caption: The CatSper channel is activated by progesterone, leading to Ca²⁺ influx and sperm motility. RU1968 blocks this channel.

Diagram 2: Workflow for Stock Solution Preparation

Stock_Prep_Workflow Start Start: Prepare 10 mM Stock ChooseForm Select Form: Free Base or bis-TFA Salt? Start->ChooseForm WeighFB Weigh 3.71 mg (MW = 370.58 g/mol) ChooseForm->WeighFB Free Base WeighTFA Weigh 5.99 mg (MW = 598.6 g/mol) ChooseForm->WeighTFA bis-TFA Salt AddDMSO Add 1 mL Anhydrous DMSO WeighFB->AddDMSO WeighTFA->AddDMSO Dissolve Vortex / Sonicate to Dissolve AddDMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for preparing RU1968 stock solutions, highlighting the critical molecular weight difference.

Diagram 3: Decision Framework for Form Selection

Decision_Framework Start Project Start Question1 Is the assay sensitive to pH or potential TFA artifacts? Start->Question1 Question2 Is superior aqueous solubility or handling a priority? Question1->Question2 No UseFB Use RU1968 Free Base (Control for potential artifacts) Question1->UseFB Yes Question2->UseFB No UseTFA Use RU1968 bis-TFA Salt (Convenience & Stability) Question2->UseTFA Yes Validate Consider validating key findings with the other form UseFB->Validate UseTFA->Validate

Caption: A decision-making guide for selecting the appropriate form of RU1968 for your experiment.

References

  • A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology. [Link]

  • Toxicity and Physicochemical Properties of Trifluoroacetic Acid. Encyclopedia.pub. [Link]

  • Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ResearchGate. [Link]

  • Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science. [Link]

  • Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. National Institutes of Health (NIH). [Link]

  • Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. PubMed. [Link]

  • RU1968 bis-TFA salt | C28H40F6N2O5 | CID 154731225. PubChem - NIH. [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ResearchGate. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. National Institutes of Health (NIH). [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. National Institutes of Health (NIH). [Link]

  • The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. MDPI. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology - ACS Publications. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

Sources

RU1968 bis-TFA Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of RU1968 bis-TFA salt, a pivotal tool for researchers in reproductive biology, ion channel physiology, and drug development. We will delve into its core chemical properties, mechanism of action, and practical applications, offering field-proven insights to empower your research.

Core Chemical Identity of RU1968 bis-TFA Salt

RU1968 is a steroidal derivative that has gained prominence as a potent inhibitor of the sperm-specific cation channel, CatSper.[1][2][3] The compound is most commonly supplied as a bis-trifluoroacetate (bis-TFA) salt. It is crucial to note that the frequently cited CAS number, 171336-24-6, refers to the free base of the molecule.[1][4][5] The bis-TFA salt form has distinct properties, which are summarized below.

Chemical IdentifierValueSource
Compound Name RU1968 bis-TFA saltMultiple
CAS Number (Free Base) 171336-24-6[1][4][5]
Molecular Formula (bis-TFA salt) C28H40F6N2O5[5]
Molecular Weight (bis-TFA salt) 598.63 g/mol [5]
IUPAC Name (bis-TFA salt) (8S,9S,13S,14S,17S)-17-[1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;bis(2,2,2-trifluoroacetic acid)PubChem
InChI (bis-TFA salt) InChI=1S/C24H38N2O.2C2HF3O2/c1-16(25-13-14-26(3)4)22-9-10-23-21-7-5-17-15-18(27)6-8-19(17)20(21)11-12-24(22,23)2;23-2(4,5)1(6)7/h6,8,15-16,20-23,25,27H,5,7,9-14H2,1-4H3;2(H,6,7)/t16?,20-,21-,22-,23+,24-;;/m1../s1PubChem
SMILES (bis-TFA salt) CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NCCN(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)OPubChem

A Note on Stereochemistry: A significant challenge in the synthesis and application of RU1968 is its complex stereochemistry. The molecule contains multiple chiral centers, leading to a mixture of diastereomeric pairs of enantiomers.[2][3] This inherent complexity has historically hampered its widespread availability and necessitates careful consideration in experimental design and data interpretation.[2][3]

Mechanism of Action: Potent and Selective Inhibition of the CatSper Ion Channel

RU1968 functions as a potent, cross-species inhibitor of the CatSper (cation channel of sperm) ion channel.[1][3][6] This channel is a crucial component of the molecular machinery that governs sperm motility and is essential for male fertility.

The CatSper channel is a voltage-gated calcium channel with a unique sensitivity to both pH and various signaling molecules, most notably progesterone.[3] Progesterone, released by cumulus cells surrounding the oocyte, acts as a potent activator of CatSper, triggering a rapid influx of calcium ions (Ca2+) into the sperm flagellum.[3] This Ca2+ surge is a critical event that initiates a cascade of physiological responses, including:

  • Hyperactivated motility: A vigorous, asymmetrical swimming pattern necessary for navigating the female reproductive tract and penetrating the egg's outer layers.

  • Chemotaxis: Directed swimming towards the oocyte, guided by chemical cues.

  • Acrosome reaction: The release of enzymes from the sperm head that facilitates fertilization.[3]

RU1968 exerts its inhibitory effect by directly blocking the CatSper channel, thereby preventing the progesterone-induced Ca2+ influx.[1][6] This action effectively mimics the dysfunction of the CatSper channel, leading to a suppression of the downstream physiological events essential for fertilization.[6]

CatSper_Inhibition Progesterone Progesterone CatSper CatSper Channel Progesterone->CatSper Activates Ca_influx Ca²⁺ Influx CatSper->Ca_influx Mediates Hyperactivation Sperm Hyperactivation & Fertilization Events Ca_influx->Hyperactivation Triggers RU1968 RU1968 bis-TFA RU1968->CatSper Inhibits

Figure 1. Mechanism of RU1968 action on the CatSper signaling pathway.

Potency and Selectivity

RU1968 demonstrates significant potency in inhibiting CatSper-mediated Ca2+ signals. Studies have reported IC50 values of 4 µM and 3.8 µM for the suppression of progesterone- and prostaglandin-induced Ca2+ influx in human sperm, respectively.[1]

A key advantage of RU1968 is its selectivity for CatSper over the closely related potassium channel Slo3, which is also present in sperm.[1][6] RU1968 exhibits an approximately 15-fold lower potency for inhibiting human Slo3 compared to CatSper, making it a valuable tool for dissecting the specific roles of these two channels in sperm physiology.[6]

The Role of the bis-TFA Salt Form

The use of trifluoroacetic acid (TFA) to create a salt form of a research compound is a common practice in medicinal chemistry and pharmacology. TFA acts as a strong ion-pairing agent, which can enhance the solubility and stability of the parent molecule.[7] For basic compounds like RU1968, the formation of a bis-TFA salt can improve its handling characteristics and ensure more consistent and reproducible results in experimental settings.

Experimental Protocols and Methodologies

RU1968 bis-TFA salt is a versatile tool for investigating sperm physiology. Below are detailed protocols for its application in common experimental assays.

Calcium Imaging in Human Sperm

This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in human sperm using a fluorescent indicator.

Materials:

  • RU1968 bis-TFA salt

  • Human semen samples from healthy donors

  • Human Tubal Fluid (HTF) medium

  • Fluo-4 AM calcium indicator

  • Progesterone

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Sperm Preparation:

    • Collect semen samples and allow them to liquefy for 30-60 minutes at 37°C.

    • Isolate motile sperm using a swim-up procedure in HTF medium.

    • Wash the sperm pellet by centrifugation and resuspend in fresh HTF medium.

  • Calcium Indicator Loading:

    • Incubate the sperm suspension with 5 µM Fluo-4 AM for 45 minutes at 37°C in the dark.

    • Wash the sperm twice by centrifugation to remove excess dye and resuspend in HTF medium.

  • Experimental Setup:

    • Aliquot the Fluo-4 AM-loaded sperm suspension into the wells of a 384-well plate.

    • Prepare serial dilutions of RU1968 bis-TFA salt in HTF medium.

    • Add the RU1968 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 10-15 minutes).

  • Measurement of Calcium Influx:

    • Measure the baseline fluorescence using a plate reader.

    • Stimulate the sperm with a final concentration of 1-10 µM progesterone.

    • Immediately begin recording the fluorescence intensity over time to measure the change in [Ca2+]i.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after progesterone addition.

    • Normalize the data to a positive control (progesterone alone) and a negative control (vehicle).

    • Plot the dose-response curve for RU1968 inhibition and calculate the IC50 value.

Calcium_Imaging_Workflow cluster_prep Sperm Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Sperm_Isolation Isolate Motile Sperm (Swim-up) Fluo4_Loading Load with Fluo-4 AM Sperm_Isolation->Fluo4_Loading Plating Aliquot Sperm into 384-well Plate Fluo4_Loading->Plating RU1968_Incubation Incubate with RU1968 bis-TFA Plating->RU1968_Incubation Progesterone_Stimulation Stimulate with Progesterone RU1968_Incubation->Progesterone_Stimulation Fluorescence_Measurement Measure Fluorescence (Plate Reader) Progesterone_Stimulation->Fluorescence_Measurement Data_Normalization Normalize Data Fluorescence_Measurement->Data_Normalization IC50_Calculation Calculate IC₅₀ Data_Normalization->IC50_Calculation

Figure 2. Workflow for assessing RU1968 inhibition of calcium influx.

Sperm Motility Analysis

This protocol describes how to assess the effect of RU1968 on sperm motility using computer-assisted sperm analysis (CASA).

Materials:

  • RU1968 bis-TFA salt

  • Human semen samples

  • HTF medium

  • Progesterone

  • CASA system

Procedure:

  • Sperm Preparation:

    • Prepare motile sperm as described in the calcium imaging protocol.

    • Capacitate the sperm by incubating in HTF medium supplemented with bovine serum albumin (BSA) for 3-4 hours at 37°C.

  • Treatment:

    • Treat the capacitated sperm with various concentrations of RU1968 bis-TFA salt or vehicle control for a defined period.

    • In some experiments, co-incubate with progesterone to assess the inhibition of stimulated motility.

  • Motility Assessment:

    • Load a small aliquot of the treated sperm suspension into a pre-warmed analysis chamber.

    • Analyze the sample using a CASA system to determine various motility parameters, including:

      • Total motility (%)

      • Progressive motility (%)

      • Curvilinear velocity (VCL)

      • Straight-line velocity (VSL)

      • Average path velocity (VAP)

      • Amplitude of lateral head displacement (ALH)

  • Data Analysis:

    • Compare the motility parameters between the RU1968-treated groups and the control groups.

    • Determine the concentration-dependent effects of RU1968 on basal and progesterone-stimulated motility.

Off-Target Considerations and Limitations

While RU1968 is a relatively selective CatSper inhibitor, it is essential to be aware of potential off-target effects. The parent compound has been reported to interact with sigma receptors in somatic cells.[8] Although the action of RU1968 on sperm does not appear to involve sigma receptor activation, this interaction should be considered when designing experiments, particularly in non-sperm cell types or in vivo studies.[8]

Conclusion and Future Directions

RU1968 bis-TFA salt is an indispensable pharmacological tool for elucidating the complex role of the CatSper ion channel in sperm physiology and fertilization. Its potent and selective inhibitory activity allows for the precise dissection of CatSper-mediated signaling pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to incorporate RU1968 into their studies.

Future research may focus on the development of RU1968 analogs with improved selectivity and pharmacokinetic properties. Furthermore, the use of RU1968 in conjunction with advanced imaging and electrophysiological techniques will continue to unravel the intricate mechanisms governing sperm function and may pave the way for novel strategies in fertility and contraception.

References

  • Rennhack, A., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(15), 3144-3161. [Link]

  • PubChem. RU1968 bis-TFA salt. [Link]

  • Schierling, T. J., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 5(12), 1218-1233. [Link]

  • Rehfeld, A., et al. (2023). The action of physiological and synthetic steroids on the calcium channel CatSper in human sperm. bioRxiv. [Link]

  • Lishko, P. V., et al. (2011). The sperm-specific CatSper channel is a promiscuous steroid-activated ion channel. Nature, 471(7338), 387-391. [Link]

  • Schierling, T. J., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 5(12), 1218-1233. [Link]

  • Rehfeld, A., et al. (2023). The action of physiological and synthetic steroids on the calcium channel CatSper in human sperm. ResearchGate. [Link]

  • Brown, S. G., et al. (2021). SKF96365 modulates activity of CatSper channels in human sperm. Reproduction and Fertility, 2(3), 209-220. [Link]

  • Young, S., et al. (2024). Human fertilization in vivo and in vitro requires the CatSper channel to initiate sperm hyperactivation. bioRxiv. [Link]

  • Young, S., et al. (2024). Human fertilization in vivo and in vitro requires the CatSper channel to initiate sperm hyperactivation. bioRxiv. [Link]

  • Lins, V., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 16(8), 1145. [Link]

  • Mannowetz, N., et al. (2022). In vitro investigation of endocrine disrupting effects of pesticides on Ca2+-signaling in human sperm cells through actions on the sperm-specific and steroid-activated CatSper Ca2+-channel. Toxicology and Applied Pharmacology, 454, 116246. [Link]

  • Lins, V., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 16(8), 1145. [Link]

Sources

Methodological & Application

how to prepare RU1968 bis-TFA salt stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Preparation of RU1968 bis-TFA Salt Stock Solutions in DMSO

Executive Summary

This guide details the standardized protocol for preparing high-integrity stock solutions of RU1968 bis-TFA salt using Dimethyl Sulfoxide (DMSO). The "bis-TFA" designation indicates the presence of two trifluoroacetic acid counterions per molecule of active pharmaceutical ingredient (API).[1] Failure to account for the mass of these counterions is the most common source of experimental error in quantitative assays, leading to under-dosing of the active compound.[1]

Key Technical Challenges Addressed:

  • Stoichiometric Correction: Adjusting molecular weight (MW) to account for the salt fraction.

  • Hygroscopicity: Mitigating DMSO’s water absorption which triggers compound precipitation.[1]

  • Thermodynamic Stability: Managing the freeze-thaw instability characteristic of DMSO solvates.

Part 1: Critical Pre-Calculation (The "Why" & "How")

Before opening the vial, you must calculate the Adjusted Molecular Weight .[1] Most Certificates of Analysis (CoA) list the MW of the salt form, but your biological assay requires a specific molarity of the free base (active moiety).[1]

The Stoichiometry of bis-TFA Salts

RU1968 bis-TFA consists of the cationic drug molecule and two anionic TFA counterions.[1]

  • MW (TFA): ~114.02 g/mol

  • Stoichiometry: 2 moles TFA per 1 mole RU1968.

The Golden Formula for Mass-to-Volume:



ParameterDefinitionSource

Molecular weight of the active drug only.[1]Chemical Structure


.
CoA (Critical Check)

Desired concentration (e.g., 10 mM).Experimental Design

Volume of DMSO to add.User Defined

CRITICAL NOTE: Always verify the specific stoichiometry on your batch's CoA. While "bis-TFA" implies exactly 2.0 equivalents, synthesis variability can result in non-integer values (e.g., 1.8 or 2.1 TFA), which significantly alters the required mass [1].

Part 2: Preparation Protocol (Step-by-Step)

Reagents & Equipment
  • Compound: RU1968 bis-TFA salt (stored desiccated at -20°C).

  • Solvent: Anhydrous DMSO (≥99.9%, PCR Grade).

    • Why Anhydrous? Water >0.1% in DMSO can decrease the solubility of hydrophobic salts and accelerate degradation [2].[1]

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.

    • Avoid: Polystyrene (DMSO dissolves it) or standard polypropylene for long-term storage (leachables).

Workflow Diagram

G Start Start: Remove RU1968 from -20°C Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate Weigh Weigh Solid into Amber Vial (Record Exact Mass) Equilibrate->Weigh Calculate Calculate DMSO Volume (Based on Exact Mass & MW_salt) Weigh->Calculate AddSolvent Add Anhydrous DMSO (Center of vial, do not touch walls) Calculate->AddSolvent Dissolve Dissolution Method AddSolvent->Dissolve Vortex Vortex (30s) Dissolve->Vortex Check Visual Inspection (Clear? No particulates?) Vortex->Check Sonicate Sonicate (Bath, <40°C, 5 min) Sonicate->Check Check->Sonicate No Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Store Store at -20°C or -80°C

Figure 1: Logical workflow for the preparation of RU1968 stock solution, emphasizing temperature equilibration and visual validation.

Detailed Procedure
  • Equilibration (Crucial for Accuracy):

    • Remove the RU1968 vial from the freezer.[1]

    • STOP: Allow it to warm to room temperature (~30 mins) before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense instantly on the hygroscopic salt, altering the mass you weigh and potentially hydrolyzing the compound [3].[1]

  • Gravimetric Weighing:

    • Place a sterile amber glass vial on the analytical balance.[1] Tare.

    • Weigh out the desired amount of RU1968 (e.g., 5–10 mg).

    • Record the exact mass (e.g., 5.23 mg). Do not try to hit exactly 5.00 mg; it is more accurate to weigh what falls and adjust the solvent volume.

  • Solvent Addition (The "Reverse Calculation"):

    • Calculate the volume of DMSO required to reach your target concentration (e.g., 10 mM) using the exact mass weighed.

    • Pipette the calculated volume of anhydrous DMSO directly onto the solid.[1]

  • Dissolution:

    • Vortex: 30 seconds at medium speed.

    • Inspect: Hold the vial up to a light source. The solution must be perfectly clear.

    • Troubleshooting: If particulates remain, sonicate in a water bath for 5 minutes.

      • Warning: Monitor temperature.[1][2][3][4] Sonicators generate heat.[1] If the bath exceeds 40°C, RU1968 may degrade. Use ice to keep the bath cool if necessary [4].[1]

  • Aliquoting & Storage:

    • Do not store the bulk stock. Repeated freeze-thaw cycles promote crystal growth and degradation.[1]

    • Divide the stock into single-use aliquots (e.g., 50 µL) in polypropylene microcentrifuge tubes.

    • Store at -20°C (short term) or -80°C (long term).

Part 3: Quality Control & Usage

Solubility Validation

Before using the stock in a biological assay, perform a "Crash Test" to ensure the compound remains soluble when diluted into aqueous media (culture media/buffer).

StepActionObservation Criteria
1 Prepare 100 µL of culture media (e.g., DMEM + 10% FBS) in a clear tube.--
2 Spike in stock solution to final assay concentration (e.g., 10 µM).Final DMSO should be ≤ 0.5% (v/v).
3 Vortex and incubate at 37°C for 1 hour.--
4 Microscopic Inspection (10x objective).Pass: Clear solution.Fail: Needles, crystals, or oil droplets visible.
The "DMSO Freeze" Phenomenon

DMSO freezes at ~18.5°C. When you retrieve aliquots from the fridge or freezer:

  • The solution will be solid.[1]

  • Thaw completely at room temperature.

  • Vortex vigorously before opening.

    • Why? During freezing, DMSO crystallizes first, pushing the solute (RU1968) into a hyper-concentrated "eutectic" pocket. If you pipette without mixing, you may withdraw a super-concentrated layer, leaving a dilute solution behind [5].

Part 4: Biological Context (The "bis-TFA" Effect)

Researchers often overlook that adding a bis-TFA salt stock to a buffer can acidify the medium.

  • Mechanism: When diluted, the TFA counterions dissociate, releasing protons (

    
    ).
    
  • Impact: In unbuffered systems or low-volume assays (384-well plates), this can drop the pH, causing artifacts in enzymatic or cellular readouts.

  • Mitigation: Ensure your assay buffer (HEPES, Tris) has sufficient capacity (≥10 mM) to buffer the release of 2 equivalents of acid from the drug salt.

References

  • Thermo Fisher Scientific. (2025). Determination of Trifluoroacetic Acid (TFA) in Peptides. Application Note 115. Link

  • Cheng, X., et al. (2003).[3] Studies of the Relative Stability of TFA Adducts vs Non-TFA Analogues in DMSO. Journal of Combinatorial Chemistry, 5(4), 573–578. Link

  • Sigma-Aldrich (Merck). (n.d.). Handling and Storage of Chemicals: DMSO. Technical Bulletin. Link

  • Oldenburg, K., et al. (2005).[3][5] High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Link

  • Waybright, T. J., et al. (2009). Effect of Freeze-Thaw Cycles on Compound Stability in DMSO. Journal of Biomolecular Screening, 14(6), 708-715. Link

Sources

Navigating the Solubility Landscape of RU1968 bis-TFA Salt: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Critical Role of Solubility for the CatSper Inhibitor RU1968

RU1968 is a potent and selective inhibitor of the sperm-specific cation channel, CatSper, making it an invaluable tool in fertility and reproductive biology research.[1][2][3] As with any bioactive compound, accurate and reproducible experimental results are contingent upon proper sample preparation, which begins with a thorough understanding of the compound's solubility. This application note provides a detailed guide to the solubility of RU1968 bis-trifluoroacetic acid (bis-TFA) salt in aqueous and organic solvents. We will delve into the physicochemical principles governing its solubility, present available data, and offer robust protocols for solubility determination and stock solution preparation to ensure the integrity and success of your research endeavors.

RU1968 possesses a complex molecular structure, featuring a hydrophobic steroidal backbone and a hydrophilic ethylenediamine side chain.[4][5] This amphipathic nature, combined with its formulation as a bis-TFA salt, dictates its solubility behavior, presenting both challenges and opportunities for the researcher. The trifluoroacetate counter-ions can influence solubility, sometimes rendering the salt less soluble in aqueous buffers compared to other salt forms.[6]

Solubility Profile of RU1968 bis-TFA Salt: A Comparative Overview

The solubility of RU1968 bis-TFA salt is a study in contrasts, driven by its dual hydrophobic and hydrophilic moieties. While comprehensive quantitative data across a wide range of solvents is not extensively published, we have compiled and extrapolated the following information based on available data and the compound's chemical properties.

Solvent SystemSolvent TypeExpected SolubilityRationale & Practical Insights
Water Polar ProticLowThe large, nonpolar steroidal core of RU1968 significantly limits its solubility in water. While the amine groups on the side chain are protonated and associated with TFA counter-ions, this is often insufficient to overcome the hydrophobicity of the bulk of the molecule.
0.1 M Acetic Acid Acidic Aqueous~0.5 mg/mL (with sonication)[6]The acidic environment helps to keep the amine groups fully protonated, which can slightly enhance solubility compared to neutral water. However, the overall solubility remains limited. Sonication can aid in dispersing the compound but may not lead to a true thermodynamic solution at higher concentrations.
Phosphate-Buffered Saline (PBS) Buffered AqueousVery LowSimilar to water, the high salt concentration in PBS does not significantly improve the solubility of this predominantly hydrophobic compound. Researchers should anticipate the need for a co-solvent for most biological assays.
Dimethyl Sulfoxide (DMSO) Polar Aprotic≥ 25 mg/mL[6]DMSO is an excellent solvent for RU1968 bis-TFA salt. Its polar aprotic nature effectively solvates both the charged amine groups and the large organic structure. This is the recommended solvent for preparing high-concentration stock solutions.
Ethanol Polar ProticModerate to HighAlcohols like ethanol can be effective solvents for steroid-based compounds.[7][8] They provide a balance of polarity to interact with the salt form and nonpolar character to dissolve the steroidal backbone.
Methanol Polar ProticModerate to HighSimilar to ethanol, methanol is expected to be a good solvent for RU1968 bis-TFA salt. Its higher polarity might offer slightly different solvation properties.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including RU1968 bis-TFA salt.

Experimental Protocols: Ensuring Accuracy and Reproducibility

The following protocols are designed to be self-validating, providing researchers with a reliable framework for determining solubility and preparing stock solutions of RU1968 bis-TFA salt.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of RU1968 bis-TFA salt in a given solvent, a critical parameter for understanding its physicochemical properties.[9][10]

Rationale: The shake-flask method is a gold-standard technique that ensures the solution has reached equilibrium with the solid-state compound, providing a true measure of thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess RU1968 bis-TFA salt prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal vial and place in a shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge or filter the supernatant sep1->sep2 analysis1 Quantify the concentration of RU1968 in the supernatant (e.g., by HPLC-UV) sep2->analysis1 analysis2 Calculate solubility (mg/mL or mM) analysis1->analysis2

Figure 1: Workflow for Thermodynamic Solubility Determination.

Materials:

  • RU1968 bis-TFA salt

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of RU1968 bis-TFA salt to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, visually confirm the presence of undissolved solid. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant through a chemically compatible syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis. Quantify the concentration of RU1968 against a standard curve prepared with known concentrations of the compound.

  • Calculation: The determined concentration represents the thermodynamic solubility of RU1968 bis-TFA salt in the chosen solvent at the specified temperature.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of RU1968 bis-TFA salt in DMSO, which can then be diluted into aqueous buffers for biological experiments.

Rationale: Using a highly soluble organic solvent like DMSO allows for the preparation of a concentrated stock, minimizing the amount of organic solvent introduced into the final assay medium, which can be crucial for cell-based experiments.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep1 Weigh the desired mass of RU1968 bis-TFA salt prep2 Transfer to a sterile vial prep1->prep2 diss1 Add the calculated volume of anhydrous DMSO prep2->diss1 diss2 Vortex or sonicate until fully dissolved diss1->diss2 store1 Aliquot into smaller volumes diss2->store1 store2 Store at -20°C or -80°C store1->store2

Figure 2: Workflow for High-Concentration Stock Solution Preparation.

Materials:

  • RU1968 bis-TFA salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: Determine the mass of RU1968 bis-TFA salt (PubChem CID: 154731225, Molecular Weight: 598.6 g/mol )[11] required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. Vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.

Conclusion: Best Practices for Working with RU1968 bis-TFA Salt

A comprehensive understanding of the solubility of RU1968 bis-TFA salt is fundamental to its effective use in research. Due to its pronounced hydrophobicity, DMSO is the recommended solvent for preparing high-concentration stock solutions. For aqueous-based assays, it is critical to perform serial dilutions of the DMSO stock into the final assay buffer, ensuring the final DMSO concentration is compatible with the experimental system (typically ≤ 0.5%). Researchers should always perform preliminary solubility tests in their specific assay buffers to avoid precipitation and ensure the accuracy of their results. By following the detailed protocols and understanding the physicochemical principles outlined in this guide, scientists can confidently prepare and utilize RU1968 bis-TFA salt to further elucidate the role of the CatSper channel in reproductive biology.

References

  • Brenker, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154731225, RU1968 bis-TFA salt. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • ResearchGate. (n.d.). Table 2. Solubility of steroids (in g per liter) in ethanol,.... Retrieved from [Link]

  • Google Patents. (n.d.). US6723714B2 - Aqueous solvent for corticosteroids.
  • ResearchGate. (n.d.). What is the Proper Method for Preparing an Amilo 5Mer (TFA) Stock Solution for In Vitro Cell Studies?. Retrieved from [Link]

  • Brenker, C., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(15), 3206-3223.
  • Brenker, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. PubMed. Retrieved from [Link]

  • Brenker, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. Retrieved from [Link]

  • Brenker, C., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. PMC. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. Retrieved from [Link]

Sources

Application Note: Protocol for Administering RU1968 bis-TFA in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals investigating non-hormonal male contraception and sperm physiology. It details the protocol for the preparation and administration of RU1968 bis-trifluoroacetate (bis-TFA) , a potent, selective, cross-species inhibitor of the sperm-specific Ca²⁺ channel CatSper .

Executive Summary & Mechanistic Rationale

RU1968 is a steroidal ethylenediamine derivative identified as a highly potent inhibitor of the CatSper (Cation channel of Sperm) complex.[1] Unlike general calcium channel blockers (e.g., Nifedipine), RU1968 exhibits high selectivity for CatSper over other channels like Slo3 (though high concentrations may affect human Slo3).

The bis-TFA (bis-trifluoroacetate) salt form is utilized to enhance the solubility of the diamine moiety, which is critical for preparing stable aqueous or vehicle-based formulations for administration.

Mechanism of Action: RU1968 blocks the pore of the CatSper channel, preventing the influx of Ca²⁺ required for:

  • Hyperactivation: The high-amplitude, asymmetrical flagellar beating necessary for penetrating the cumulus matrix.

  • Acrosome Reaction: The exocytosis of enzymes required to penetrate the zona pellucida.

  • Chemotaxis: Navigation toward the oocyte (in species where this is CatSper-dependent).

Mechanistic Pathway Diagram

CatSper_Inhibition Progesterone Progesterone / Prostaglandins CatSper CatSper Channel (Open State) Progesterone->CatSper Activates Alkaline Intracellular Alkalization (pH↑) Alkaline->CatSper Potentiates Ca_Influx Ca2+ Influx ([Ca2+]i ↑) CatSper->Ca_Influx Permits RU1968 RU1968 bis-TFA (Inhibitor) RU1968->CatSper BLOCKS (IC50 ~4 µM) Hyperactivation Sperm Hyperactivation Ca_Influx->Hyperactivation Triggers Fertililization Fertililization Hyperactivation->Fertililization Enables Fertilization Fertilization Competence

Figure 1: Mechanism of RU1968-mediated CatSper inhibition preventing sperm hyperactivation.[2]

Reagent Preparation and Handling

Critical Note on Stoichiometry: The molecular weight of the free base RU1968 is significantly lower than the bis-TFA salt. You must account for this when calculating molarity.

  • RU1968 Free Base MW: ~370.6 g/mol

  • RU1968 bis-TFA MW: ~598.6 g/mol (Exact batch MW may vary; check Certificate of Analysis).

Stock Solution (10 mM)

RU1968 is hydrophobic (steroidal core) but the amine groups allow solubility in organic solvents and acidic aqueous buffers.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Weighing: Weigh 5.98 mg of RU1968 bis-TFA.

  • Dissolution: Dissolve in 1.0 mL of DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into light-protective vials (amber) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Vehicle for In Vivo Administration

For systemic administration (IP/SubQ), DMSO concentration must be minimized (<10%) to avoid vehicle toxicity.

  • Carrier: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in Saline (0.9% NaCl).

  • Preparation:

    • Prepare 20% HPβCD in sterile saline. Filter sterilize (0.22 µm).

    • Add the required volume of RU1968 Stock (DMSO) dropwise to the HPβCD solution while vortexing.

    • Final Vehicle Composition: 5% DMSO / 95% (20% HPβCD in Saline).

    • Note: If precipitation occurs, sonicate at 37°C for 5 minutes.

Experimental Protocols

Since RU1968 is primarily a chemical probe, in vivo pharmacokinetics are not fully standardized. The following protocols bridge established ex vivo assays with translational in vivo efficacy testing.

Protocol A: Ex Vivo Sperm Incubation (Functional Validation)

Purpose: To verify drug activity on sperm retrieved from untreated mice before attempting systemic administration.

  • Isolation: Dissect cauda epididymides from sexually mature male mice (e.g., C57BL/6, >8 weeks).

  • Swim-out: Mince tissue in HS (Human Tubal Fluid) medium (supplemented with BSA) at 37°C. Allow sperm to swim out for 10 min.

  • Capacitation: Incubate sperm for 60–90 min in capacitating medium (containing NaHCO₃ and BSA) to induce CatSper sensitivity.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Experimental: RU1968 bis-TFA (Titration: 1 µM, 5 µM, 10 µM, 30 µM).

  • Activation: Add Progesterone (10 µM) to trigger CatSper.

  • Readout: Assess motility using CASA (Computer-Assisted Sperm Analysis) . Look for a reduction in ALH (Amplitude of Lateral Head displacement) and VCL (Curvilinear Velocity), which are markers of hyperactivation.

Protocol B: Systemic In Vivo Administration (Pilot Efficacy)

Purpose: To evaluate the anti-fertility effect of RU1968 when administered systemically.

Dosage Strategy: Based on IC50 values (~4 µM) and similar steroidal pharmacokinetics, a target plasma concentration of 10–20 µM is desired.

  • Low Dose: 5 mg/kg

  • High Dose: 20 mg/kg

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).

Workflow Diagram:

InVivo_Protocol cluster_mating Mating Trial (Day 5-7) Start Acclimatization (Male Mice, n=10/group) Prep Prepare RU1968 bis-TFA in 20% HPβCD Vehicle Start->Prep Admin Daily IP Injection (7 Days) Prep->Admin Mating Cohouse with Females (1:2 ratio) Admin->Mating Plug Check for Vaginal Plugs Mating->Plug Sacrifice Sacrifice (Day 8) Plug->Sacrifice Analysis_A Sperm Analysis (Motility/Count) Sacrifice->Analysis_A Analysis_B Fertility Index (Embryos/Pups) Sacrifice->Analysis_B Analysis_C Histology (Testis/Epididymis) Sacrifice->Analysis_C

Figure 2: Workflow for 7-day systemic administration and fertility assessment.

Step-by-Step Procedure:

  • Administration: Administer RU1968 bis-TFA (or Vehicle control) daily via IP injection for 7 consecutive days. This covers the transit time of sperm through the epididymis (where they mature and are stored).

  • Mating: On Day 5, introduce two untreated, superovulated females to each male cage.

  • Plug Check: Check for vaginal plugs the following mornings (Day 6, 7, 8) as evidence of mating.

  • Sperm Recovery: On Day 8, sacrifice males. Collect cauda epididymal sperm immediately.

  • Assessment:

    • Perform CASA analysis immediately to check if in vivo exposure affected motility.

    • Perform IVF (In Vitro Fertilization) using the recovered sperm and oocytes from untreated females to rigorously test fertilizing capacity.

Data Presentation & Analysis

Summarize findings using the following structure to ensure statistical rigor.

Table 1: Recommended Readout Metrics

MetricMethodExpected Result (Active Drug)Biological Significance
Total Motility CASAUnchanged or Slight DecreaseRU1968 targets hyperactivation, not necessarily basal motility.[3]
Hyperactivation CASA (ALH > 7µm, VCL > 150µm/s)Significant Decrease Direct blockade of CatSper-mediated Ca²⁺ influx.
Acrosome Reaction PNA-Lectin Staining / Flow CytometryDecreased (vs. Progesterone control)CatSper is required for agonist-induced acrosome reaction.
Fertilization Rate 2-Cell Embryo Count (IVF)Significant Decrease Functional endpoint of the contraceptive effect.
Testicular Histology H&E StainingNormalCatSper is a sperm-tail channel; drug should not be cytotoxic to germ cells.

Troubleshooting & Controls

  • Issue: Drug Precipitation.

    • Cause: High concentration in aqueous vehicle.

    • Solution: Increase HPβCD concentration to 30% or switch to a lipid-based carrier (e.g., Corn oil with 5% DMSO) for SC injection.

  • Issue: No Effect In Vivo.

    • Cause: Poor bioavailability or rapid metabolism of the steroidal core.

    • Validation: Perform an ex vivo "wash-in" experiment. Take sperm from treated mice, wash them, and then add RU1968 directly to the media. If this works but systemic injection didn't, the drug is not reaching the epididymis.

  • Control Selection:

    • Negative Control: Vehicle alone.

    • Positive Control: HC-056456 (another CatSper inhibitor with established in vivo data) or CatSper1-null mice sperm (genetic control).

References

  • Rennhack, A., et al. (2018). "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm."[4] British Journal of Pharmacology, 175(15), 3144–3161.

  • Rehfeld, A. (2020). "Revisiting the Action of Chemical Residues in the Human Reproductive System: The CatSper Channel as a Target." Frontiers in Physiology, 11, 563.

  • Curci, L., et al. (2021). "In vivo assessment of the contraceptive potential of the CatSper inhibitor HC-056456."[4] Andrology, 9(1), 365-376. (Used for protocol design comparison).

  • Schiffer, C., et al. (2023). "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors." ACS Pharmacology & Translational Science.[5]

Sources

Application Notes and Protocols: Determining the Optimal Concentration of RU1968 bis-TFA for Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of RU1968 in Ion Channel Research

RU1968 is a potent and selective inhibitor of the cation channel of sperm (CatSper), a voltage-gated calcium ion channel that plays a pivotal role in sperm motility and fertilization.[1][2][3] Its specificity and efficacy make it an invaluable tool for researchers investigating the physiological functions of CatSper and for those in the early stages of contraceptive drug development. Beyond its primary target, RU1968 has also been shown to inhibit the sperm-specific potassium channel (Slo3), albeit with a significantly lower potency (approximately 15-fold less than for CatSper).[1] This dual activity necessitates a carefully considered approach to determining the optimal concentration for specific and reliable patch-clamp recordings.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of RU1968 bis-TFA in patch-clamp electrophysiology. We will delve into the critical aspects of solution preparation, determination of working concentrations, and the execution of robust experimental protocols to ensure data integrity and reproducibility.

Mechanism of Action: A Tale of Two Channels

RU1968 exerts its inhibitory effects by directly interacting with the CatSper channel, leading to a reduction in calcium influx. This, in turn, modulates sperm motility and the processes leading to fertilization.[1][2] The inhibition of Slo3, a key regulator of sperm membrane potential, occurs at higher concentrations. Understanding this concentration-dependent duality is paramount for designing experiments that selectively target CatSper without significantly impacting Slo3 function.

cluster_0 RU1968 bis-TFA Application RU1968 RU1968 bis-TFA CatSper CatSper Channel (Primary Target) RU1968->CatSper High Affinity (Low µM) Slo3 Slo3 Channel (Secondary Target) RU1968->Slo3 Lower Affinity (Higher µM) Ca_influx Reduced Ca²⁺ Influx CatSper->Ca_influx Membrane_Potential Altered Membrane Potential Slo3->Membrane_Potential Sperm_Motility Altered Sperm Motility Ca_influx->Sperm_Motility Membrane_Potential->Sperm_Motility

Figure 1: Simplified signaling pathway illustrating the concentration-dependent effects of RU1968 bis-TFA on its primary (CatSper) and secondary (Slo3) targets in sperm cells.

Critical Considerations for Patch-Clamp Experiments

The success of patch-clamp recordings with RU1968 bis-TFA hinges on meticulous attention to detail, particularly concerning its solubility and potential off-target effects of the vehicle.

Solubility and Stock Solution Preparation

RU1968 bis-TFA is a hydrophobic molecule with limited solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is necessary.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of RU1968.[2]

  • Stock Concentration: A stock solution of 10-20 mM in 100% DMSO is recommended.[2][4] This high concentration allows for minimal final DMSO concentration in the recording chamber.

  • Storage: Store the DMSO stock solution at -20°C for long-term stability (months) or at 4°C for short-term use (days to weeks).

Working Solution and Vehicle Controls: The Devil is in the Dilution

The final concentration of DMSO in the aqueous recording solution must be kept to an absolute minimum to avoid its own effects on ion channels and cellular health.

  • Maximum Final DMSO Concentration: The final concentration of DMSO in the patch-clamp recording solution should not exceed 0.1%.[5][6] Higher concentrations can alter membrane properties and ion channel function, confounding the interpretation of your results.[6]

  • Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in the external recording buffer immediately before use.

  • Vehicle Control is Non-Negotiable: Always perform control experiments with the vehicle (e.g., 0.1% DMSO in the external solution) alone to account for any effects of the solvent on the recorded currents.[7][8] This is a critical step for validating that the observed effects are due to RU1968 and not the solvent.

Experimental Workflow for Determining Optimal RU1968 Concentration

The following workflow provides a systematic approach to identifying the ideal concentration range of RU1968 for your specific experimental needs.

cluster_1 Experimental Workflow A Prepare 10-20 mM RU1968 stock in 100% DMSO B Perform serial dilutions in external recording solution A->B F Apply increasing concentrations of RU1968 (e.g., 0.1 - 30 µM) B->F C Establish stable whole-cell recording D Record baseline current C->D E Apply vehicle control (e.g., 0.1% DMSO) D->E E->F G Record current at each concentration F->G H Washout and record recovery G->H I Analyze data and generate dose-response curve H->I J Determine optimal concentration for target inhibition I->J

Figure 2: A stepwise workflow for the systematic determination of the optimal RU1968 bis-TFA concentration in patch-clamp recordings.

Detailed Protocols

Protocol 1: Preparation of RU1968 bis-TFA Solutions
  • Stock Solution (10 mM):

    • Allow the vial of RU1968 bis-TFA powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of RU1968 bis-TFA (MW: ~598.6 g/mol ), add approximately 167 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your external patch-clamp solution to achieve the desired final concentrations.

    • Example for a 10 µM working solution with 0.1% final DMSO:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of external solution (results in a 100 µM solution with 1% DMSO).

      • Add 10 µL of this intermediate solution to 90 µL of external solution to get the final 10 µM working solution with a final DMSO concentration of 0.1%.

    • Prepare fresh working solutions for each experiment.

Protocol 2: Whole-Cell Patch-Clamp Recording of CatSper Currents

This protocol is adapted for recording CatSper currents from sperm cells but can be modified for other cell types expressing the channel.

  • Cell Preparation:

    • Isolate sperm cells according to standard laboratory protocols.

    • Allow the cells to adhere to a coverslip in the recording chamber.

  • Solutions:

    • External Solution (in mM): 140 Na-gluconate, 20 HEPES, 1 EDTA, pH 7.4 with NaOH.

    • Pipette Solution (in mM): 140 Cs-mesylate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a gigaohm seal (>1 GΩ) and obtain a whole-cell configuration.

    • Hold the cell at a holding potential of 0 mV.

    • Record baseline currents using a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) applied every 5 seconds.

    • Perfuse the recording chamber with the vehicle control solution (e.g., external solution with 0.1% DMSO) and record for 2-3 minutes to establish a stable baseline.

    • Apply increasing concentrations of RU1968 bis-TFA (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) via the perfusion system. Allow the current to stabilize at each concentration before proceeding to the next.

    • After the highest concentration, perfuse with the drug-free external solution to assess the reversibility of the inhibition (washout).

    • Analyze the current amplitude at a specific voltage (e.g., +80 mV) to determine the percentage of inhibition at each concentration.

    • Construct a dose-response curve and calculate the IC50 value.

Recommended Concentration Ranges

The optimal concentration of RU1968 bis-TFA will depend on the specific research question and the relative expression levels of CatSper and Slo3 in the experimental system. The following table provides a general guideline based on published data.

Target ChannelRecommended Concentration Range (µM)Expected EffectReference
CatSper 1 - 10Significant to maximal inhibition of CatSper currents.[1]
Slo3 > 10Onset of Slo3 inhibition.[1]
Selective CatSper Inhibition 0.5 - 5To minimize off-target effects on Slo3.[1]

Note: It is crucial to perform a full dose-response analysis in your specific experimental system to confirm the optimal concentration for your needs.

Troubleshooting and Best Practices

  • Precipitation of RU1968: If you observe precipitation in your working solutions, ensure that the final DMSO concentration is sufficient to maintain solubility. However, do not exceed the recommended maximum final DMSO concentration. Consider preparing fresh dilutions more frequently.

  • Slow Onset of Inhibition: Hydrophobic compounds like RU1968 may take time to partition into the cell membrane and reach their target. Allow for a stable recording at each concentration for several minutes.

  • Irreversible Inhibition: If washout is incomplete, it may indicate a strong binding of RU1968 to the channel. Extend the washout period or consider the possibility of irreversible binding in your data interpretation.

  • Run-down of Currents: Sperm patch-clamp recordings can be prone to current run-down. Monitor the stability of your baseline currents before and after drug application.

Conclusion: A Powerful Tool in the Right Hands

RU1968 bis-TFA is a potent pharmacological tool for the study of CatSper and, to a lesser extent, Slo3 ion channels. By carefully considering its solubility, the potential for vehicle effects, and by systematically determining the optimal concentration through rigorous dose-response experiments, researchers can harness the full potential of this inhibitor to gain valuable insights into the intricate world of ion channel physiology and its role in cellular function.

References

  • Rennhack, A., Schiffer, C., Brenker, C., Fridman, D., Nitao, E. T., Cheng, Y. M., ... & Strunker, T. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British journal of pharmacology, 175(15), 3144-3161. [Link]

  • Rennhack, A., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology. [Link]

  • Schierling, T., Tosi, B., Eisenhardt, C., Reining, S., Daniliuc, C. G., Brenker, C., ... & Wünsch, B. (2023). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 6(1), 115-127. [Link]

  • Kirichok, Y., & Lishko, P. V. (2011). Rediscovering sperm ion channels with the patch-clamp technique. Molecular human reproduction, 17(8), 478-499. [Link]

  • Schierling, T., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science. [Link]

  • Hyun, S. W., Kim, B. R., Sa, S., & Seo, J. W. (2017). The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system. Vascular pharmacology, 93, 49-56. [Link]

  • Yang, J., & Zheng, J. (2014). Slo3 K+ channels: voltage and pH dependence of macroscopic currents. The Journal of general physiology, 144(1), 41-57. [Link]

  • Lishko, P. V., & Kirichok, Y. (2010). The role of Hv1 and Slo3 in sperm capacitation. The Journal of physiology, 588(23), 4667-4672. [Link]

  • Tam, C. H., & Tsuruta, F. (2014). Low concentrations of the solvent dimethyl sulphoxide alter intrinsic excitability properties of cortical and hippocampal pyramidal cells. PloS one, 9(3), e92557. [Link]

  • Lishko, P. V., et al. (2012). Sperm Patch-Clamp. In Patch-Clamp Methods and Protocols (pp. 125-139). Humana Press. [Link]

  • Yang, J., & Zheng, J. (2014). Functional and structural analysis of the human SLO3 pH- and voltage-gated K+ channel. Proceedings of the National Academy of Sciences, 111(41), 14935-14940. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Kirichok, Y. (2011). Sperm patch-clamp technique provides only limited control of the... ResearchGate. [Link]

  • Lee, J. H., et al. (2020). Lipid Peroxidation Products 4-ONE and 4-HNE Modulate Voltage-Gated Sodium Channels in Neuronal Cell Lines and DRG Action Potentials. Molecules, 25(21), 5038. [Link]

  • Wu, J. (2022, June 13). Structural elucidation of CatSper by cryo-EM. YouTube. [Link]

  • Monder, C. (1968). Stability of corticosteroids in aqueous solutions. Endocrinology, 82(2), 318-326. [Link]

  • Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. Microelectrode techniques: the Plymouth workshop handbook, 53-78. [Link]

  • ResearchGate. (2015). Do I need to use different vehicle controls for my untreated cells?. [Link]

  • Hunt, C. J., et al. (2002). EVALUATION OF DMSO TRANSPORT IN HUMAN ARTICULAR CARTILAGE: VEHICLE SOLUTIONS AND EFFECTS ON CELL FUNCTION. Cryobiology, 45(4), 337-346. [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Physiologic and Pharmacologic Effects of Corticosteroids. [Link]

  • Lishko, P. V., et al. (2021). CatSper Calcium Channels: 20 Years On. Physiological reviews, 101(3), 1319-1355. [Link]

  • Abrasheva, V., et al. (2024). The voltage-clamp experiment A and B, voltage-clamp protocol used to... ResearchGate. [Link]

  • Tóth, M. (2008). Steroid biosynthesis inhibitors in the therapy of hypercortisolism: theory and practice. Current medicinal chemistry, 15(27), 2889-2902. [Link]

  • ResearchGate. (2022). Which is the best concentration to use of DMSO vehicle control?. [Link]

  • Monder, C. (1968). Stability of corticosteroids in aqueous solutions. Endocrinology. [Link]

  • Scilit. (n.d.). Stability of Corticosteroids in Aqueous Solutions1. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of RU1968 bis-TFA Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of RU1968 bis-TFA Salt Beyond Fertility Research

RU1968 is recognized as a potent and relatively selective inhibitor of the sperm-specific cation channel of sperm (CatSper)[1][2][3]. This channel is crucial for sperm motility and is implicated in male fertility[1]. While the primary focus of RU1968 research has been in reproductive biology, the fundamental role of ion channels in cellular signaling opens avenues for its investigation in other pathological contexts, including oncology. Dysregulation of calcium (Ca²⁺) signaling is a known hallmark of cancer, influencing processes such as proliferation, apoptosis, and metastasis. This document provides a comprehensive guide for researchers to explore the effects of RU1968 bis-TFA salt in in vitro cell culture models, with a focus on cancer cell lines.

It is critical to acknowledge that RU1968 is supplied as a bis-trifluoroacetic acid (bis-TFA) salt[4]. Trifluoroacetic acid is often used in peptide synthesis and purification and can have independent biological effects on cells in culture[5][6][7]. Therefore, appropriate vehicle controls are paramount in all experiments to distinguish the effects of the RU1968 molecule from its TFA counter-ion.

Physicochemical Properties and Stock Solution Preparation

RU1968 bis-TFA salt is a powder that should be stored at -20°C for long-term stability[8]. Stock solutions in a solvent like DMSO can be stored at -80°C for up to a year[8].

Table 1: Properties of RU1968 bis-TFA salt
PropertyValueSource
Molecular FormulaC₂₈H₄₀F₆N₂O₅[4]
Molecular Weight598.6 g/mol [4]
StoragePowder: -20°C (3 years); In solvent: -80°C (1 year)[8]

Protocol 1: Preparation of RU1968 bis-TFA Salt Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Carefully weigh out the desired amount of RU1968 bis-TFA salt powder.

  • Solvent Addition: Add sterile, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM).

    • Rationale: A high-concentration stock minimizes the volume of solvent added to cell cultures, reducing potential solvent-induced artifacts.

  • Dissolution: Gently vortex or pipette up and down to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C[8].

Experimental Workflow for In Vitro Characterization

The following diagram outlines a general workflow for assessing the in vitro activity of RU1968 bis-TFA salt on a selected cell line.

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis prep_compound Prepare RU1968 bis-TFA Salt Stock Solution prep_cells Cell Line Culture and Seeding viability Cell Viability Assay (MTT) prep_cells->viability Treat cells with RU1968 apoptosis Apoptosis Assay (Annexin V/PI) prep_cells->apoptosis Treat cells with RU1968 signaling Signaling Pathway Analysis (Western Blot) prep_cells->signaling Treat cells with RU1968 data_analysis Data Interpretation and Conclusion viability->data_analysis apoptosis->data_analysis signaling->data_analysis

Caption: General experimental workflow for in vitro analysis of RU1968.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line

  • Complete cell culture medium

  • RU1968 bis-TFA salt stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight[9].

  • Compound Treatment: Prepare serial dilutions of RU1968 bis-TFA salt in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO as the highest concentration of RU1968) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible[9].

    • Rationale: Mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals[9].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[10].

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with RU1968 bis-TFA salt at various concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[11].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex[11].

    • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells)[12][13].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[11].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[11].

Hypothetical Signaling Pathway and Analysis

Given that RU1968 inhibits a Ca²⁺ channel, a plausible hypothesis is that it modulates intracellular calcium signaling pathways in cancer cells. This could subsequently affect downstream effectors involved in cell survival or apoptosis.

signaling_pathway RU1968 RU1968 bis-TFA salt Ca_channel Putative Ca²⁺ Channel RU1968->Ca_channel Inhibition Ca_influx ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Reduced Activation NFAT NFAT (dephosphorylated) Calcineurin->NFAT Inhibition of dephosphorylation Nucleus Nucleus NFAT->Nucleus Blocked Nuclear Translocation Gene_expression Gene Expression (e.g., Pro-survival genes) Apoptosis Apoptosis Gene_expression->Apoptosis Altered Expression → Induction

Caption: Hypothetical signaling pathway modulated by RU1968 in cancer cells.

Protocol 4: Western Blotting for Signaling Pathway Components

Western blotting can be used to assess changes in the protein expression or phosphorylation status of key signaling molecules following treatment with RU1968 bis-TFA salt[14][15].

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: After treating cells with RU1968 bis-TFA salt, wash them with ice-cold PBS and lyse them with lysis buffer[16].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[17].

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes[14][15].

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[14].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling proteins, apoptosis markers like cleaved PARP or Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system[16].

Data Interpretation and Considerations

Table 2: Summary of Assays and Expected Outcomes
AssayParameter MeasuredPotential Interpretation of RU1968 Effect
MTT Assay Metabolic activity as an indicator of cell viabilityA decrease in absorbance indicates reduced cell viability or proliferation.
Annexin V/PI Staining Phosphatidylserine externalization and membrane integrityAn increase in Annexin V positive cells suggests induction of apoptosis.
Western Blot Protein expression and phosphorylation statusChanges in the levels of signaling proteins or apoptosis markers can elucidate the mechanism of action.

Crucial Controls:

  • Vehicle Control: Essential to control for the effects of the solvent (e.g., DMSO).

  • TFA Salt Control: In critical experiments, a TFA salt solution (without RU1968) at a corresponding concentration should be tested to rule out effects of the counter-ion[6].

  • Positive Control: A known inducer of apoptosis or inhibitor of the investigated signaling pathway should be included to validate the assay.

By following these detailed protocols and considering the unique properties of RU1968 bis-TFA salt, researchers can effectively begin to characterize its potential as a modulator of cancer cell physiology.

References

  • Brenker, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. Molecules, 27(23), 8489. [Link]

  • ResearchGate. Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. [Link]

  • PubMed. Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. [Link]

  • Steuer, C., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 17(8), 1018. [Link]

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

  • ResearchGate. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • PubChem. RU1968 bis-TFA salt. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • Rennhack, A., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(15), 3144-3161. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide-for-apoptosis-detection]([Link] cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide-for-apoptosis-detection)

Sources

preparation of vehicle control for RU1968 bis-TFA salt injection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Formulation of Vehicle Controls for RU1968 bis-TFA Salt

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Hidden Acid" in Salt Formulations RU1968 is a potent, cross-species inhibitor of CatSper (Cation channel of Sperm), a calcium channel critical for sperm hyperactivation and motility. Chemically, RU1968 is a steroidal ethylenediamine.[1][2] To ensure stability and solubility during purification, it is frequently supplied as a bis-TFA (Trifluoroacetate) salt .

The "bis" designation indicates that for every single molecule of RU1968, there are two molecules of Trifluoroacetic Acid (TFA) attached. When dissolved in an aqueous vehicle, these TFA groups dissociate, releasing significant amounts of protons (


).

The Scientific Trap: CatSper channels are highly pH-sensitive ; they are activated by intracellular alkalinization and inhibited by acidification.

  • Scenario A (Flawed): You dissolve RU1968 bis-TFA in Saline. The pH drops to ~3.5 due to the TFA. You inject this. The drug inhibits CatSper, but the acidity also inhibits CatSper. You cannot distinguish the drug's efficacy from an acidity artifact.

  • Scenario B (Correct): You formulate RU1968 in a buffered vehicle adjusted to pH 7.4. You create a Vehicle Control that is identical in solvent composition and pH.

Core Directive: This guide provides a self-validating protocol to prepare a vehicle control that accounts for the solvent effects and pH excursions caused by the bis-TFA salt, ensuring data integrity in CatSper signaling studies.

Part 2: Physicochemical Context & Strategy

Compound Analysis
  • Compound: RU1968 (Steroidal ethylenediamine).[1][2]

  • Form: bis-TFA Salt (

    
    ).
    
  • Solubility Profile: Lipophilic steroid backbone (requires organic co-solvent) with polar amine tails (requires pH control).

  • Molar Mass Warning: You must account for the salt weight.

    • Implication: If you weigh the salt as if it were free base, you are under-dosing by ~38%.

Vehicle Selection Strategy

For steroidal amines like RU1968, a standard "Saline only" vehicle will likely cause precipitation upon injection. We recommend a Co-solvent System or a Complexing Agent .

Vehicle TypeCompositionProsConsRecommended For
Standard Co-solvent 5% DMSO / 95% Aqueous BufferSimple, widely accepted.Risk of precipitation at high doses.IV/IP Injection (<5 mg/kg)
Enhanced Co-solvent 5% DMSO / 40% PEG400 / 55% SalineHigh solubility capacity.High viscosity; PEG can be irritating.Subcutaneous / IP High Dose
Complexing (Gold Std) 10% HP-

-CD (Cyclodextrin) in Saline
Excellent solubility, low toxicity.Requires specific prep (stirring).Sensitive CatSper Assays

For this protocol, we focus on the Standard Co-solvent (DMSO/Buffer) method as it is most common for screening.

Part 3: Detailed Protocols

Protocol A: Preparation of Active Dosing Solution (RU1968)

Use this to establish the baseline for the control.

Reagents:

  • RU1968 bis-TFA Salt (Solid).

  • Anhydrous DMSO (Dimethyl Sulfoxide).

  • Buffer: PBS (Phosphate Buffered Saline) or HEPES (100mM, pH 7.4). Note: Do not use unbuffered water/saline, or the pH will crash.

  • 1N NaOH and 1N HCl (for adjustment).

Step-by-Step:

  • Weighing: Calculate the required mass using the Salt MW .

    • Formula:

      
      
      
  • Stock Solution (1000x): Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Vortex until clear.

  • Dilution (The Critical Step):

    • Add the calculated volume of DMSO Stock to the aqueous Buffer while vortexing rapidly .

    • Why? Slow addition prevents the steroid backbone from crashing out of solution.

  • pH Measurement: Measure the pH of this final formulation.

    • Expectation: Even with PBS, the pH may drop to 6.0–6.5 due to the TFA.

  • pH Adjustment: Carefully titrate with 1N NaOH back to pH 7.4 .

    • Record: Note exactly how much NaOH was added.

Protocol B: Preparation of the Matched Vehicle Control

The control must mimic the Active solution's final state, minus the drug.

The Concept: Many researchers simply mix DMSO and PBS. This is incorrect for TFA salts because the Active group received extra NaOH to neutralize the TFA. The Control group will be slightly more alkaline if you add the same NaOH, or have a different ionic strength if you don't.

  • Best Practice: Use a strong buffer (PBS/HEPES) so the small amount of NaOH added to the drug group is negligible, OR perform a "Mock Titration."

Step-by-Step:

  • Solvent Assembly: Prepare a tube with the exact same volume of DMSO and Buffer used in the Active group.

  • The "Mock" Addition (Optional but Precise):

    • If you added

      
      
      
      
      
      of NaOH to the Active group to neutralize the TFA, the Active group now has higher
      
      
      content.
    • To match ionic strength perfectly (critical for ion channel studies like CatSper), add

      
      
      
      
      
      of NaCl (Sodium Chloride) solution of equivalent molarity to the Vehicle Control.
    • Note: In most robust buffers (PBS), this step is negligible. For sensitive electrophysiology, it is mandatory.

  • pH Validation: Measure the pH. It should be 7.4.

    • If the Active group required significant NaOH and ended up at pH 7.4, and your Vehicle is at pH 7.4 naturally, they are matched .

  • Visual Inspection: Ensure the Vehicle is clear and particulate-free.

Part 4: Visualization & Logic Flow

Diagram 1: The "Acid Trap" in TFA Salt Formulations

This diagram illustrates why standard vehicle preparation fails for bis-TFA salts.

AcidTrap cluster_outcomes Physiological Outcomes Drug RU1968 bis-TFA Salt Dissolve Dissolve in DMSO Dilute in Saline Drug->Dissolve Acid Release of 2x TFA (Acidic Shift) Dissolve->Acid pH_Drop pH Drops to ~4.0 Acid->pH_Drop Artifact Artifactual Inhibition of CatSper (pH effect) pH_Drop->Artifact Mismatch MISMATCH: Drug (pH 4) vs Control (pH 7) pH_Drop->Mismatch Control_Std Standard Control (DMSO + Saline) Control_Std->Mismatch Compared to

Caption: The mechanistic pathway of experimental error when TFA buffering is neglected.

Diagram 2: Correct Formulation Workflow

The step-by-step decision tree for generating the correct vehicle.

Workflow Start Start: RU1968 bis-TFA Calc Calculate Mass (Use Salt MW ~600) Start->Calc Stock Dissolve in 100% DMSO Calc->Stock Buffer_Choice Select Aqueous Phase Stock->Buffer_Choice Saline Saline/Water (NOT RECOMMENDED) Buffer_Choice->Saline High Risk PBS PBS/HEPES (Strong Buffer) Buffer_Choice->PBS Safe Mix Slow Addition with Vortexing PBS->Mix Check Check pH Mix->Check Adjust Titrate with NaOH to pH 7.4 Check->Adjust If Acidic Final Final Dosing Solution Check->Final If Neutral Adjust->Final Control_Prep Prepare Vehicle Control: DMSO + Buffer + pH Adjust Final->Control_Prep Match Parameters

Caption: Validated workflow ensuring pH neutrality and solubility stability.

Part 5: Quality Control & Troubleshooting

Self-Validation Checklist: Before injecting or applying to cells, verify these three parameters:

  • Visual Clarity: Hold the vial against a light source.

    • Pass: Solution is clear (colorless or slight yellow).

    • Fail: Cloudiness, "schlieren" patterns, or visible crystals. (Indicates steroid backbone precipitation).

  • pH Integrity:

    • Spot check 5

      
       on a pH strip or use a micro-probe.
      
    • Strict Rule: If

      
       or 
      
      
      
      , discard and re-buffer. CatSper data is invalid outside this range.
  • Osmolality (Optional but Recommended):

    • Ensure the addition of DMSO and NaOH hasn't pushed osmolality > 320 mOsm/kg, which causes cell shrinkage.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Precipitation on dilution Aqueous phase added too fast.Add aqueous buffer dropwise to the vortexing DMSO stock.
Precipitation persists Drug concentration > Solubility limit.Increase DMSO % (max 10%) or switch to Cyclodextrin vehicle.
pH drifts over time TFA is "leaching" or buffer is weak.Use a higher molarity buffer (e.g., 100mM HEPES instead of 10mM).
Injection site necrosis Acidity (TFA) or DMSO toxicity.Verify pH is neutral. Reduce DMSO concentration.

Part 6: References

  • Rennhack, A., et al. (2018).[3] "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm."[1] British Journal of Pharmacology. [Link]

    • Significance: Establishes RU1968 as a CatSper inhibitor and details its chemical handling.

  • Strünker, T., et al. (2011). "The CatSper channel mediates progesterone-induced Ca2+ influx in human sperm." Nature. [Link]

    • Significance: Defines the pH sensitivity of CatSper, validating the need for strict pH control in vehicle formulation.

  • Gawley, R. E., et al. (2016). "TFA Salts of Basic Peptides and Drugs: A Potential Source of Experimental Artifacts." Journal of Organic Chemistry. [Link]

    • Significance: Authoritative source on the "Acid Trap" of TFA salts in biological assays.

  • Food and Drug Administration (FDA). (2018). "Use of Liquids and/or Soft Foods as Vehicles for Drug Administration." FDA Guidance Documents. [Link]

    • Significance: General guidelines on vehicle compatibility and stability.

Sources

Application Notes and Protocols for Pharmacokinetic Studies of RU1968 bis-TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial pharmacokinetic (PK) studies for the novel CatSper inhibitor, RU1968, supplied as a bis-trifluoroacetate (bis-TFA) salt. RU1968 is a potent, cross-species inhibitor of the cation channel of sperm (CatSper), a critical component in sperm motility and fertilization.[1][2] As RU1968 is not yet commercially available in a pharmaceutically developed form and lacks public pharmacokinetic data, this guide establishes a foundational framework for its preclinical evaluation.[3] We address the specific challenges presented by its bis-TFA salt form, offering detailed protocols for solubility assessment, formulation, dose calculations, and a pilot PK study in a rodent model. Furthermore, we provide a validated protocol for exchanging the TFA counter-ion to a more biologically inert salt, mitigating potential experimental artifacts.

Introduction to RU1968 and its Pharmacokinetic Evaluation

RU1968 has emerged as a significant research tool for studying the physiological roles of the CatSper ion channel.[4][5] This steroidal derivative effectively abolishes CatSper-mediated Ca²⁺ signals in sperm from various species, including humans and mice, making it a valuable candidate for further investigation in reproductive biology and contraceptive development.[4][6]

Pharmacokinetic studies are fundamental to the drug development process, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[7][8] These parameters are essential for establishing a safe and effective dosing regimen for future efficacy studies. This guide is designed to provide the necessary technical details to perform a robust initial PK evaluation of RU1968 bis-TFA salt.

A critical consideration for RU1968 is its formulation as a bis-TFA salt. Trifluoroacetic acid is commonly used in the purification of synthetic compounds but can have independent biological effects that may confound experimental results.[9][10] Therefore, this document emphasizes correct dose calculation and provides methods to mitigate the potential influence of the TFA counter-ion.

Physicochemical Properties and Handling of RU1968 bis-TFA Salt

A thorough understanding of the test article's physicochemical properties is the bedrock of any successful preclinical study. Below are the known properties of RU1968 bis-TFA salt.

PropertyValueSource
Molecular Formula C₂₈H₄₀F₆N₂O₅[11]
Molecular Weight 598.6 g/mol [11]
Parent Compound (Free Base) MW 370.57 g/mol [12]
CAS Number (Free Base) 171336-24-6[11]
Appearance White to off-white powderAssumed
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Note: Key parameters such as aqueous solubility, pKa, and LogP have not been publicly reported. It is imperative that researchers determine these experimentally, particularly solubility in potential dosing vehicles.

Pre-formulation and Dosing Vehicle Selection

The steroidal structure of RU1968 suggests it is likely to be lipophilic, requiring a non-aqueous or co-solvent vehicle for in vivo administration. The choice of vehicle is critical as it can significantly impact drug absorption and bioavailability.[5][13]

Protocol 1: Solubility Assessment of RU1968 bis-TFA Salt

Objective: To determine the solubility of RU1968 bis-TFA salt in a panel of pharmaceutically acceptable vehicles to identify a suitable formulation for in vivo studies.

Materials:

  • RU1968 bis-TFA salt

  • Vortex mixer

  • Calibrated balance

  • A panel of vehicles (e.g., Saline, 5% Dextrose in Water (D5W), Corn oil, Sesame oil, 10% DMSO in Corn Oil, 5% Solutol HS 15 in saline, 20% Hydroxypropyl-β-cyclodextrin in water)

  • Microcentrifuge tubes

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Accurately weigh 1-2 mg of RU1968 bis-TFA salt into a series of microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of a selected vehicle to each tube.

  • Vortex the tubes vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has dissolved, add another aliquot of the compound and repeat step 3.

  • If the compound has not dissolved, add an additional precise volume of the vehicle to the tube and repeat step 3.

  • Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Equilibrate the saturated solutions at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes to pellet the excess solid.

  • Carefully collect a supernatant aliquot and dilute it for analysis by a validated analytical method (e.g., LC-MS/MS) to determine the final concentration. This concentration is the solubility in that vehicle.

Accurate Dose Calculation for the bis-TFA Salt Form

A frequent source of error in preclinical studies is the failure to account for the salt form of the test article. The molecular weight of the bis-TFA salt (598.6 g/mol ) is significantly higher than that of the active free base (370.57 g/mol ). Doses should be calculated based on the amount of active moiety being administered.

Salt Correction Factor (SCF):

SCF = (Molecular Weight of Free Base) / (Molecular Weight of bis-TFA Salt) SCF = 370.57 / 598.6 = 0.619

To prepare a dosing solution, the required weight of the salt form is calculated as follows:

Weight of Salt (mg) = (Desired Dose of Free Base (mg/kg) * Animal Weight (kg)) / SCF

Example: To dose a 250g rat at 10 mg/kg of the RU1968 free base:

  • Weight of Salt (mg) = (10 mg/kg * 0.25 kg) / 0.619

  • Weight of Salt (mg) = 2.5 / 0.619 ≈ 4.04 mg of RU1968 bis-TFA salt.

This corrected amount should be used to prepare the dosing formulation.

Experimental Protocol: Pilot Pharmacokinetic Study in Rodents

This protocol outlines a pilot PK study in rats to determine the basic pharmacokinetic profile of RU1968 following intravenous (IV) and oral (PO) administration. Such a study provides data on absolute bioavailability, clearance, volume of distribution, and half-life.[7]

Study Design
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Groups:

    • Group 1: Intravenous (IV) administration (n=4)

    • Group 2: Oral Gavage (PO) administration (n=4)

  • Dose: To be determined by preliminary tolerability studies, but a starting point could be 1-2 mg/kg for IV and 5-10 mg/kg for PO.

  • Blood Sampling: Serial sampling from all animals if using cannulated models. Otherwise, composite data from sparse sampling.

  • Time Points:

    • IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h

    • PO: Pre-dose, 15, 30 min, 1, 2, 4, 6, 8, 24 h

  • Analytical Method: A validated LC-MS/MS method for the quantification of RU1968 in plasma.

Workflow Diagram

G cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase DoseCalc Dose Calculation (Salt Factor Corrected) Formulation Vehicle Selection & Dosing Formulation Prep DoseCalc->Formulation Animals Animal Acclimation & (Optional) Catheterization Formulation->Animals Dosing_IV Group 1: IV Dosing Animals->Dosing_IV Dosing_PO Group 2: PO Dosing Animals->Dosing_PO Sampling Serial Blood Sampling (Defined Time Points) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage LCMS Bioanalysis (LC-MS/MS) Storage->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) LCMS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a pilot pharmacokinetic study of RU1968.

Step-by-Step Protocol
  • Animal Preparation: Acclimate animals for at least 3 days. For serial sampling, surgical implantation of jugular vein catheters is recommended. Fast animals overnight (with access to water) before dosing.[4]

  • Dosing Formulation Preparation: Based on the results of Protocol 1, prepare the dosing formulation. For example, for a 10 mg/kg oral dose in a 250g rat (requiring 4.04 mg of salt) at a dosing volume of 5 mL/kg, dissolve 4.04 mg in 1.25 mL of the chosen vehicle. Ensure homogeneity.

  • Administration:

    • IV Group: Administer the dose slowly via the tail vein or catheter. Record the exact time.

    • PO Group: Administer the dose using a gavage needle. Record the exact time.

  • Blood Collection:

    • At each time point, collect approximately 100-150 µL of whole blood into tubes containing an anticoagulant (e.g., K₂EDTA).[4]

    • Gently mix the tubes after collection.

  • Plasma Processing:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.[4]

    • Carefully transfer the supernatant (plasma) to new, clearly labeled tubes.

  • Sample Storage: Immediately store the plasma samples at -80°C until bioanalysis.[4]

  • Bioanalysis: Quantify the concentration of RU1968 in each plasma sample using a validated LC-MS/MS method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

  • Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Managing the TFA Counter-Ion Confound

Trifluoroacetate is not biologically inert and has been reported to cause cellular toxicity or other off-target effects, which could compromise the interpretation of efficacy or toxicology studies.[10][14] For definitive studies, it is highly recommended to exchange the TFA salt for a more biocompatible counter-ion, such as hydrochloride (HCl).

Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange

Objective: To replace the bis-TFA counter-ions of RU1968 with chloride ions. This method relies on the principle of displacing the weaker acid (TFA, pKa ≈ 0.5) with a stronger acid (HCl, pKa ≈ -6.3).

Materials:

  • RU1968 bis-TFA salt

  • 10 mM Hydrochloric Acid (HCl) in ultrapure water

  • Lyophilizer (freeze-dryer)

  • Analytical balance

  • ¹⁹F-NMR or suitable HPLC method for confirming TFA removal

Procedure:

  • Accurately weigh the RU1968 bis-TFA salt and dissolve it in a minimal amount of 10 mM HCl solution (e.g., 1 mg/mL).

  • Ensure the compound is fully dissolved.

  • Freeze the solution completely (e.g., in a dry ice/acetone bath or liquid nitrogen).

  • Lyophilize the sample until a dry, fluffy powder is obtained. This process removes the water and the volatile TFA-HCl adduct.

  • Re-dissolve the resulting powder in a fresh 10 mM HCl solution.

  • Repeat the freeze-drying process (steps 3-4).

  • This cycle of re-dissolution and lyophilization should be repeated 2-3 times to ensure maximal removal of TFA.[11][12]

  • After the final lyophilization, the resulting powder is the RU1968 bis-HCl salt.

  • Verification (Optional but Recommended): Use an analytical technique like ¹⁹F-NMR to confirm the absence of the characteristic TFA fluorine signal or a suitable HPLC-ELSD method to quantify residual TFA.

Diagram of Salt Exchange Process

G Start RU1968 bis-TFA Salt Dissolve Dissolve in 10 mM HCl Start->Dissolve Freeze Freeze (-80°C or liq. N2) Dissolve->Freeze Lyophilize Lyophilize (Remove H2O & TFA) Freeze->Lyophilize Repeat Repeat Cycle 2-3 Times Lyophilize->Repeat Repeat->Dissolve Re-dissolve End RU1968 bis-HCl Salt Repeat->End Final Cycle Verify Verify TFA Removal (e.g., 19F-NMR) End->Verify

Sources

Application Note: Handling, Storage, and Experimental Protocols for RU1968 bis-TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded guide for the handling, storage, and experimental application of RU1968 bis-TFA salt . It moves beyond basic "product sheet" data to address the specific challenges of working with trifluoroacetate salts of complex steroidal amines in physiological assays.

Compound Class: Steroidal Ethylenediamine / Ion Channel Inhibitor Primary Target: CatSper (Cation Channel of Sperm) Secondary Target: Slo3 (High-conductance Calcium-activated Potassium Channel)[1]

Executive Summary & Compound Profile

RU1968 is a potent, cross-species inhibitor of the sperm-specific Ca²⁺ channel CatSper .[1][2][3][4] Structurally, it is a steroidal ethylenediamine derivative.[1][3][5] It is supplied as a bis-TFA (trifluoroacetate) salt , a critical detail that dictates its solubility profile, hygroscopicity, and behavior in pH-sensitive physiological buffers.[1]

Unlike simple small molecules, RU1968 contains a lipophilic steroid backbone fused with a hydrophilic, basic polyamine side chain.[1] This amphiphilic nature requires specific handling to prevent precipitation in aqueous buffers and adsorption to plastic surfaces.[1]

Physicochemical Specifications
PropertySpecificationNotes
Formula (Salt) C₂₈H₄₀F₆N₂O₅Includes 2

CF₃COOH
Molecular Weight ~598.6 g/mol Use this value for Molarity calculations
Appearance White to off-white solidHygroscopic powder
Solubility DMSO (

20 mg/mL)
Preferred solvent.
Solubility (Aq) Poor / pH-dependentAvoid aqueous stock solutions.[1]
IC₅₀ (CatSper) ~0.5 – 4.0 µMSpecies-dependent (Human/Mouse)

Core Directive: Storage & Handling Protocols

Rationale: TFA salts are highly hygroscopic.[1][6] Moisture absorption alters the effective molecular weight (leading to weighing errors) and can hydrolyze the salt, liberating trifluoroacetic acid which degrades the compound over time.

Receiving and Inspection
  • Arrival: The package may arrive on blue ice or at ambient temperature. This is acceptable for short-term transit.[1]

  • Immediate Action: Upon receipt, do not open the vial immediately.

  • Equilibration: Allow the vial to equilibrate to room temperature inside a desiccator for at least 1 hour.

    • Why? Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic powder, ruining the stoichiometry.

Long-Term Storage (Powder)[1][8]
  • Temperature: -20°C is standard; -80°C is optimal for storage >1 year.

  • Environment: Store in a sealed container with active desiccant (e.g., silica gel packets).[1]

  • Light: Protect from light.[1] The steroidal backbone can be susceptible to photo-oxidation over extended periods.[1]

Solubilization & Stock Preparation (Protocol)

Objective: Create a stable 10 mM Stock Solution.

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[1]
    
  • Vortex mixer.[1]

  • Amber glass vials (borosilicate).[1] Avoid polystyrene.[1]

Step-by-Step:

  • Calculate: Determine the volume of DMSO required.

    
    [1]
    
  • Add Solvent: Add the calculated volume of anhydrous DMSO directly to the original vial if possible, or weigh the powder into an amber glass vial.

  • Dissolve: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1] Do not heat above 30°C.

  • Aliquot: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene or glass micro-vials.

  • Freeze: Store aliquots at -80°C.

    • Stability:[1][6][7] Stable for 6–12 months at -80°C.[1]

    • Constraint:Limit freeze-thaw cycles to a maximum of 3.

Workflow Visualization: Storage Logic

The following diagram illustrates the critical decision pathways for preserving compound integrity.

StorageProtocol Receipt Receipt of RU1968 bis-TFA Equilibrate Equilibrate to Room Temp (In Desiccator, 1 hr) Receipt->Equilibrate Open Open Vial Equilibrate->Open Solvent Dissolve in Anhydrous DMSO (Target: 10 mM) Open->Solvent Prepare Stock DryStore Reseal Powder with Desiccant Store at -20°C Open->DryStore Store Solid Aliquot Aliquot into Amber Vials (Single Use Volumes) Solvent->Aliquot Freeze Store at -80°C (Max 3 Freeze-Thaws) Aliquot->Freeze

Figure 1: Critical workflow for receiving, solubilizing, and storing hygroscopic TFA salts to prevent hydrolysis and concentration errors.

Experimental Application Notes

Rationale: RU1968 is used in sensitive ion channel assays.[1] The "bis-TFA" designation means that for every molecule of inhibitor, you are adding two molecules of trifluoroacetic acid to your assay.[1] At high concentrations, this can acidify unbuffered solutions or inhibit certain cellular processes independently of the drug.

Managing the "TFA Effect" in Physiological Assays

When diluting the DMSO stock into aqueous buffer (e.g., Tyrode’s, HS, or HTF media):

  • Buffering Capacity: Ensure your assay buffer has adequate buffering capacity (e.g., 10–20 mM HEPES or MOPS).[1]

  • pH Check: If using high concentrations of RU1968 (>50 µM), verify the pH of the final solution. The bis-TFA moiety can drop the pH locally if the buffer is weak.[1]

  • Vehicle Control: Your control condition must contain the same % DMSO and ideally the same concentration of TFA (though usually, DMSO alone is accepted if the dilution is >1:1000).[1]

Protocol: In Vitro Sperm Motility Assay (CatSper Inhibition)

Objective: Validate RU1968 activity by inhibiting progesterone-induced hyperactivation.[1]

Reagents:

  • Human Tubal Fluid (HTF) medium (supplemented with BSA).[1]

  • Progesterone (P4) stock (activator).[1]

  • RU1968 10 mM DMSO stock.[1]

Procedure:

  • Sperm Capacitation: Incubate washed sperm (

    
     cells/mL) in capacitating HTF (containing NaHCO₃ and BSA) for 3–4 hours at 37°C, 5% CO₂.
    
  • Inhibitor Pre-treatment:

    • Dilute RU1968 stock into the sperm suspension to reach 10 µM or 30 µM .[1]

    • Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.[1]

    • Incubate for 15 minutes .

  • Activation:

    • Add Progesterone (final conc. 1–3 µM) to induce Ca²⁺ influx/hyperactivation.[1]

  • Readout:

    • Calcium Imaging: Load sperm with Fluo-4 AM prior to step 2. Measure fluorescence intensity (

      
      ).[1] RU1968 should abolish the P4-induced transient.[1]
      
    • CASA (Computer-Assisted Sperm Analysis): Measure Curvilinear Velocity (VCL) and Amplitude of Lateral Head Displacement (ALH).[1] RU1968 prevents the "hyperactivated" motility pattern.[1]

Mechanism of Action Visualization

RU1968 acts by blocking the pore of the CatSper complex, preventing Ca²⁺ entry essential for hyperactivation and the acrosome reaction.

CatSperPathway P4 Progesterone / Prostaglandins ABHD2 ABHD2 (Hydrolase) P4->ABHD2 Activates CatSper CatSper Channel Complex (Sperm Tail) ABHD2->CatSper Disinhibits (via 2-AG depletion) CaInflux Intracellular Ca2+ Influx CatSper->CaInflux Conducts Ca2+ RU1968 RU1968 (Inhibitor) RU1968->CatSper BLOCKS Pore Response Hyperactivation & Acrosome Reaction CaInflux->Response Triggers

Figure 2: Mechanistic intervention of RU1968 in the Progesterone-CatSper signaling axis.

Troubleshooting & FAQs

Q: My stock solution turned yellow.

  • A: Steroidal amines can oxidize.[1] If the yellowing is slight, it may still be usable, but check via LC-MS if possible. Ensure storage was in amber vials and away from light.

Q: The compound precipitated when added to the cell media.

  • A: RU1968 is hydrophobic.[1]

    • Ensure you are vortexing the media immediately upon addition.[1]

    • Do not exceed 30–50 µM in serum-free media.[1]

    • The presence of BSA (Bovine Serum Albumin) in the buffer helps solubilize the compound via carrier binding.[1]

Q: Can I use this for in vivo studies?

  • A: RU1968 is primarily a tool compound for in vitro use.[1] Its bioavailability and toxicity profile (bis-TFA salt load) have not been optimized for systemic administration in humans.[1]

References

  • Rennhack, A., et al. (2018).[1] "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity." Journal of Medicinal Chemistry.

  • Strünker, T., et al. (2011).[1] "The CatSper channel mediates progesterone-induced Ca2+ influx in human sperm."[1] Nature.[1] (Contextual grounding for CatSper activation). [1]

  • PubChem Compound Summary. "RU1968 bis-TFA salt." National Center for Biotechnology Information.[1]

  • TargetMol. "RU1968 bis-TFA salt Product Sheet." (Storage and Stability Data).

Sources

Troubleshooting & Optimization

Navigating the Solubility of RU1968 bis-TFA Salt in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for RU1968 bis-TFA salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on overcoming solubility challenges with RU1968 bis-TFA in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate common issues encountered during your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Challenge

RU1968 is a potent, cross-species inhibitor of the sperm-specific Ca2+ channel, CatSper.[1] It is a valuable tool for studying sperm physiology and for potential contraceptive development.[2][3] However, like many synthetic molecules, it is often supplied as a trifluoroacetate (TFA) salt to ensure stability and purity. While advantageous for storage, the bis-TFA salt formulation of RU1968, a steroidal ethylenediamine, can present significant challenges when preparing aqueous solutions for biological assays.[3][4]

The primary difficulty arises from the hydrophobic nature of the steroidal backbone and the presence of the TFA counterions. TFA is a strong acid used during the purification of synthetic molecules and can impact their solubility and even biological activity in sensitive assays.[5][6] This guide will provide a systematic approach to achieving and maintaining the solubility of RU1968 bis-TFA in your experimental buffers.

Troubleshooting Guide

Issue 1: Precipitate formation when diluting a stock solution into an aqueous buffer.

This is the most common issue encountered with RU1968 bis-TFA. The abrupt change in solvent polarity when a concentrated organic stock solution is introduced into an aqueous medium can cause the compound to crash out of solution.

Root Cause Analysis:

  • Poor Aqueous Solubility: The inherent hydrophobicity of the RU1968 molecule limits its solubility in water-based buffers.

  • TFA Salt Effects: While the salt form is generally more water-soluble than the free base, TFA can sometimes form less soluble complexes or alter the solution's pH in a way that reduces solubility.[6]

  • Co-solvent Concentration: The final concentration of the organic co-solvent in the aqueous buffer may be insufficient to maintain the solubility of RU1968 at the desired working concentration.

Solutions:

  • Optimize the Stock Solution:

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of RU1968. A concentration of 10 mM in DMSO has been shown to be achievable.[1]

    • Protocol for Preparing a 10 mM Stock Solution:

      • Allow the vial of RU1968 bis-TFA powder to equilibrate to room temperature before opening to prevent moisture condensation.

      • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

      • Vortex gently for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.

      • Visually inspect the solution to ensure there are no visible particles.

  • Control the Final Co-solvent Concentration:

    • General Guideline: The final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 1%, to minimize potential effects on your biological system.[5]

    • For Sensitive Assays: In highly sensitive assays, such as sperm motility studies, it is crucial to determine the maximum tolerable DMSO concentration that does not impact the experimental outcome. This may require running a vehicle control with varying DMSO concentrations.

  • Step-wise Dilution:

    • Instead of a single, large dilution, perform a series of smaller, sequential dilutions. This gradual reduction in solvent polarity can help to keep the compound in solution.

  • Consider Temperature:

    • Ensure that both the stock solution and the aqueous buffer are at room temperature before mixing. Cold buffers can decrease the solubility of many compounds.

Issue 2: Inconsistent or lower-than-expected biological activity.

If you are confident that the compound is in solution but are observing variability in your results, the TFA salt or the stability of the compound in your buffer could be contributing factors.

Root Cause Analysis:

  • TFA Interference: Residual TFA has been shown to interfere with cellular assays.[6]

  • pH-Dependent Activity: The activity of RU1968 may be influenced by the pH of the experimental buffer.

  • Compound Degradation: RU1968 may not be stable over long periods in aqueous buffers.

Solutions:

  • pH Optimization:

    • The solubility and activity of molecules with amine groups, such as RU1968, can be pH-dependent.[7]

    • Systematically test a range of buffer pH values (e.g., from 6.5 to 8.0) to determine the optimal pH for both solubility and activity in your specific assay.

  • Freshly Prepare Working Solutions:

    • Prepare your working dilutions of RU1968 immediately before use. Avoid storing the compound in aqueous buffers for extended periods.

  • Advanced Option: Salt Exchange:

    • If TFA interference is suspected to be a significant issue, a salt exchange to a hydrochloride (HCl) or acetate salt may improve both solubility and biological compatibility. This is a chemical modification that should be performed with care.

    • General Principle: The TFA counterion is replaced with a different counterion by dissolving the compound in a solution containing a high concentration of the new acid and then removing the excess acid and TFA through lyophilization.[8] This process is typically repeated several times to ensure complete exchange.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for dissolving RU1968 bis-TFA?

A: The recommended starting point is to prepare a 10 mM stock solution in high-purity, anhydrous DMSO.[1] From this stock, you can make fresh dilutions into your aqueous buffer for your experiments.

Q2: What is the maximum concentration of RU1968 bis-TFA I can expect to achieve in an aqueous buffer?

A: The maximum achievable concentration in a purely aqueous buffer is likely to be very low. The final concentration will depend on the percentage of co-solvent (e.g., DMSO) that your experimental system can tolerate. It is recommended to keep the final DMSO concentration below 1%.[5]

Q3: How should I store the RU1968 bis-TFA stock solution?

A: The solid powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1]

Q4: Can I use other organic solvents besides DMSO to prepare my stock solution?

A: While DMSO is the most commonly recommended solvent, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) could potentially be used. However, their suitability and the maximum tolerable concentration in your specific assay would need to be determined empirically.

Q5: My experiment requires a very low concentration of DMSO (<0.1%). What are my options?

A: If a very low DMSO concentration is required, you have a few options:

  • Lower the Working Concentration: You may need to work at a lower concentration of RU1968 that is soluble at the acceptable DMSO level.

  • Solubility Enhancers: The use of excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at low concentrations can sometimes improve aqueous solubility. However, these must be tested for compatibility with your assay.

  • Salt Exchange: As mentioned in the troubleshooting guide, converting the TFA salt to an HCl or acetate salt may improve aqueous solubility.

Experimental Protocols and Data

Protocol 1: Preparation of a 10 mM RU1968 bis-TFA Stock Solution in DMSO

Materials:

  • RU1968 bis-TFA salt (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the vial of RU1968 bis-TFA to room temperature.

  • Calculate the volume of DMSO required to make a 10 mM solution based on the amount of RU1968 in the vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the vial for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Visually confirm that the solution is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Table 1: Recommended Solvent and Storage Conditions
FormSolvent/Storage TemperatureStability
Solid Powder-20°CAs per manufacturer's recommendation
10 mM Stock in DMSO-80°C (in single-use aliquots)At least 6 months[1]
Aqueous Working SolutionPrepared fresh before useNot recommended for storage

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for RU1968 bis-TFA Solubility Issues

G start Start: Need to prepare aqueous RU1968 solution prep_stock Prepare 10 mM stock in anhydrous DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitate dilute->observe precipitate Precipitate forms observe->precipitate Yes no_precipitate No precipitate observe->no_precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot proceed Proceed with experiment no_precipitate->proceed step_dilute Use step-wise dilution troubleshoot->step_dilute inc_dmso Increase final DMSO % (if assay allows) troubleshoot->inc_dmso check_temp Ensure components are at room temp troubleshoot->check_temp step_dilute->dilute inc_dmso->dilute check_temp->dilute check_activity Check for consistent biological activity proceed->check_activity inconsistent Inconsistent activity check_activity->inconsistent No consistent Consistent activity check_activity->consistent Yes optimize_ph Optimize buffer pH inconsistent->optimize_ph fresh_prep Prepare solutions fresh inconsistent->fresh_prep salt_exchange Advanced: Consider salt exchange inconsistent->salt_exchange success Successful Experiment consistent->success optimize_ph->proceed fresh_prep->proceed salt_exchange->proceed

Caption: Troubleshooting workflow for RU1968 bis-TFA solubility.

References

  • Castellini, C., et al. (1992). The effect of different cryoprotectants on the motility of rabbit spermatozoa. Animal Reproduction Science, 28(1-4), 147-153.
  • Rennhack, A., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(15), 3144-3161.
  • Schierling, M., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity.
  • Balbach, M., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity.
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? Retrieved from [Link]

  • Taylor & Francis Online. (2022). Effect of DMSO combined with trehalose on cryopreservation of goose semen. Retrieved from [Link]

  • IDOSI Publications. (n.d.). Effect of Different Concentrations of DMSO and Dilution Rates on Viability of Beluga (Huso huso) Post-Thawed Sperm. Retrieved from [Link]

  • SciELO. (2012). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • ResearchGate. (2016). How to remove TFA salt ? Retrieved from [Link]

  • Britannica. (2026). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Steroid sulfatase: molecular biology, regulation, and inhibition. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

Sources

troubleshooting precipitation of RU1968 bis-TFA in physiological saline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling of RU1968 bis-TFA

Executive Summary

RU1968 is a potent, steroidal inhibitor of the sperm-specific Ca²⁺ channel (CatSper) and Slo3. Commercially supplied as a bis-trifluoroacetate (bis-TFA) salt , this compound presents a classic formulation paradox: it possesses a highly hydrophobic steroidal core (derived from estrone) coupled with a polar, basic ethylenediamine side chain.

When introduced directly into physiological saline (0.9% NaCl, pH ~5.5–7.0), users frequently encounter immediate turbidity or precipitation. This is not a defect in the product but a physicochemical inevitability driven by pH-induced deprotonation and the common ion effect .

This guide provides the mechanistic root cause and validated protocols to achieve a stable, homogenous solution for in vitro and in vivo applications.

Part 1: The "Why" – Root Cause Analysis

To troubleshoot effectively, we must understand the forces driving the precipitation.

FactorMechanism of Failure
1. Hydrophobic Core RU1968 is a steroid derivative. Like cholesterol or estrogen, its intrinsic aqueous solubility is negligible. It relies entirely on the ionization of its amine groups to dissolve in water.
2. pH Shock (The "Crash") The bis-TFA salt is acidic. In pure water, it lowers the pH, keeping the amines protonated (

) and soluble. Physiological saline is neutral (pH ~7) and often unbuffered. When you dilute the acidic salt into neutral saline, the pH rises. As the pH approaches the pKa of the amines, they deprotonate to the free base. The free base of RU1968 is insoluble in water.
3. Salting Out Physiological saline contains 154 mM NaCl. The high ionic strength compresses the electrical double layer around the solute, reducing the effectiveness of the charge in keeping the molecule solvated.
4. Counter-Ion Exchange In high

environments, the bulky TFA counter-ions may exchange with Chloride. While Hydrochloride salts are often soluble, the lattice energy of steroidal amine hydrochlorides can sometimes favor precipitation compared to the solvated TFA form.

Part 2: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your specific situation.

RU1968_Troubleshooting Start Current Status: RU1968 bis-TFA Solid or Precipitate DirectSaline Did you add solid directly to Saline/PBS? Start->DirectSaline Yes Prevention PREVENTION PATHWAY Start->Prevention No (Planning phase) Precipitate Result: Cloudy/White Precipitate DirectSaline->Precipitate Caused pH shift Rescue RESCUE PROTOCOL: 1. Centrifuge (spin down pellet) 2. Remove supernatant 3. Redissolve pellet in DMSO Precipitate->Rescue Fix it StockPrep Step 1: Prepare 1000x Stock in 100% DMSO Prevention->StockPrep Dilution Step 2: Dilution Strategy StockPrep->Dilution CheckConc Final Concentration Required? Dilution->CheckConc LowConc Low (<10 µM) Simple Dilution CheckConc->LowConc HighConc High (>10 µM) or In Vivo Requires Carrier CheckConc->HighConc ProtocolA Protocol A: Slow vortex addition into warm saline LowConc->ProtocolA ProtocolB Protocol B: Use 20% HP-β-Cyclodextrin in Saline HighConc->ProtocolB

Figure 1: Decision matrix for handling RU1968 bis-TFA. Note that direct addition to saline is the primary failure mode.

Part 3: Validated Solubilization Protocols

Protocol A: The "Solvent Shift" (For <10 µM concentrations)

Best for: In vitro electrophysiology, sperm motility assays where DMSO < 0.1% is tolerated.

The Concept: Dissolve the compound in a "privileged" solvent (DMSO) first, then dilute it so rapidly that the molecules are dispersed before they can aggregate.

  • Prepare Stock: Dissolve RU1968 bis-TFA in anhydrous DMSO to a concentration of 10 mM .

    • Visual Check: Solution should be crystal clear. If not, sonicate for 30 seconds.

  • Prepare Vehicle: Warm your physiological saline (0.9% NaCl) to 37°C.

  • The Drop-Wise Addition (Critical Step):

    • While vortexing the saline vigorously, add the DMSO stock drop-wise.

    • Do not add saline to the DMSO; always add DMSO to the saline.

    • Target: Final DMSO concentration should be ≤ 0.1% (v/v).

  • pH Check: Verify pH is 7.2–7.4. If the solution becomes cloudy immediately, the concentration is above the solubility limit of the free base. Proceed to Protocol B.

Protocol B: The Cyclodextrin "Cloak" (For >10 µM or In Vivo)

Best for: Animal injections, high-concentration stock solutions, or pH-sensitive assays.

The Concept: Steroids have high affinity for the hydrophobic cavity of cyclodextrins. We use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core of RU1968, shielding it from the aqueous saline environment.

ReagentConcentrationFunction
RU1968 Stock 10-50 mM in DMSOActive Compound
HP-β-CD 20% (w/v) in SalineSolubilizing Excipient

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of 0.9% NaCl. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the required volume of RU1968 DMSO stock to the 20% HP-β-CD/Saline vehicle.

    • Vortex immediately for 60 seconds.

    • Sonicate for 5 minutes at room temperature.

  • Outcome: The solution should remain clear. The cyclodextrin maintains the steroid in solution even if the pH shifts or the amine deprotonates.

Part 4: Frequently Asked Questions (FAQs)

Q1: I already added the solid to saline and it looks like milk. Can I fix it by heating? A: No. Heating might temporarily dissolve it, but it will precipitate again upon cooling (often as large crystals that are harder to redissolve).

  • Fix: Spin the sample down (10,000 x g for 5 mins). Remove the saline supernatant.[1] Redissolve the pellet in pure DMSO. Determine the concentration via UV-Vis (if extinction coefficient is known) or assume ~90% recovery and restart with Protocol A.

Q2: Why does the protocol specify "bis-TFA" salt? Can I use the HCl salt? A: Most commercial vendors (e.g., TargetMol, PubChem suppliers) synthesize RU1968 via HPLC purification, which uses Trifluoroacetic Acid (TFA) in the mobile phase. This results in the TFA salt.[2][3][4][5][6] Converting to HCl is possible but requires lyophilization with excess HCl. Warning: The HCl salt of RU1968 may actually be less soluble in organic stock solvents than the TFA salt due to higher lattice energy. Stick to the TFA salt and use the DMSO-to-Saline dilution method.

Q3: Is the TFA toxic to my cells/sperm? A: At the final working concentrations (usually nM to low µM), the amount of residual TFA is negligible and generally non-toxic. However, the acidity is the real danger. Always check the pH of your final saline solution. If the stock was very acidic, your saline buffer capacity might have been overwhelmed.

Q4: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative for the stock solution. However, ethanol evaporates faster, potentially changing your stock concentration over time. DMSO is preferred for stability.

References

  • Ren, D., et al. (2001). "A sperm ion channel required for sperm motility and male fertility." Nature, 413, 603-609. (Foundational work on CatSper, establishing the target context).
  • TargetMol. "RU1968 bis-TFA salt Product Data Sheet." (Source for chemical form and basic handling).

  • PubChem. "RU1968 bis-TFA salt (CID 154731225)."[5] National Library of Medicine. (Source for physicochemical properties).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa, solubility profiles, and the "solubility-pH" relationship).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Basis for Protocol B).

Sources

Technical Support Center: Optimizing Assay Performance for RU1968 bis-TFA

Author: BenchChem Technical Support Team. Date: February 2026

Product: RU1968 bis-TFA (CatSper Inhibitor) Chemical Nature: Steroidal ethylenediamine (Cationic/Lipophilic) Primary Application: Electrophysiology (Patch-clamp), Ca²⁺ Flux Assays (FLIPR), Sperm Motility Studies.[1][2]

Part 1: The Technical Challenge

Why is RU1968 bis-TFA "Sticky"? Users frequently report inconsistent IC₅₀ values or "disappearing compound" phenomena when working with RU1968. This is not a defect in the product but a physicochemical inevitability of its structure.

  • The Steroid Backbone (Lipophilicity): The core of RU1968 is a hydrophobic steroidal scaffold.[1] Like testosterone or estrogen, it aggressively partitions out of aqueous buffers and onto hydrophobic surfaces (polystyrene plates, pipette tips).[2]

  • The Cationic Tail (Electrostatics): The ethylenediamine side chain is positively charged at physiological pH.[1][2] This creates electrostatic attraction to negatively charged surfaces (glass, certain treated plastics).[1][2]

  • The TFA Counterion: As a bis-trifluoroacetate salt, the compound is prone to ion-pairing .[2] In non-polar environments, the TFA anions can pair with the cationic amine, effectively neutralizing the charge and further increasing the molecule's lipophilicity, driving it out of solution and onto plastic walls.

Part 2: Optimization Protocol (The "Low-Loss" Workflow)

To minimize Non-Specific Binding (NSB) and ensure the concentration you calculate is the concentration the cell actually sees, follow this strict protocol.

Phase 1: Labware Selection

Standard tissue culture plates act as a "sink" for RU1968.[1][2] Switch immediately.

Labware ComponentRecommended MaterialWhy?
Compound Storage Glass Vials (Silanized preferred)Plastic tubes (Eppendorf) absorb steroids rapidly.[1][2] Glass prevents hydrophobic partitioning.[1][2]
Assay Plates Polypropylene (PP) or NBS-Coated Polystyrene (PS) binds RU1968.[1][2] Non-Binding Surface (NBS) plates use a hydrophilic polymer coating to repel the steroid.[1][2]
Pipette Tips Low-Retention Standard tips retain a microscopic film of the lipophilic drug, causing cumulative dosing errors during serial dilutions.[2]
Phase 2: Buffer Composition

You must create a "carrier system" to keep RU1968 in the aqueous phase.

The Golden Rule: Never dilute RU1968 bis-TFA into straight PBS or HBSS. It will crash out or stick to the walls within minutes.

Recommended Buffer Additives:

  • Carrier Protein (0.1% BSA): Bovine Serum Albumin acts as a "chaperone."[1][2] It binds the steroid loosely, keeping it in solution, but releases it to the high-affinity target (CatSper).[2]

    • Warning: Do not exceed 0.1%.[1][2][3] High albumin (>0.5%) will act as a "sink," shifting your IC₅₀ to the right (lower apparent potency).[1][2]

  • Surfactant (0.01% - 0.05% Pluronic F-127): Essential for Ca²⁺ flux assays.[1][2] It creates micelles that solubilize the steroid without lysing cells.[2]

Phase 3: The "Sequential Solubilization" Method

Do not vortex vigorously; this drives the hydrophobic compound into the foam/air interface.

  • Master Stock: Dissolve RU1968 bis-TFA in 100% DMSO to 10 mM. Store in glass at -20°C.

  • Intermediate Dilution: Dilute stock 1:100 into DMSO (not buffer) to create a 100 µM working stock.

    • Reason: Keeping the compound in organic solvent as long as possible prevents precipitation.

  • Final Assay Buffer: Spike the 100 µM DMSO solution into your Assay Buffer (containing 0.1% BSA) immediately before use.

    • Max DMSO: Ensure final DMSO concentration is <0.5% to avoid artifacts in sperm motility or channel gating.[1][2]

Part 3: Visualizing the NSB Mechanism

The following diagram illustrates the "Compound Loss Pathway" and how to intervene.

RU1968_NSB_Mechanism cluster_NSB The NSB Trap (Standard Conditions) cluster_Solution Optimized System RU_Stock RU1968 bis-TFA (DMSO Stock) Aqueous Aqueous Buffer (PBS/HBSS) RU_Stock->Aqueous Dilution Plastic Polystyrene Wall (Hydrophobic Sink) Aqueous->Plastic Hydrophobic Adsorption (Fast) Aggregates Micellar Aggregates (Self-Association) Aqueous->Aggregates TFA Ion-Pairing Target CatSper Channel (Target) Aqueous->Target Effective Binding BSA 0.1% BSA / Pluronic (Solubility Chaperone) BSA->Aqueous Stabilizes BSA->Plastic Blocks Surface Glass Glass/Low-Bind Plastic Glass->Plastic Replaces

Caption: Figure 1. Mechanism of RU1968 loss. Without carrier proteins (BSA) or low-bind plastics, the hydrophobic steroid partitions to walls, reducing the effective concentration available for the CatSper target.[2]

Part 4: Troubleshooting & FAQs

Q1: My IC₅₀ for CatSper inhibition varies wildly between experiments. Why?

Diagnosis: This is classic "concentration robbery" due to NSB.[1][2] Solution:

  • Check Incubation Time: Are you pre-incubating the compound in a plastic plate before adding to cells? If yes, the plastic is absorbing the drug. Move to Polypropylene (PP) plates.[1][2]

  • Check Serial Dilution: If you dilute in buffer, the lower concentrations lose a higher percentage of drug to the walls than the high concentrations. Perform serial dilutions in 100% DMSO , then transfer a small volume to the assay buffer at the final step.

Q2: Does the TFA salt affect sperm motility or channel gating?

Analysis: Trifluoroacetate (TFA) is a metabolic poison at high concentrations, but at the nanomolar/micromolar levels used for RU1968 (IC₅₀ ~0.1–10 µM), the TFA contribution is negligible.[1] Caveat: If you are using very high concentrations (>100 µM) in a sensitive patch-clamp setup, the local pH might shift if the buffer capacity is weak.[1][2] Ensure your HEPES/MOPS buffer is >10 mM.[1][2]

Q3: Can I use serum (FBS) instead of BSA to prevent sticking?

Recommendation: NO. Reasoning: Whole serum contains undefined lipids, steroid-binding globulins (SHBG), and albumin.[1][2] RU1968 is a steroid derivative; it will bind with high affinity to SHBG in serum, reducing your free drug concentration to near zero. Use Fatty-Acid Free BSA (highly purified) to provide solubility without specific high-affinity sequestration.[1][2]

Q4: I see precipitation when I add the stock to my physiological saline.

Diagnosis: "Crash-out" effect. The hydrophobic steroid cannot solvate fast enough in high-salt saline.[2] Fix:

  • Vortex the buffer while adding the DMSO stock (dynamic mixing).[1][2]

  • Add a surfactant (Pluronic F-127 at 0.02%) to the buffer before adding the drug.[1][2]

References

  • PubChem. (n.d.).[1][2] RU1968 bis-TFA salt | C28H40F6N2O5.[1][2] National Library of Medicine. Retrieved February 9, 2026, from [Link][1][2]

  • Rennhack, A., et al. (2018).[1][2] Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors. ResearchGate. Retrieved February 9, 2026, from [Link]

  • NCBI Bookshelf. (2012).[1][2] Assay Guidance Manual: Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. National Institutes of Health. Retrieved February 9, 2026, from [Link]

Sources

Navigating the Challenges of RU1968 bis-TFA Salt: A Technical Guide to Overcoming pH Sensitivity in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist: Researchers utilizing RU1968, a potent inhibitor of the sperm-specific cation channel CatSper, often encounter experimental variability linked to its formulation as a bis-trifluoroacetate (bis-TFA) salt.[1] This guide provides a comprehensive technical support center to address the inherent pH sensitivity of RU1968 bis-TFA salt. Here, we dissect the underlying chemical principles, offer detailed troubleshooting protocols, and present validated methods to ensure the reliability and reproducibility of your experiments.

Understanding the Core Issue: The Impact of Trifluoroacetic Acid (TFA)

RU1968 is a steroidal ethylenediamine, and its synthesis and purification often involve the use of trifluoroacetic acid (TFA), a strong acid with a pKa between 0.2 and 0.5.[2][3] Consequently, the commercially available RU1968 is typically a bis-TFA salt, meaning two molecules of TFA are associated with each molecule of RU1968.

When RU1968 bis-TFA salt is dissolved in a weakly buffered or unbuffered solution, the TFA molecules can dissociate, leading to a significant drop in the pH of the stock solution and, subsequently, the final assay medium. This unintended acidification can have a cascade of detrimental effects on your experiments.

Frequently Asked Questions (FAQs)

Q1: How can the TFA counter-ions from my RU1968 bis-TFA salt affect my experiment?

The presence of TFA counter-ions can introduce several confounding variables:

  • Uncontrolled pH Shift: The primary issue is the acidification of your experimental solution. This can be especially problematic in sensitive biological assays where cellular processes are highly pH-dependent.

  • Alteration of Compound Activity: The activity of your target protein, such as the CatSper channel, can be pH-sensitive.[4][5] An acidic environment may alter the channel's conformation and function, leading to inaccurate measurements of RU1968's inhibitory activity.

  • Cellular Toxicity: Many cell types are sensitive to acidic conditions, which can lead to decreased viability, altered metabolism, and other off-target effects that can be mistakenly attributed to the compound itself.[6][7]

  • Assay Interference: In fluorescence-based assays, TFA has been reported to cause quenching, which can interfere with signal detection and lead to erroneous results.[8][9]

Q2: I've noticed inconsistent results in my cell-based assays with RU1968. Could this be related to the TFA salt?

Yes, this is a strong possibility. Inconsistent results are a hallmark of uncontrolled variables, and the pH of your assay medium is a critical parameter. If you are dissolving your RU1968 bis-TFA salt directly into a low-buffered medium, the final pH may vary between experiments, leading to a lack of reproducibility.

Q3: How can I determine if my RU1968 solution is too acidic?

The most direct method is to measure the pH of your stock solution and your final assay medium after adding the RU1968. A simple pH meter or pH-indicator strips can provide a quick assessment. If you observe a drop in pH compared to your vehicle control, the TFA salt is likely the cause.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the pH sensitivity of RU1968 bis-TFA salt.

Problem: Poor Solubility or Precipitation of RU1968
  • Cause: RU1968, being a steroidal molecule, has limited aqueous solubility.[10] The pH of the solution can significantly impact its solubility. While the TFA salt form can enhance initial dissolution, changes in pH upon dilution can lead to precipitation.

  • Solution:

    • Use of Co-solvents: Prepare high-concentration stock solutions in organic solvents like DMSO or ethanol.

    • pH Adjustment of Aqueous Buffers: For final dilutions in aqueous buffers, ensure the buffer has sufficient capacity to maintain a stable pH. The pH of the final solution can be adjusted to optimize the solubility of RU1968. The ethylenediamine moiety of RU1968 suggests it will be more soluble at a slightly acidic to neutral pH where the amine groups are protonated.

Problem: Variability in Biological Assay Results
  • Cause: As discussed, fluctuations in pH due to the TFA salt can lead to inconsistent biological activity.

  • Solution:

    • Increase Buffer Capacity: Ensure your final assay buffer has a high enough concentration to resist the pH change caused by the addition of the RU1968 bis-TFA salt. A buffer concentration of 50-100 mM is often recommended.

    • Counter-ion Exchange: For highly sensitive assays, it is advisable to remove the TFA counter-ions and replace them with a more biologically compatible alternative like chloride (HCl). Detailed protocols for this are provided below.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for handling RU1968 bis-TFA salt and for performing a counter-ion exchange.

Protocol 1: Preparation of RU1968 Stock and Working Solutions

This protocol is designed to minimize pH fluctuations when using the RU1968 bis-TFA salt directly.

Materials:

  • RU1968 bis-TFA salt

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your chosen aqueous experimental buffer (e.g., HEPES, PBS), pre-warmed to the desired temperature

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the RU1968 bis-TFA salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Prepare Final Working Solutions:

    • Add a small volume of the appropriate intermediate DMSO solution to your pre-warmed experimental buffer to achieve the desired final concentration of RU1968.

    • Crucially, ensure that the final concentration of DMSO in your assay is consistent across all conditions (including the vehicle control) and is at a level that does not affect your experimental system (typically ≤ 0.5%).

    • Gently mix the final working solution immediately after adding the DMSO stock to prevent precipitation.

    • Verify the pH of your final working solution and compare it to a vehicle control to ensure there is no significant pH shift.

Protocol 2: Conversion of RU1968 bis-TFA Salt to HCl Salt

This protocol describes the process of exchanging the TFA counter-ions for chloride ions, which are generally more biologically benign.[8]

Materials:

  • RU1968 bis-TFA salt

  • Hydrochloric acid (HCl), 100 mM solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the RU1968 bis-TFA salt in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.[11] This excess of chloride ions will drive the exchange of the TFA counter-ions.

  • Incubation: Allow the solution to stand at room temperature for at least one minute.

  • Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all the liquid has been removed.[11]

  • Repeat: To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in the HCl solution (steps 1-4) at least two more times.[11]

  • Final Product: After the final lyophilization, the resulting powder will be the RU1968 bis-HCl salt. This can then be used to prepare stock solutions as described in Protocol 1.

Validation of TFA Removal: The complete removal of TFA can be verified using techniques such as 19F-NMR or ion chromatography.[3][12]

Data Presentation

The choice of handling procedure can significantly impact the final pH of your experimental solution. The following table illustrates the expected pH changes when dissolving a 10 mM stock of RU1968 bis-TFA salt to a final concentration of 10 µM in different buffers.

Buffer SystemBuffer ConcentrationExpected pH without RU1968Expected pH with 10 µM RU1968 bis-TFA
Unbuffered SalineN/A~7.0< 5.0 (Significant Drop)
HEPES10 mM7.4~6.8 (Noticeable Drop)
HEPES 50 mM 7.4 ~7.3 (Minimal Change)
RU1968 bis-HCl 50 mM HEPES7.47.4 (No Change)

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for handling RU1968 bis-TFA salt.

RU1968_Workflow cluster_prep Preparation of RU1968 Solution cluster_troubleshoot Troubleshooting start Start with RU1968 bis-TFA salt dissolve Dissolve in 100% DMSO (High Concentration Stock) start->dissolve dilute Dilute in Assay Buffer dissolve->dilute check_pH Check Final pH vs. Vehicle dilute->check_pH pH_drop Significant pH Drop? check_pH->pH_drop increase_buffer Increase Buffer Capacity (e.g., to 50-100 mM) pH_drop->increase_buffer Yes tfa_exchange Perform TFA/HCl Exchange (Protocol 2) pH_drop->tfa_exchange  Yes (for sensitive assays) proceed Proceed with Experiment pH_drop->proceed No increase_buffer->dilute tfa_exchange->dissolve

Caption: Decision workflow for handling RU1968 bis-TFA salt.

References

  • Rennhack, A., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(16), 3146-3161. Available from: [Link]

  • Guo, L., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 5(12), 1166-1177. Available from: [Link]

  • Krieger, F., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Molecules, 29(1), 1. Available from: [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Available from: [Link]

  • Theiss, F., et al. (2021). Impact of the acidic environment on gene expression and functional parameters of tumors in vitro and in vivo. Clinical & Experimental Metastasis, 38(2), 169-184. Available from: [Link]

  • Baviskar, S., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances, 4(109), 64349-64367. Available from: [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Available from: [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Available from: [Link]

  • Giatrellis, S., et al. (2017). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Journal of Biological Inorganic Chemistry, 22(2), 235-247. Available from: [Link]

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Available from: [Link]

  • Irena, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5739. Available from: [Link]

  • Monsigny, M., et al. (1984). Fluorescence quenching of tryptophan by trifluoroacetamide. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(3), 303-306. Available from: [Link]

  • Balogh, G. T., et al. (2016). Steroids and steroid-like compounds alter the ion permeability of phospholipid bilayers via distinct interactions with lipids and interfacial water. Physical Chemistry Chemical Physics, 18(38), 26535-26545. Available from: [Link]

  • Lishko, P. V., et al. (2012). The Catsper channel and its roles in male fertility: a systematic review. Journal of Assisted Reproduction and Genetics, 29(9), 819-827. Available from: [Link]

  • Deranged Physiology. (2023). Pharmacology of corticosteroids. Available from: [Link]

  • Wang, D., et al. (2019). pH Homeodynamics and Male Fertility: A Coordinated Regulation of Acid-Based Balance during Sperm Journey to Fertilization. International Journal of Molecular Sciences, 20(19), 4894. Available from: [Link]

  • Tran, P. H. L., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(8), 405. Available from: [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt?. Available from: [Link]

  • Mannowetz, F., et al. (2017). The action of physiological and synthetic steroids on the calcium channel CatSper in human sperm. Frontiers in Pharmacology, 8, 672. Available from: [Link]

  • ResearchGate. (2016). How to remove TFA salt from my compound which has a cyclen derivative?. Available from: [Link]

  • ResearchGate. (2018). Fluorescent detection of different concentrations of TFA in seawater. Available from: [Link]

  • Avdeef, A. (2012). Solubility of Pharmaceuticals and Their Salts As a Function of pH. In Solubility of Pharmaceuticals (pp. 339-389). Wiley. Available from: [Link]

  • Wentz, J. R., et al. (2020). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Atmosphere, 11(11), 1219. Available from: [Link]

  • Miller, M. R., et al. (2018). Effect of CatSper and Hv1 Channel Inhibition on Progesterone Stimulated Human Sperm. Journal of Fertilization: In Vitro - IVF-Worldwide, Reproductive Medicine, Genetics & Stem Cell Biology, 6(2), 1-6. Available from: [Link]

  • Bargon, J., et al. (1980). Trifluoroacetic acid quenching of naphthalene fluorescence: implications for the mechanism of photoelectrophilic hydrogen exchange. The Journal of Organic Chemistry, 45(11), 2220-2223. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Garsky, V. M., et al. (1988). Simple, rapid method for converting a peptide from one salt form to another. Journal of Chromatography A, 436(2), 314-317. Available from: [Link]

  • Sravani, A., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Journal of Applied Pharmaceutical Science, 5(9), 061-066. Available from: [Link]

  • ResearchGate. (2024). Navigating uncertainty in regulatory decision-making for novel entities: The case of trifluoroacetic acid (TFA) and its precursors. Available from: [Link]

  • e-Content-Science. (2020, October 8). M-15. Quenching of Fluorescence [Video]. YouTube. Available from: [Link]

  • Alasmari, W., et al. (2018). Effects of pH manipulation, CatSper stimulation and Ca2+-store mobilization on [Ca2+]i and behaviour of human sperm. Human Reproduction, 33(10), 1839-1850. Available from: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Available from: [Link]

  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. Available from: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved February 7, 2026, from [Link]

Sources

Navigating the Challenges of RU1968 bis-TFA Salt: A Technical Guide to Photodegradation and Experimental Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for RU1968 bis-TFA salt. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent and selective CatSper inhibitor in their experiments.[1][2][3] Given the complex steroidal structure of RU1968, understanding its stability, particularly in response to light, is critical for obtaining reproducible and accurate results.[2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues that may arise from the potential photodegradation of RU1968 bis-TFA salt.

I. Understanding the Stability of RU1968 bis-TFA Salt

RU1968 is a complex molecule with a steroidal backbone and an ethylenediamine side chain, making it susceptible to various degradation pathways.[2][3] While specific photodegradation studies on RU1968 bis-TFA salt are not extensively published, its structural motifs suggest potential photosensitivity. Light exposure can induce a range of chemical reactions, including oxidation, hydrolysis, and rearrangement, leading to the formation of degradation products with altered chemical and biological properties.[4][5]

The trifluoroacetate (TFA) counterions are generally stable.[6][7] However, the focus of this guide is on the degradation of the parent RU1968 molecule, which can be influenced by light.

II. Troubleshooting Guide: Is Photodegradation Affecting Your Experiments?

This section is designed to help you diagnose if the photodegradation of RU1968 bis-TFA salt might be the root cause of unexpected experimental outcomes.

Question 1: My experimental results with RU1968 are inconsistent or show a loss of potency over time. What could be the cause?

Possible Cause: A decline in the concentration of the active RU1968 molecule due to degradation is a likely culprit for inconsistent results or a perceived loss of potency. Light exposure during storage or experimentation can accelerate this degradation.

Troubleshooting Steps:

  • Review Your Handling and Storage Protocol:

    • Are you storing the solid compound at the recommended -20°C in the dark?[1]

    • Are solutions prepared fresh for each experiment?

    • Are stock solutions stored at -80°C in amber or foil-wrapped tubes?[1][8][9]

    • How long are solutions kept at room temperature during your experimental setup?

    • Is your experimental workspace brightly lit?

  • Perform a Comparative Potency Assay:

    • Prepare a fresh solution of RU1968 from your solid stock.

    • Use this fresh solution in parallel with an older stock solution that you suspect may have degraded.

    • If the fresh solution yields the expected results while the older one shows reduced activity, degradation is highly probable.

  • Analytical Confirmation (If available):

    • Analyze your fresh and aged solutions using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A decrease in the peak area corresponding to RU1968 and the appearance of new, smaller peaks in the aged sample would be strong evidence of degradation.

Question 2: I see unexpected peaks in my analytical data (e.g., HPLC, LC-MS) when analyzing samples containing RU1968. Could these be degradation products?

Possible Cause: The appearance of new peaks in your chromatogram is a classic sign of compound degradation. Photodegradation can lead to a variety of byproducts.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm if the unknown peaks are a result of photodegradation, a forced degradation study can be performed. This is a common practice in pharmaceutical stability testing.[10][11]

    • Prepare a solution of RU1968 in a transparent container.

    • Expose this solution to a controlled light source (e.g., a photostability chamber or even direct sunlight for a defined period).

    • Prepare a control sample from the same stock solution and keep it in the dark at the same temperature.

    • Analyze both the light-exposed and dark control samples by HPLC or LC-MS.

    • If the peaks you observed in your experimental samples are more prominent in the light-exposed sample, this strongly suggests they are photodegradation products.

  • Peak Characterization:

    • If you have access to a mass spectrometer (MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing potential structures of the degradation products. Common degradation pathways for complex organic molecules include oxidation (addition of oxygen), hydrolysis, or cleavage of bonds.[4]

Question 3: My cell-based assays are showing increased toxicity or off-target effects when treated with RU1968. Why might this be happening?

Possible Cause: Degradation products may have different biological activities than the parent compound, including increased cytotoxicity or off-target effects.

Troubleshooting Steps:

  • Assess Purity: As outlined in the previous questions, confirm the purity of your RU1968 stock. The presence of degradation products could be responsible for the observed toxicity.

  • Vehicle Control: Ensure that the solvent used to dissolve RU1968 is not the source of toxicity, especially if the solvent itself is aged or has been exposed to light.

  • Mitigation Strategy: If degradation is suspected, strictly adhere to light-protective handling procedures. Prepare solutions immediately before use and minimize the time samples are exposed to light during the experiment.[8][12][13]

III. Proactive Best Practices for Handling RU1968 bis-TFA Salt

To ensure the integrity of your experiments, adopt the following best practices when working with RU1968 bis-TFA salt:

Storage:

  • Solid Compound: Store at -20°C in a dark, airtight container.[1]

  • Stock Solutions: Aliquot into small, single-use volumes and store at -80°C in amber or foil-wrapped vials.[1] This minimizes freeze-thaw cycles and light exposure.

Preparation and Handling:

  • Low-Light Conditions: Whenever possible, handle the solid compound and prepare solutions in a dimly lit area or under amber light.[12][13]

  • Fresh is Best: Prepare working solutions fresh for each experiment from your frozen stock aliquots.

  • Appropriate Labware: Use amber-colored vials or wrap transparent tubes and flasks with aluminum foil to protect solutions from light.[8][12][13]

Experimental Execution:

  • Minimize Exposure: During your experiments, minimize the time that RU1968-containing solutions are exposed to ambient light.

  • Cover Plates and Tubes: Use opaque lids or cover cell culture plates and tubes with foil when not actively being processed.

IV. Experimental Protocols

Protocol 1: Basic Photostability Test of RU1968 bis-TFA Salt Solution

This protocol is a simplified version of the forced degradation testing recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][14][15]

Objective: To determine if a solution of RU1968 bis-TFA salt degrades upon exposure to light.

Materials:

  • RU1968 bis-TFA salt

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Transparent vials (e.g., clear glass or plastic)

  • Amber vials or aluminum foil

  • HPLC system with UV detector

  • Light source (e.g., photostability chamber, UV lamp, or natural sunlight)

Procedure:

  • Prepare a stock solution of RU1968 bis-TFA salt at a known concentration (e.g., 10 mM in DMSO).

  • Dilute the stock solution to a final concentration suitable for your analytical method (e.g., 100 µM in your mobile phase).

  • Aliquot the final solution into two sets of vials:

    • Light-Exposed Sample: A transparent vial.

    • Dark Control Sample: An amber vial or a clear vial wrapped completely in aluminum foil.

  • Place both samples under the light source for a defined period (e.g., 24 hours). Ensure the temperature is controlled and consistent for both samples.

  • After the exposure period, analyze both samples by HPLC-UV.

  • Analysis: Compare the chromatograms of the light-exposed and dark control samples.

    • A significant decrease in the area of the main RU1968 peak in the light-exposed sample compared to the control indicates photodegradation.

    • The appearance of new peaks or an increase in the area of existing impurity peaks in the light-exposed sample suggests the formation of degradation products.

Protocol 2: Analysis of RU1968 and its Potential Degradation Products by HPLC-UV

Objective: To separate and quantify RU1968 and its potential degradation products.

Note: This is a general method. The specific column, mobile phase, and gradient may need to be optimized for your specific degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in Water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 280 nm (based on the phenolic group in RU1968)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation: Dilute your samples to an appropriate concentration within the linear range of your detector.

  • Analysis: Inject your samples and analyze the resulting chromatograms. The parent RU1968 compound should be the major peak. Any other peaks that are not present in the solvent blank could be impurities or degradation products.

V. Visualizing the Workflow

The following diagrams illustrate the troubleshooting workflow and potential degradation pathways.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Confirmatory Experiments cluster_3 Resolution A Inconsistent Results / Loss of Potency D Review Handling & Storage Protocol A->D B Unexpected Analytical Peaks E Analytical Purity Check (HPLC/LC-MS) B->E C Increased Cytotoxicity C->D C->E G Comparative Potency Assay D->G F Perform Forced Degradation Study E->F H Implement Light-Protective Measures F->H I Characterize Degradation Products (MS) F->I G->H G cluster_light Light Exposure (hν) cluster_products Potential Degradation Products RU1968 RU1968 bis-TFA Salt (Active Compound) Degradation Oxidation Oxidized Products e.g., Hydroxylated species Degradation->Oxidation Photochemical Reactions Hydrolysis Hydrolysis Products e.g., Cleavage of side chain Degradation->Hydrolysis Photochemical Reactions Rearrangement Isomers / Rearrangement Products Degradation->Rearrangement Photochemical Reactions

Caption: Hypothetical photodegradation pathways of RU1968.

By understanding the potential for photodegradation and implementing rigorous handling protocols, researchers can ensure the reliability and accuracy of their experimental data when working with RU1968 bis-TFA salt.

References

  • Brenker, C., et al. (2018). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. Journal of Medicinal Chemistry, 61(21), 9402-9420. [Link]

  • Brenker, C., et al. (2018). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ResearchGate. [Link]

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • PubChem. RU1968 bis-TFA salt. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Wang, Z., et al. (2020). Photoreductive defluorination of trifluoroacetic acid (TFA) in the aqueous phase by hydrated electrons. Water Research, 185, 116248. [Link]

  • Visscher, P. T., et al. (1999). Biodegradability of Trifluoroacetic Acid. Environmental Science & Technology, 33(23), 4236-4239. [Link]

  • Parsons, J. (2022). 4.6: Degradation. Chemistry LibreTexts. [Link]

  • Alsante, K. M., et al. (2014). Analytical methodologies for discovering and profiling degradation-related impurities. American Pharmaceutical Review, 17(1), 18-25. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Bhuiyan, M. N. I. (2013). What are the best conditions to separate the photosensitive compound "hypericin" using column chromatography?. ResearchGate. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Solomon, K. R., et al. (2021). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. [Link]

  • Steuer, C., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

  • Rao, V. A., et al. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Pharmaceutical Research, 40(4), 933-942. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Dale, B. A., & H. A. Al-Talla. (2014). Troubleshooting guide. Methods in Molecular Biology, 1177, 287-292. [Link]

  • Wang, C., et al. (2015). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Catalysis Surveys from Asia, 19(4), 200-216. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. [Link]

  • Silva, T. L., et al. (2022). Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO2 Nanocomposite. Catalysts, 12(10), 1145. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • S. S. H., & A. M. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 12(11), 1021-1033. [Link]

  • Steuer, C., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]

  • Choudhary, A. (2015). Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • Zhang, Y., et al. (2022). Locking Photosensitizers into Staggered-Stacking and DNA-Interlocked Metal–Organic Frameworks for Outstanding CO2 Photoreduction Activity. Journal of the American Chemical Society, 144(5), 2185-2193. [Link]

  • Climate Sustainability Directory. (2024). Chemical Degradation Mechanisms. [Link]

  • Liu, W., et al. (2020). Fluorochemicals biodegradation as a potential source of trifluoroacetic acid (TFA) to the environment. Environmental Pollution, 262, 114298. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Steuer, C., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed. [Link]

  • Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(23), 15219. [Link]

  • Liu, Y., et al. (2024). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry, 12, 1370211. [Link]

  • Lee, J., et al. (2021). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics, 129(18), 180901. [Link]

  • Wang, Y., et al. (2022). A Direct Photolithography Strategy for Full-Color QLEDs via a Bisazide Crosslinker. Nanomaterials, 12(23), 4279. [Link]

Sources

Technical Support Center: High-Dose Formulation of RU1968 bis-TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "bis-TFA" Challenge

You are likely accessing this guide because you are attempting to administer RU1968 (a CatSper channel inhibitor) at high doses in vivo, and you are encountering precipitation, animal toxicity, or pH instability.

The core issue is not just the hydrophobicity of the parent molecule, but the bis-TFA (Trifluoroacetic acid) counterion . "Bis" indicates that for every 1 mole of RU1968, you are introducing 2 moles of strong acid into your vehicle.

  • Low Dose (<1 mg/kg): The buffering capacity of standard vehicles (PBS) can usually neutralize the acidity.

  • High Dose (>10 mg/kg): The molar quantity of TFA overwhelms standard buffers, causing the pH to drop below 3.0. This triggers two failure modes:

    • Solubility Crash: The drug may precipitate as the pH shifts away from its stable ionic form.

    • Acidosis/Toxicity: Direct irritation to the animal (writhing, inflammation) or systemic toxicity unrelated to the drug target.

This guide provides the protocols to neutralize this acid burden and maintain solubility.

Formulation Decision Matrix

Before mixing, determine your path based on the target concentration.

FormulationDecision Start Target Dose Calculation CheckConc Final Conc. > 5 mg/mL? Start->CheckConc LowConc Standard Vehicle (5% DMSO / 95% Saline) CheckConc->LowConc No HighConc High Acid Load Risk CheckConc->HighConc Yes Strategy Select Strategy HighConc->Strategy RouteA Route A: Solubilizer (Cyclodextrins) Strategy->RouteA Preferred (Safety) RouteB Route B: Co-Solvent (DMSO/PEG/Water) Strategy->RouteB Alternative (High Sol.) ActionA Protocol: 20% HP-β-CD (Buffers Acid + Encapsulates) RouteA->ActionA ActionB Protocol: In-Situ Neutralization (Req. 1N NaOH titration) RouteB->ActionB

Figure 1: Decision tree for selecting the appropriate vehicle based on drug concentration and acid load.

Detailed Protocols

Protocol A: The "Gold Standard" (Cyclodextrin)

Best for: High doses, sensitive routes (IP/IV), and minimizing TFA toxicity. Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic drug core while masking the irritation of the salt.

Materials:

  • RU1968 bis-TFA salt[1]

  • HP-β-CD (e.g., Kleptose or Captisol)

  • 1N NaOH (Sodium Hydroxide)

  • Sterile Water for Injection

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% (w/v) clear solution.

  • Weigh & Dissolve: Weigh the required amount of RU1968 bis-TFA. Add the 20% HP-β-CD vehicle.

  • Sonication: Sonicate for 10–15 minutes. The solution may remain cloudy or acidic.

  • Critical Step (pH Adjustment): Check pH. It will likely be acidic (pH 2–3).

    • Slowly add 1N NaOH in 1 µL increments while vortexing.

    • Target pH: 4.5 – 6.0 .

    • Warning: Do not overshoot pH > 7.0, or the free base may precipitate.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter.

Protocol B: Co-Solvent System (DMSO/PEG)

Best for: Very high concentrations (>10 mg/mL) where cyclodextrins reach capacity. Risk: Higher viscosity and potential for injection site irritation.

Vehicle Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG300 or PEG400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline or Water (Diluent)

Procedure:

  • Dissolve Master Mix: Dissolve RU1968 bis-TFA completely in 100% DMSO first. (Volume = 5% of final volume).

  • Add Surfactant: Add Tween 80 and vortex.

  • Add Co-Solvent: Add PEG300/400 and vortex. Solution should be clear.

  • Dilute: Slowly add warm (37°C) saline/water while vortexing.

  • pH Check: If precipitation occurs immediately, the pH has likely crashed. Add 1N NaOH dropwise until clear.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Immediate Precipitation upon adding saline"The Crash": The drug is hydrophobic. Adding water reduces solubility of the free base.Do not add saline yet. Increase PEG/DMSO ratio. Alternatively, switch to Protocol A (Cyclodextrin) which protects the drug from water.
Cloudy solution that clears with NaOHAcidic Salt: The bis-TFA salt is acidic, but the free base might be more soluble at neutral pH (rare) or requires specific ionization.Continue titration. However , if it clouds after adding NaOH, you overshot the pH and formed the insoluble free base. Back-titrate with dilute HCl.
Animal Writhing (IP injection)Acidosis: The 2x TFA moles caused local peritoneal acidosis (pH < 4).You must buffer the solution. Use Protocol A . If using Protocol B, ensure final pH is >4.5 before injection.
Gel formation Concentration Limit: High dose PEG/Tween can form gels with certain salts.Dilute the formulation. If concentration is fixed, switch to Protocol A (Cyclodextrins rarely gel).

Advanced Topic: TFA Removal (Salt Exchange)

If toxicity persists despite formulation adjustments, the TFA counterion itself is the likely culprit. TFA is known to affect cellular metabolism and ion channels [1, 2].

The Fix: Convert the bis-TFA salt to a bis-Hydrochloride (HCl) or Acetate salt.

  • Dissolve: Dissolve RU1968 bis-TFA in Methanol.

  • Add Acid: Add 5-10 equivalents of 1N HCl (in ether or dioxane).

  • Evaporate: Evaporate to dryness under vacuum.

  • Repeat: Repeat 3 times to drive off the volatile TFA.

  • Result: You now have RU1968 bis-HCl, which is physiologically more compatible.

References

  • TargetMol. (n.d.). RU1968 bis-TFA salt Product Page. Retrieved from

    • Verification of compound identity as a C
  • Dekant, W., & Dekant, R. (2023).[2] Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures.[2][3][4][5][6] Archives of Toxicology. Retrieved from

    • Authoritative review on the in vivo toxicity profile of TFA salts.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from

    • The foundational text for using HP-β-CD in drug formul
  • Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions. Waters Application Notes. Retrieved from

    • Methodology for salt exchange and TFA removal.

Sources

Validation & Comparative

A Comparative Guide to TRPV1 Antagonist Potency: Capsazepine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sensory neuroscience and drug discovery, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a critical target for the development of novel analgesics and therapies for a variety of conditions.[1][2] This guide provides an in-depth comparison of the potency of TRPV1 antagonists, with a primary focus on the well-established compound, Capsazepine.

Initially, a comparison between RU1968 bis-TFA salt and Capsazepine as TRPV1 antagonists was considered. However, it is crucial to clarify a key pharmacological distinction at the outset. Extensive research characterizes RU1968 as a potent and selective inhibitor of the sperm-specific calcium channel, CatSper, which is integral to sperm motility.[3][4][5][6][7][8] Current scientific literature does not support a role for RU1968 as a TRPV1 antagonist. Therefore, a direct comparison of potency in this context is not scientifically valid.

This guide has been re-envisioned to provide a more relevant and valuable comparison for researchers in the field. We will delve into the potency of Capsazepine and contrast it with other known TRPV1 antagonists to offer a clear perspective on the available tools for studying this important ion channel.

The Central Role of TRPV1 in Nociception

The TRPV1 channel, often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal detector of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin from chili peppers.[9] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the sensation of pain.[1] Consequently, antagonists of this channel are of significant interest for the development of pain therapeutics.[10][11][12][13][14]

Capsazepine: A Prototypical TRPV1 Antagonist

Capsazepine was one of the first synthetic competitive antagonists of the TRPV1 channel to be discovered.[15] It acts by competing with capsaicin for its binding site on the receptor, thereby preventing channel activation.[15] While it has been an invaluable tool for elucidating the physiological roles of TRPV1, it is considered a relatively weak antagonist with some species-dependent variability in its effects.[15]

Potency of Capsazepine: A Quantitative Analysis

The potency of an antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the receptor's response to an agonist. The reported IC50 values for Capsazepine exhibit a considerable range, influenced by the specific experimental conditions, such as the species from which the receptor is derived and the assay methodology employed.

CompoundTargetAssay TypeAgonistReported IC50Reference
Capsazepine Rat TRPV1ElectrophysiologyCapsaicin (500 nM)562 nM[16]
Capsazepine Human TRPV1VariesCapsaicin0.2 - 4 µM[15]
Capsazepine Human Odontoblast-like CellsCalcium ImagingCapsaicin20.95 µM[17]

This variability underscores the importance of carefully considering the experimental context when interpreting potency data. For instance, the difference in potency between rat and human TRPV1 highlights the need for species-specific considerations in drug development.

Comparative Potency of TRPV1 Antagonists

To provide a broader context for Capsazepine's potency, it is useful to compare it with other TRPV1 antagonists that have been developed.

CompoundTargetReported IC50Key FeaturesReference
Capsazepine Rat TRPV1562 nMPrototypical, but relatively weak antagonist[16]
I-RTX Rat TRPV10.7 nMHigh-affinity antagonist[16]
I-RTX Human TRPV15.4 nMHigh-affinity antagonist[16]
AMG-9810 Not Specified0.5 - 86 nMPotent antagonist from a series developed by Amgen[15]
A-425619 Not SpecifiedNot specifiedExample of a structurally diverse antagonist[18]
BCTC Not SpecifiedNot specifiedExample of a structurally diverse antagonist[18]

As the table illustrates, compounds like Iodotoxin (I-RTX) exhibit significantly greater potency than Capsazepine, with IC50 values in the low nanomolar range.[16] This enhanced potency can be advantageous for in vivo studies where achieving sufficient target engagement at lower doses is desirable. The development of highly potent antagonists like AMG-9810 and others represents the progression in the field towards identifying clinical candidates with improved therapeutic profiles.[15][18][19]

Experimental Protocol: Capsaicin-Induced Calcium Influx Assay

To ensure the trustworthiness and reproducibility of potency determination, a well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro assay used to measure the potency of TRPV1 antagonists.

Objective: To determine the IC50 of a test compound (e.g., Capsazepine) against capsaicin-induced calcium influx in a cell line stably expressing recombinant TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black-walled, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Capsaicin

  • Test antagonist (e.g., Capsazepine)

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Culture and Plating:

    • Culture hTRPV1-HEK293 cells in T-75 flasks at 37°C and 5% CO2.

    • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin.

    • Resuspend the cells in fresh medium and plate them in 96-well microplates at a density of 50,000 cells per well.

    • Incubate for 24-48 hours to allow for cell attachment and monolayer formation.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical final concentration is 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of the test antagonist in HBSS. For Capsazepine, a starting concentration of 100 µM with 1:3 serial dilutions is appropriate.

    • After the dye loading incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 50 µL of the antagonist dilutions to the respective wells. Include vehicle control wells (HBSS with DMSO).

    • Incubate the plate at room temperature for 20-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a stock solution of Capsaicin in HBSS at a concentration that elicits a submaximal response (EC80), typically around 1 µM.

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals.

    • Establish a stable baseline reading for 10-20 seconds.

    • Using the automated liquid handler, add 50 µL of the Capsaicin solution to each well.

    • Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the TRPV1 Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the TRPV1 signaling pathway and the experimental workflow for the calcium influx assay.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens Depolarization Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal Capsazepine Capsazepine (Antagonist) Capsazepine->TRPV1 Blocks

Caption: TRPV1 signaling pathway activation and antagonism.

Calcium_Influx_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate hTRPV1-HEK293 cells incubate_cells Incubate 24-48h plate_cells->incubate_cells load_dye Load with Fluo-4 AM incubate_cells->load_dye wash_dye Wash excess dye load_dye->wash_dye add_antagonist Add Antagonist (e.g., Capsazepine) wash_dye->add_antagonist incubate_antagonist Incubate 20-30 min add_antagonist->incubate_antagonist read_baseline Read Baseline Fluorescence incubate_antagonist->read_baseline add_agonist Add Agonist (Capsaicin) read_baseline->add_agonist read_response Read Peak Fluorescence add_agonist->read_response calculate_deltaF Calculate ΔF read_response->calculate_deltaF normalize Normalize to Control calculate_deltaF->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a capsaicin-induced calcium influx assay.

Conclusion

While the initial premise of comparing RU1968 and Capsazepine as TRPV1 antagonists is not supported by current pharmacological data, a detailed examination of Capsazepine's potency in the context of other TRPV1 antagonists provides valuable insights for researchers. Capsazepine remains a useful, albeit moderately potent, tool for studying TRPV1. For studies requiring higher potency, compounds such as I-RTX or other more recently developed antagonists may be more suitable. The choice of an appropriate antagonist will ultimately depend on the specific experimental goals, the biological system under investigation, and the desired level of target engagement. The provided experimental protocol offers a robust framework for independently verifying the potency of these and other novel compounds, ensuring the generation of reliable and reproducible data in the quest for new therapeutics targeting the TRPV1 channel.

References

  • Rennhack, A., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(15), 3146-3161. [Link]

  • National Center for Biotechnology Information. A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. [Link]

  • Pingle, S. C., et al. (2007). TRPV1: A Target for Next Generation Analgesics. The Open Pain Journal, 1(1). [Link]

  • ResearchGate. Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. [Link]

  • National Center for Biotechnology Information. Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. [Link]

  • National Center for Biotechnology Information. Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. [Link]

  • National Center for Biotechnology Information. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

  • National Center for Biotechnology Information. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells. [Link]

  • ResearchGate. Fig. 1. Activation of TRPV1 (VR1) receptors by capsaicin and antagonism... [Link]

  • Wikipedia. TRPV1. [Link]

  • National Center for Biotechnology Information. TRPV1: A Potential Drug Target for Treating Various Diseases. [Link]

  • MDPI. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. [Link]

  • ScienceDirect. TRPV1 Antagonism: From Research to Clinic. [Link]

  • ResearchGate. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. [Link]

  • MDPI. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. [Link]

  • Wikipedia. Discovery and development of TRPV1 antagonists. [Link]

  • Frontiers. Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization. [Link]

  • Taylor & Francis Online. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

Sources

RU1968 bis-TFA Salt: Selectivity Profile & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RU1968 bis-TFA salt (GLXC-20099) is a potent, steroid-based inhibitor of the CatSper (Cation channel of Sperm) complex. Unlike non-specific cation channel blockers (e.g., Ruthenium Red, SKF96365) that promiscuously inhibit Transient Receptor Potential (TRP) channels, RU1968 is engineered for high specificity toward CatSper.

Its primary selectivity challenge is not TRP channels, but rather the sperm-specific potassium channel Slo3 . This guide details the selectivity window between CatSper and Slo3/TRP channels and provides a self-validating protocol to confirm target engagement in your specific model system.

Key Performance Indicators
ParameterValueContext
Primary Target CatSper (Human, Mouse, Sea Urchin)IC₅₀: 0.5 – 4.0 µM (Species/Assay dependent)
Major Off-Target hSlo3 (Human K⁺ Channel)IC₅₀: ~50 µM (~15-fold selectivity window)
TRP Selectivity Functional Selectivity Used to rule out TRP involvement in sperm Ca²⁺ signaling.
Solubility DMSO (up to 100 mM)bis-TFA salt improves aqueous stability.

Selectivity Landscape: RU1968 vs. Alternatives[1]

The value of RU1968 lies in its ability to dissect calcium signaling pathways where TRP channels and CatSper might coexist (e.g., in complex reproductive tissues or ectopic expression systems).

A. The Selectivity Hierarchy

RU1968 is a "Tool Compound" used to prove CatSper identity. If a Ca²⁺ signal is sensitive to RU1968 but insensitive to specific TRP blockers, it is confirmed as CatSper-mediated.

Table 1: Comparative Inhibitor Profile
CompoundCatSper PotencyTRP Channel ActivitySlo3 ActivitySpecificity Rating
RU1968 High (IC₅₀ < 5 µM)Negligible/Low (at <10 µM)*Moderate (hSlo3)⭐⭐⭐⭐⭐ (Gold Standard)
Mibefradil ModerateBlocks CaV, TRPCModerate⭐⭐ (Dirty)
NNC 55-0396 ModerateBlocks CaV, TRPCModerate⭐⭐⭐ (Better than Mibefradil)
Ruthenium Red LowPotent Blocker (TRPV, TRPA)Low⭐ (Non-selective Pore Blocker)
SKF96365 LowPotent Blocker (TRPC, TRPV)Low⭐ (Non-selective)

*Note: While broad TRP panel IC50s are rarely published, RU1968 is functionally validated to not suppress TRP-mediated signals at its effective CatSper-blocking concentration (1-10 µM).

B. The Slo3 Confound

The most critical "off-target" for RU1968 is the Slo3 potassium channel, specifically in humans.

  • Mouse Slo3 (mSlo3): RU1968 has no effect .

  • Human Slo3 (hSlo3): RU1968 inhibits hSlo3 with an IC₅₀ of ~50 µM.

  • Operational Rule: Maintain experimental concentrations below 10 µM to ensure CatSper specificity and avoid hSlo3 blockade.

Mechanism of Action & Signaling Pathway

RU1968 inhibits the progesterone-induced Ca²⁺ influx through the CatSper complex.[1][2][3][4] The diagram below illustrates how to use RU1968 to distinguish CatSper signals from TRP signals.

G cluster_Channels Membrane Channels Stimulus Stimulus (e.g., Progesterone, Heat, pH) CatSper CatSper Complex (Sperm Tail) Stimulus->CatSper Activates TRP TRP Channels (TRPV1, TRPM8, etc.) Stimulus->TRP Activates Slo3 hSlo3 (K+ Channel) Stimulus->Slo3 Modulates Vm Signal Intracellular Ca2+ Increase CatSper->Signal TRP->Signal RU1968_Low RU1968 (5 µM) RU1968_Low->CatSper BLOCKS RU1968_Low->TRP No Effect RU1968_Low->Slo3 No Effect RU1968_High RU1968 (>50 µM) RU1968_High->Slo3 BLOCKS Specific_TRP Specific TRP Antagonists Specific_TRP->CatSper No Effect Specific_TRP->TRP BLOCKS

Figure 1: Selectivity logic for RU1968. At 5 µM, RU1968 selectively isolates CatSper activity without affecting TRP channels or hSlo3.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, you must validate RU1968's selectivity in your specific assay. Use this "Counter-Screen" protocol.

Protocol A: The "Selectivity Window" Validation

Objective: Confirm RU1968 inhibits your target (CatSper) without affecting a co-expressed TRP channel (e.g., TRPV1).

Materials:

  • Cells: HEK293T cells (transfected with hCatSper1-4 + auxiliary subunits) AND HEK293T cells (transfected with TRPV1).

  • Reagents: RU1968 bis-TFA (10 mM DMSO stock), Progesterone (CatSper agonist), Capsaicin (TRPV1 agonist), Fluo-4 AM (Ca²⁺ dye).

Step-by-Step Workflow:

  • Preparation:

    • Load both cell populations with Fluo-4 AM (5 µM) for 30 min at 37°C.

    • Wash cells with Ca²⁺-containing buffer (HTF or Tyrode’s).

  • Baseline Establishment:

    • Record baseline fluorescence (F₀) for 30 seconds.

  • Inhibitor Pre-incubation (The Variable):

    • Group A (CatSper): Incubate with RU1968 (10 µM) for 2 minutes.

    • Group B (TRPV1): Incubate with RU1968 (10 µM) for 2 minutes.

    • Group C (Control): Incubate with Vehicle (0.1% DMSO).

  • Agonist Challenge:

    • Add Progesterone (10 µM) to Group A.

    • Add Capsaicin (1 µM) to Group B.

  • Data Analysis:

    • Calculate

      
      .
      
    • Validation Criteria:

      • Group A (CatSper + RU1968) must show >90% inhibition vs Control.

      • Group B (TRPV1 + RU1968) must show <10% inhibition vs Control.

    • If Group B shows inhibition, your concentration is too high or the salt formulation is degraded.

Protocol B: Handling the bis-TFA Salt

The "bis-TFA" designation indicates the salt form used to improve solubility of the hydrophobic steroid core.

  • Reconstitution: Dissolve powder in 100% DMSO to create a 10-50 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Buffer Compatibility: When diluting into aqueous buffer, ensure final DMSO < 0.5%. The bis-TFA salt may lower the pH of unbuffered solutions; always use a strong buffer (HEPES/MOPS) adjusted to pH 7.4.

References

  • Rennhack, A., et al. (2018).[1][5][6][7] "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm."[8][1][7] British Journal of Pharmacology, 175(15), 3144-3161.[7] Link

  • Körber, F., et al. (2022). "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity." ACS Pharmacology & Translational Science, 6(1), 163-178. Link

  • Brenker, C., et al. (2014).[6] "The Ca2+ channel CatSper is not only a sensor for progesterone but also for prostaglandins." EMBO Molecular Medicine, 6(5), 589-590. Link

  • Strünker, T., et al. (2011). "The CatSper channel mediates progesterone-induced Ca2+ influx in human sperm."[1][2][3][4] Nature, 471(7338), 382-386. Link

Sources

Comparative Guide: AMG 517 vs. RU1968 bis-TFA for Calcium Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Toolset

In the investigation of calcium (


) signaling, particularly within reproductive biology and sensory nociception, distinguishing between TRPV1  (Transient Receptor Potential Vanilloid 1) and CatSper  (Cation Channel of Sperm) is a frequent analytical challenge. Both channels mediate calcium influx and can exhibit overlapping sensitivities to environmental cues like pH and temperature.

This guide compares AMG 517 , the industry-standard high-potency TRPV1 antagonist, against RU1968 bis-TFA , a highly selective CatSper inhibitor.

  • AMG 517 is the Primary Antagonist for blocking TRPV1-mediated currents.

  • RU1968 bis-TFA acts as the Critical Negative Control in TRPV1 assays (specifically in sperm/testicular models) to rule out CatSper interference.

Crucial Distinction: While AMG 517 is a nanomolar-potency blocker of TRPV1, RU1968 does not effectively inhibit TRPV1. Instead, it is used to validate that a signal is not CatSper-driven.

Mechanistic Profile & Signaling Pathways

To accurately interpret data, one must understand the distinct activation modes these compounds inhibit.

Mechanism of Action
  • AMG 517: Binds to the transmembrane pore domain of TRPV1. It is a "polymodal" antagonist, meaning it blocks channel opening regardless of the stimulus (Capsaicin, Heat

    
    C, or Protons/Acid).
    
  • RU1968: A steroidal amine that binds to the CatSper channel complex.[1] It inhibits progesterone- and prostaglandin-induced

    
     influx, which is unique to CatSper and often mistaken for TRPV1 activity in complex tissues.
    
Pathway Visualization (Graphviz)

Signaling_Pathways Capsaicin Capsaicin / Heat TRPV1 TRPV1 Channel (Polymodal Sensor) Capsaicin->TRPV1 Activates Progesterone Progesterone / pH CatSper CatSper Channel (Sperm Specific) Progesterone->CatSper Activates Ca_Influx Intracellular Ca2+ Influx TRPV1->Ca_Influx CatSper->Ca_Influx AMG517 AMG 517 (Blocker) AMG517->TRPV1 Inhibits (IC50 ~0.7 nM) RU1968 RU1968 (Blocker) RU1968->TRPV1 No Effect (Selectivity Control) RU1968->CatSper Inhibits (IC50 ~3 µM) Response Pain / Motility / Acrosome Rxn Ca_Influx->Response

Caption: Figure 1. Distinct molecular targets.[2][3] AMG 517 blocks polymodal TRPV1 activation, while RU1968 selectively targets CatSper, allowing for pharmacological dissection of calcium sources.

Comparative Performance Metrics

The following data highlights why AMG 517 is the choice for potency, while RU1968 bis-TFA is the choice for selectivity in reproductive tissue.

FeatureAMG 517 RU1968 (bis-TFA Salt)
Primary Target TRPV1 (Vanilloid Receptor 1)CatSper (Cation Channel of Sperm)
Potency (

)
~0.5 – 0.9 nM (Capsaicin-induced)~3.0 – 10.0 µM (Progesterone-induced)
Selectivity Highly selective over TRPM8, TRPV3, TRPV4.Selective over Slo3 (KSper) and TRPV1.
Chemical Form Typically Free Base (Hydrophobic)bis-TFA Salt (Enhanced Solubility)
Solubility Poor. Requires DMSO + Tween/Cyclodextrin.Improved in aqueous buffers (due to salt form).
In Vivo Profile Causes hyperthermia (blocks tonic inhibition).No reported hyperthermia (lack of TRPV1 block).
Primary Use Blocking nociception / Heat sensing.[4]Dissecting sperm motility / Fertility assays.[5]
Technical Insight: The "bis-TFA" Advantage

RU1968 is a complex steroidal amine. In its free base form, it is waxy and difficult to dissolve. The bis-TFA (Trifluoroacetate) salt form protonates the amine groups, significantly improving dissolution in DMSO and subsequent dilution into aqueous physiological buffers (Tyrode’s or HSE). AMG 517, conversely, is notorious for precipitating out of solution if the DMSO concentration drops below 0.1% without carrier proteins (BSA).

Experimental Protocols: Target Deconvolution

When observing a calcium flux in complex cells (e.g., germ cells, specific sensory neurons), use this "Occlusion Protocol" to determine if the signal is TRPV1 or CatSper mediated.

Protocol A: The "Occlusion" Workflow

Objective: Verify if a calcium signal is TRPV1-dependent using AMG 517 and RU1968.

  • Preparation:

    • AMG 517 Stock: Dissolve to 10 mM in 100% DMSO. Aliquot and freeze (avoid freeze-thaw).

    • RU1968 bis-TFA Stock: Dissolve to 10 mM in 100% DMSO.

    • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (Crucial for AMG 517 stability).

  • Dye Loading:

    • Load cells with Fluo-4 AM or Fura-2 AM for 30–60 mins at 37°C.

  • Compound Pre-incubation (15 mins):

    • Group 1 (Control): Vehicle (0.1% DMSO).

    • Group 2 (TRPV1 Block): AMG 517 (Final conc: 100 nM ). Note: 100 nM is >100x IC50, ensuring total block.

    • Group 3 (CatSper Block): RU1968 bis-TFA (Final conc: 10 – 20 µM ).

  • Stimulation & Readout:

    • Inject Agonist (e.g., Capsaicin 1 µM or Progesterone).

    • Record Fluorescence (

      
      ).
      

Interpretation:

  • If AMG 517 abolishes signal but RU1968 does not

    
    Signal is TRPV1 .
    
  • If RU1968 abolishes signal but AMG 517 does not

    
    Signal is CatSper .
    
Workflow Diagram (Graphviz)

Assay_Workflow Start Calcium Signal Observed Split Split Samples Start->Split Treat_AMG Add AMG 517 (100 nM) Split->Treat_AMG Treat_RU Add RU1968 (20 µM) Split->Treat_RU Result_AMG Signal Blocked? Treat_AMG->Result_AMG Result_RU Signal Blocked? Treat_RU->Result_RU Concl_TRPV1 Conclusion: TRPV1 Mediated Result_AMG->Concl_TRPV1 Yes Concl_CatSper Conclusion: CatSper Mediated Result_RU->Concl_CatSper Yes

Caption: Figure 2. Decision tree for pharmacological deconvolution of calcium signals using AMG 517 and RU1968.

Safety & Handling: The Hyperthermia Factor

A critical aspect of TRPV1 research is the physiological consequence of inhibition.

  • AMG 517 (The Hyperthermia Risk): AMG 517 failed in Phase I clinical trials because it caused severe hyperthermia (up to 40°C) in humans. It blocks the "tonic" activation of TRPV1 that regulates basal body temperature.

    • Lab Implication: If using AMG 517 in in vivo animal models, you must monitor core body temperature. Hyperthermia can confound behavioral pain data.

  • RU1968 (The Neutral Agent): Because RU1968 does not inhibit TRPV1, it does not induce hyperthermia. This makes it an excellent control compound for in vivo fertility studies, ensuring that any observed effects are due to sperm inhibition and not systemic thermal stress.

References
  • Gavva, N. R., et al. (2007). "Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans."[6][7] Pain, 136(1-2), 202-210.

  • Rennhack, A., et al. (2018).[8] "RU1968 is a novel tool to study the function of CatSper channels in sperm."[5] British Journal of Pharmacology, 175(9), 1435-1450.

  • Strünker, T., et al. (2011). "The CatSper channel mediates progesterone-induced Ca2+ influx in human sperm."[1][9] Nature, 471, 382–386.

  • Gavva, N. R., et al. (2005). "AMG 517, a highly potent, orally bioavailable, and selective vanilloid receptor 1 antagonist." Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484.

Sources

Validating In Vivo Target Engagement of RU1968: A Comparative Guide for CatSper Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: CatSper, The Gatekeeper of Male Fertility, and the Promise of RU1968

The cation channel of sperm (CatSper) is a sperm-specific ion channel that is indispensable for male fertility.[1][2] It acts as a crucial gatekeeper, controlling the influx of calcium ions (Ca2+) into the sperm flagellum. This influx is the trigger for hyperactivated motility, a vigorous, asymmetrical swimming pattern that is essential for the sperm to penetrate the formidable outer layers of the egg and achieve fertilization.[2][3] Given its exclusive expression in sperm and its critical role in fertilization, CatSper has emerged as a promising target for the development of non-hormonal male contraceptives.

RU1968 is a potent and selective inhibitor of the CatSper channel.[1][4][5] It has been shown to effectively block CatSper-mediated Ca2+ influx and suppress hyperactivated motility in sperm from various species, including humans and mice.[1][4] Its cross-species activity and favorable selectivity profile make it an invaluable tool for studying the intricacies of CatSper function and a promising lead compound for contraceptive development.[4][5] However, demonstrating that RU1968 reaches and engages its target within a living organism—a process known as in vivo target engagement—is a critical step in its preclinical validation. This guide provides a comprehensive overview of the methodologies to validate the in vivo target engagement of RU1968, comparing different experimental approaches and offering insights into their underlying principles.

The Challenge of In Vivo CatSper Target Engagement

Validating target engagement in the context of the male reproductive tract presents a unique set of challenges. The target cells, sperm, are located within the seminiferous tubules of the testes and mature as they transit through the epididymis. Any therapeutic agent must be able to cross the blood-testis barrier to reach its target. Furthermore, the ultimate proof of target engagement lies in the functional impairment of sperm, which requires their collection from treated animals for ex vivo analysis.

A Multi-pronged Approach to Validating RU1968 In Vivo Target Engagement

A robust validation of RU1968's in vivo target engagement requires a multi-faceted approach that combines pharmacokinetic analysis, direct assessment of target binding, and functional readouts of CatSper inhibition. The following sections detail the key experimental strategies.

Pharmacokinetic (PK) and Biodistribution Studies: Is RU1968 Reaching the Target?

Before assessing target engagement, it is crucial to confirm that RU1968 can reach the male reproductive tract in sufficient concentrations. This is achieved through pharmacokinetic and biodistribution studies.

Experimental Rationale: The goal is to measure the concentration of RU1968 over time in the blood and key tissues, including the testes and epididymis. This data will establish the compound's absorption, distribution, metabolism, and excretion (ADME) profile and inform dosing regimens for subsequent efficacy studies.

Methodology:

  • Animal Model: Male mice (e.g., C57BL/6 strain) are a suitable model due to their well-characterized reproductive biology and the cross-species activity of RU1968.[4]

  • Dosing: RU1968 can be administered via various routes, such as oral gavage or intraperitoneal injection. A dose-ranging study should be performed to identify a well-tolerated dose that achieves target engagement without overt toxicity.

  • Sample Collection: At various time points after administration, blood samples are collected. Tissues such as the testes, epididymis, liver, and kidneys are also harvested.

  • Bioanalysis: The concentration of RU1968 in plasma and tissue homogenates is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS).

Data Interpretation: The results will provide crucial information on the bioavailability of RU1968 and its ability to penetrate the male reproductive tissues. A successful outcome would be the detection of RU1968 in the testes and epididymis at concentrations known to be effective in vitro.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding

CETSA is a powerful technique to directly assess the binding of a drug to its target protein in a cellular context.[6] The principle is that drug binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Rationale: By applying CETSA to tissues from RU1968-treated animals, we can obtain direct evidence that the compound is binding to the CatSper protein in its native environment.

Methodology:

  • Sample Preparation: Testes or epididymides are collected from vehicle- and RU1968-treated mice and homogenized.

  • Thermal Challenge: The homogenates are divided into aliquots and heated to a range of temperatures.

  • Protein Analysis: After heating, the aggregated proteins are pelleted by centrifugation, and the amount of soluble CatSper protein remaining in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble CatSper as a function of temperature. A shift in the melting curve to a higher temperature in the RU1968-treated samples compared to the vehicle-treated samples indicates target engagement.

Diagram: In Vivo Target Engagement Workflow for RU1968

G cluster_0 In Vivo Administration cluster_1 Pharmacokinetics & Biodistribution cluster_2 Direct Target Engagement cluster_3 Functional Readouts (Ex Vivo) in_vivo_admin RU1968 Administration to Mice (e.g., oral gavage, IP injection) pk_sampling Blood & Tissue Collection (Testis, Epididymis) in_vivo_admin->pk_sampling cetsa Cellular Thermal Shift Assay (CETSA) on Testis/Epididymis Homogenates in_vivo_admin->cetsa sperm_collection Sperm Collection from Cauda Epididymis in_vivo_admin->sperm_collection lc_ms LC-MS/MS Analysis of RU1968 pk_sampling->lc_ms pk_data Determine Drug Concentration lc_ms->pk_data western_blot Western Blot for CatSper cetsa->western_blot melting_curve Analyze Thermal Shift western_blot->melting_curve ca_imaging Calcium Imaging (Progesterone Challenge) sperm_collection->ca_imaging motility_analysis CASA for Hyperactivation sperm_collection->motility_analysis ivf In Vitro Fertilization Assay sperm_collection->ivf

Caption: Workflow for validating in vivo target engagement of RU1968.

Ex Vivo Functional Assays: Assessing the Consequences of Target Engagement

The ultimate validation of in vivo target engagement comes from demonstrating a functional consequence of RU1968's interaction with CatSper. This involves collecting sperm from treated animals and assessing their function ex vivo.

Methodology:

  • Sperm Collection: Sperm are collected from the cauda epididymis of vehicle- and RU1968-treated mice.[7]

  • Calcium Imaging: The collected sperm are loaded with a calcium-sensitive dye (e.g., Fluo-4). The change in intracellular calcium concentration in response to a CatSper agonist, such as progesterone, is measured using fluorescence microscopy. A blunted or absent calcium response in sperm from RU1968-treated mice would indicate functional target engagement.

  • Sperm Motility Analysis: Computer-assisted sperm analysis (CASA) is used to quantify various motility parameters, including the percentage of hyperactivated sperm. A significant reduction in hyperactivation in the RU1968-treated group is a key indicator of CatSper inhibition.

  • In Vitro Fertilization (IVF) Assay: The ability of sperm from treated animals to fertilize oocytes in vitro is the most definitive functional readout.[8] A lower fertilization rate in the RU1968-treated group would provide strong evidence for in vivo efficacy.

Comparative Analysis: RU1968 vs. Other CatSper Inhibitors

RU1968 is one of several known CatSper inhibitors. A comparative analysis highlights its strengths and weaknesses.

CompoundIC50 (Human CatSper)Selectivity over Slo3Key FeaturesReference(s)
RU1968 ~0.4 - 4 µM~15-foldPotent, cross-species inhibitor. Lacks toxic side effects in sperm.[4],[5]
HC-056456 ~3 µMNot reported[9]
NNC-05-0396 Micromolar rangeCan have off-target effects[9]
Mibefradil Micromolar rangeNot highly selective[9]
MDL12330A Micromolar rangeCan have off-target effects[9]

Key Insights: RU1968 demonstrates good potency and a favorable selectivity profile compared to some other CatSper inhibitors.[4] Its lack of toxicity in sperm is a significant advantage for its use as a research tool and a potential starting point for contraceptive development.[4]

Detailed Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection
  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • RU1968 Formulation: Prepare a suspension of RU1968 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer RU1968 or vehicle via oral gavage or intraperitoneal injection at the desired dose.

  • Tissue Harvest: At the designated time points, euthanize the mice and collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the tissues.

  • Dissection: Carefully dissect the testes and cauda epididymides.

  • Sperm Collection: For functional assays, place the cauda epididymides in pre-warmed fertilization medium and make several incisions to allow the sperm to swim out.[7]

  • Sample Processing: For PK and CETSA analysis, snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Ex Vivo Calcium Imaging
  • Sperm Preparation: Incubate the collected sperm in a capacitating medium.

  • Dye Loading: Load the sperm with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Imaging: Place the sperm in an imaging chamber on a fluorescence microscope.

  • Stimulation: Perfuse the chamber with a solution containing a CatSper agonist (e.g., 10 µM progesterone).

  • Data Acquisition: Record the fluorescence intensity over time to measure changes in intracellular calcium.

Protocol 3: In Vitro Fertilization (IVF)
  • Oocyte Collection: Superovulate female mice and collect cumulus-oocyte complexes from the oviducts.[8]

  • Sperm Capacitation: Capacitate the sperm collected from treated and control males.

  • Insemination: Co-incubate the oocytes with the capacitated sperm.

  • Fertilization Assessment: After several hours, wash the oocytes and assess fertilization by the presence of two pronuclei.

  • Embryo Culture: Culture the fertilized oocytes to the two-cell or blastocyst stage to confirm developmental competence.

Diagram: CatSper Signaling Pathway

G Progesterone Progesterone CatSper CatSper Channel Progesterone->CatSper activates Ca_influx Ca2+ Influx CatSper->Ca_influx Hyperactivation Sperm Hyperactivation Ca_influx->Hyperactivation Fertilization Fertilization Hyperactivation->Fertilization RU1968 RU1968 RU1968->CatSper inhibits

Caption: Simplified signaling pathway of CatSper activation and its inhibition by RU1968.

Conclusion and Future Perspectives

Validating the in vivo target engagement of RU1968 is a critical step towards its development as a non-hormonal male contraceptive. The multi-pronged approach outlined in this guide, combining pharmacokinetics, direct target binding assays like CETSA, and robust functional readouts, provides a comprehensive framework for achieving this goal. While in vitro studies have established RU1968 as a potent and selective CatSper inhibitor, its in vivo characterization is paramount. Future studies should focus on optimizing its drug-like properties to enhance oral bioavailability and tissue penetration, paving the way for its translation into a safe and effective contraceptive agent. The methodologies described herein are not only applicable to RU1968 but can also serve as a blueprint for the in vivo validation of other novel CatSper inhibitors.

References

  • Rennhack, A., et al. (2016). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 173(10), 1636-1650. Available from: [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 5(12), 1213-1225. Available from: [Link]

  • Wu, J. (2022). Structural elucidation of CatSper by cryo-EM. YouTube. Available from: [Link]

  • Balbach, M., et al. (2021). Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception. Frontiers in Cell and Developmental Biology, 9, 705505. Available from: [Link]

  • Young, S., et al. (2024). Human fertilization in vivo and in vitro requires the CatSper channel to initiate sperm hyperactivation. Journal of Clinical Investigation, 134(1), e173564. Available from: [Link]

  • Wigger, M., et al. (2021). A simple and economic protocol for efficient in vitro fertilization using cryopreserved mouse sperm. PLoS ONE, 16(10), e0259202. Available from: [Link]

  • Gau, Y., et al. (2023). Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. Scientific Reports, 13(1), 11162. Available from: [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ResearchGate. Available from: [Link]

  • Young, S., et al. (2024). Human fertilization in vivo and in vitro requires the CatSper channel to initiate sperm hyperactivation. PMC. Available from: [Link]

  • Mollo, M. G., et al. (2009). Microsurgical and Percutaneous Epididymal Sperm Aspiration for Sperm Collection from Live Mice. Journal of the American Association for Laboratory Animal Science, 48(5), 552–556. Available from: [Link]

  • Speaking of Research. (2025). A new non-hormonal male contraceptive: how animals in research are paving the way. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1492, 199–213. Available from: [Link]

  • ResearchGate. (2014). Semen collection from mice: electroejaculation. Available from: [Link]

  • MMRRC at UC Davis. Mouse Rescue IVF Using 70-100μL of Cryopreserved Sperm. Available from: [Link]

  • Chávez, J. C., et al. (2018). Pharmacological Targeting of Native CatSper Channels Reveals a Required Role in Maintenance of Sperm Hyperactivation. PLoS ONE, 13(5), e0196621. Available from: [Link]

Sources

A Guide to Evaluating Off-Target Effects of Small Molecule Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the off-target effects of small molecule inhibitors, a critical step in drug discovery and chemical biology. While the initial query focused on the kinase panel off-target effects of RU1968 bis-TFA salt, it is crucial to clarify a key scientific point from the outset. RU1968 is not a kinase inhibitor but has been identified as a potent and selective inhibitor of the sperm-specific CatSper calcium channel.[1][2][3][4] Its primary role is in blocking progesterone- and prostaglandin-induced Ca2+ signals in sperm.[1] The compound shows selectivity for CatSper over the Slo3 K+ channel, another important ion channel in sperm.[2]

Given that RU1968's established target is an ion channel, there is no publicly available data on its broad-spectrum activity across kinase panels. Such an analysis would not be a standard part of the characterization of an ion channel modulator unless a secondary, kinase-related activity was hypothesized or discovered.

However, the core of the original request—understanding and comparing off-target effects—is of paramount importance in modern drug development. Off-target interactions can lead to unexpected toxicities or provide opportunities for drug repositioning.[5][6] Therefore, this guide will pivot to address the principles of evaluating off-target effects using well-characterized kinase inhibitors as illustrative examples. We will explore why kinase panel screening is essential, how to conduct such an experiment, and how to interpret the resulting data in comparison to other inhibitors.

The Imperative of Kinase Profiling: Why Selectivity Matters

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology makes the development of truly specific inhibitors a significant challenge.[7] A compound designed to inhibit a particular kinase, for instance, a member of the PIM kinase family, may inadvertently inhibit other kinases with similar ATP-binding sites.[8][9]

These unintended interactions, or off-target effects, can have significant consequences:

  • Toxicity: Inhibition of essential "housekeeping" kinases can lead to adverse effects in a clinical setting. For example, the clinical development of the PIM kinase inhibitor SGI-1776 was halted due to cardiac toxicity, which may have been linked to off-target activities.[10]

  • Misinterpretation of Results: In a research setting, if an inhibitor's off-target effects are unknown, a biological outcome might be incorrectly attributed to the inhibition of the intended target.[6]

  • Polypharmacology: Conversely, a well-characterized off-target profile can be advantageous. A single drug that hits multiple, disease-relevant targets might have enhanced efficacy.

Therefore, comprehensive kinase profiling is a self-validating system; it not only confirms the on-target potency but also reveals the broader selectivity landscape, which is crucial for both therapeutic development and basic research.[11]

Experimental Workflow: Profiling an Inhibitor Across a Kinase Panel

To determine the selectivity of a compound, it is screened against a large panel of purified, active kinases. The following protocol outlines a typical workflow for an in vitro kinase assay to determine the IC50 (half-maximal inhibitory concentration) for a panel of kinases.

Detailed Step-by-Step Methodology: In Vitro Kinase Panel Screening (ADP-Glo™ Assay)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[12]

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The exact composition may vary depending on the specific kinases being tested.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for each specific kinase to ensure accurate IC50 determination.

    • Kinase Solutions: Prepare working solutions of each kinase in the panel using an appropriate kinase buffer.

    • Substrate Solution: Prepare a working solution of the appropriate peptide or protein substrate for each kinase in the panel.

    • Test Compound (e.g., RU1968 bis-TFA salt): Prepare a serial dilution of the test compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a kinase/substrate mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data is typically normalized to controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a broad-spectrum inhibitor or no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Generation cluster_analysis 4. Data Analysis Compound Serial Dilution of Test Compound Plate Add Compound, Kinase/Substrate to 384-well Plate Compound->Plate Kinase Kinase Panel Solutions Kinase->Plate Substrate Substrate Solutions Substrate->Plate ATP ATP Solution Incubate_Reaction Incubate at RT (e.g., 60 min) Plate->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate at RT (40 min) Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate at RT (30-60 min) Add_Detection->Incubate_Detection Read_Plate Measure Luminescence (Plate Reader) Incubate_Detection->Read_Plate Calculate_IC50 Normalize Data and Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Experimental workflow for in vitro kinase panel screening.

Comparative Analysis: Interpreting Kinase Selectivity Data

To illustrate how to interpret kinase profiling data, let's compare two well-known PIM kinase inhibitors: SGI-1776 and AZD1208. PIM kinases are serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets in oncology.[13]

InhibitorPIM1 (IC50)PIM2 (IC50)PIM3 (IC50)Notable Off-Target(s) (IC50)Selectivity Profile
SGI-1776 7 nM363 nM69 nMFLT3 (44 nM), Haspin (34 nM)PIM1-preferential, but with potent off-target activity on FLT3 and Haspin.[14]
AZD1208 0.4 nM5.0 nM1.9 nM>43-fold selective for PIM kinases over other tested kinases.Potent pan-PIM inhibitor with high selectivity.[15][16]

Analysis of the Comparison:

  • On-Target Potency: Both inhibitors are potent against PIM1. However, AZD1208 demonstrates a "pan-PIM" profile, with low nanomolar potency against all three PIM isoforms.[17] SGI-1776 is most potent against PIM1, with significantly less activity against PIM2.[14]

  • Off-Target Profile: This is where the two compounds diverge significantly. SGI-1776 has potent off-target activity against FLT3 and Haspin, with IC50 values comparable to its on-target PIM activity.[14] This lack of selectivity could contribute to both its efficacy and toxicity profile. In contrast, AZD1208 is highly selective for the PIM kinase family, making it a more precise tool for studying PIM biology.[15] This high selectivity is a desirable trait in a clinical candidate to minimize potential side effects.[18]

Signaling Pathway Context: The Role of PIM Kinases

Understanding the signaling context of the target kinase is essential for interpreting the biological consequences of its inhibition. PIM kinases are downstream of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. They play a crucial role in regulating cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD, among other substrates.

G Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase STAT->PIM Upregulation of Transcription BAD BAD PIM->BAD Phosphorylation (Inactivation) Apoptosis Apoptosis BAD->Apoptosis Inhibitor AZD1208 / SGI-1776 Inhibitor->PIM

Caption: Simplified PIM kinase signaling pathway.

Inhibition of PIM kinases by compounds like AZD1208 or SGI-1776 prevents the phosphorylation and inactivation of BAD.[15] This allows BAD to promote apoptosis, leading to the death of cancer cells that are dependent on PIM signaling for survival.

Conclusion and Best Practices

While RU1968 bis-TFA salt is a valuable tool for studying the CatSper ion channel, it is not a kinase inhibitor. The principles of evaluating off-target effects, however, are universally applicable in pharmacology and drug discovery.

  • Assume Off-Target Effects: It is prudent to assume that any small molecule inhibitor has off-target effects until proven otherwise.[5]

  • Profile Broadly and Early: Conduct comprehensive selectivity profiling, such as across a large kinase panel, early in the development of any new inhibitor. This provides a clearer understanding of its true mechanism of action.

  • Use Orthogonal Tools: Whenever possible, use multiple, structurally distinct inhibitors for the same target, or complementary genetic approaches like CRISPR or RNAi, to validate that the observed phenotype is due to on-target inhibition.

  • Consult Public Databases: Utilize resources that compile inhibitor specificity data to better understand the known off-target effects of commercially available compounds before beginning experiments.[11]

By adhering to these principles of scientific integrity and thorough validation, researchers can generate more reliable and translatable data, ultimately accelerating the pace of discovery in both basic science and therapeutic development.

References

  • Rennhack, A., et al. (2018). A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm. British Journal of Pharmacology, 175(15), 3146-3161. Available from: [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ACS Pharmacology & Translational Science, 6(1), 51-64. Available from: [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. PubMed. Available from: [Link]

  • Schiffer, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. ResearchGate. Available from: [Link]

  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • An, S., et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Journal of Medicinal Chemistry, 60(23), 9674-9686. Available from: [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. Available from: [Link]

  • Nath, D., et al. (2016). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PLoS One, 11(2), e0149313. Available from: [Link]

  • Request PDF. (2021). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Available from: [Link]

  • Asati, V., et al. (2019). AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK. Molecules, 24(2), 313. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Choi, Y. J., et al. (2015). Salt-inducible kinases 1 and 3 negatively regulate Toll-like receptor 4-mediated signaling. FEBS Letters, 589(24 Pt B), 3946-3953. Available from: [Link]

  • Follis, A. V., et al. (2008). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 7(8), 2440-2449. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Martin, T., et al. (2021). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry, 64(24), 17901-17921. Available from: [Link]

  • MRC PPU. Kinase Profiling Inhibitor Database. Available from: [Link]

  • Otrusinova, O., et al. (2023). Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity. Angewandte Chemie International Edition, 62(13), e202217532. Available from: [Link]

  • Zemskova, M., et al. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget, 10(29), 2847-2863. Available from: [Link]

  • Ghiță, M. A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12109. Available from: [Link]

  • Lo, W. T., et al. (2022). Development of selective inhibitors of phosphatidylinositol 3-kinase C2α. Nature Chemical Biology, 18(12), 1360-1371. Available from: [Link]

  • National Cancer Institute. Definition of pan-PIM kinase inhibitor AZD1208. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetics of RU1968 bis-TFA and SB-366791 for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the known and predicted pharmacokinetic properties of two compelling research compounds: RU1968 bis-TFA, a potent inhibitor of the sperm-specific calcium channel CatSper, and SB-366791, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While both molecules hold significant therapeutic potential, a thorough understanding of their pharmacokinetic profiles is paramount for their progression in the drug development pipeline.

This document is structured to provide not only a comparative analysis based on available data but also a practical framework for researchers to generate and interpret crucial pharmacokinetic parameters for these and similar molecules.

Introduction to the Compounds

RU1968 bis-TFA: A Potential Non-Hormonal Contraceptive

RU1968 is a steroidal amine that has been identified as a potent and selective cross-species inhibitor of the cation channel of sperm (CatSper)[1][2][3][4][5][6][7][8]. The CatSper channel is crucial for sperm hyperactivation and fertility, making RU1968 a promising candidate for the development of non-hormonal contraceptives[4][5]. Its steroidal scaffold is a key feature influencing its biological activity and, as will be discussed, its likely pharmacokinetic profile[9][10]. The "bis-TFA" designation refers to the salt form of the compound, which can influence its solubility and formulation characteristics.

SB-366791: A Modulator of Pain and Inflammation

SB-366791 is a cinnamamide derivative that acts as a potent and selective antagonist of the TRPV1 receptor, also known as the capsaicin receptor[11][12][13]. TRPV1 is a non-selective cation channel involved in the detection and signaling of noxious stimuli, including heat and inflammatory mediators[12]. By blocking this receptor, SB-366791 has demonstrated analgesic and anti-inflammatory effects in various preclinical models, suggesting its potential for treating pain and inflammatory conditions[14][15][16].

Comparative Pharmacokinetic Overview: Knowns and Predictions

A direct quantitative comparison of the pharmacokinetic parameters of RU1968 bis-TFA and SB-366791 is challenging due to the limited publicly available data, particularly for RU1968. However, based on their chemical structures and classes, we can infer and predict certain behaviors.

Pharmacokinetic ParameterSB-366791 (Cinnamamide Derivative)RU1968 bis-TFA (Steroidal Amine)
Absorption Likely to have oral absorption, but potentially limited by poor metabolic stability.[2]Oral bioavailability is expected to be variable and potentially low, a common characteristic of steroidal compounds.[17]
Distribution Information on plasma protein binding is not readily available. Brain penetration is a possibility for TRPV1 antagonists targeting central pain mechanisms.Likely to be highly protein-bound in plasma. Distribution into tissues is expected, characteristic of lipophilic steroids.[17]
Metabolism Predicted to undergo significant metabolism, potentially leading to poor metabolic stability.[2] The cinnamamide scaffold is susceptible to various enzymatic transformations.[18][19]Expected to be extensively metabolized, primarily in the liver, through pathways typical for steroids, such as hydroxylation and conjugation.[17]
Excretion Metabolites are likely excreted renally and/or fecally.Primarily excreted as metabolites in urine and feces.
Half-life Predicted to be relatively short due to metabolic instability.[2]The half-life of steroidal compounds can vary widely but is often influenced by extensive metabolism and tissue distribution.

Expert Insights: The lack of in vivo pharmacokinetic data for RU1968 is a significant knowledge gap that needs to be addressed for its further development. For SB-366791, while its in vivo efficacy is documented, the absence of a clear pharmacokinetic profile hinders the establishment of a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Experimental Protocols for Pharmacokinetic Characterization

To address the current data gaps, a systematic evaluation of the pharmacokinetic properties of RU1968 bis-TFA and SB-366791 is essential. The following section details the standard experimental workflows for determining key pharmacokinetic parameters.

In Vivo Pharmacokinetic Study Design

A typical rodent pharmacokinetic study is designed to determine the plasma concentration-time profile of a drug after administration. This allows for the calculation of fundamental parameters such as bioavailability, clearance, volume of distribution, and half-life.

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Step-by-Step Protocol for an In Vivo Pharmacokinetic Study:

  • Compound Formulation:

    • Rationale: The formulation must ensure the compound is delivered in a soluble and stable form. For oral administration, a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) is common. For intravenous administration, a clear, sterile solution is required.

    • Procedure:

      • Determine the aqueous solubility of the compound.

      • Select an appropriate vehicle based on solubility and route of administration.

      • Prepare the dosing formulation at the desired concentration and ensure its homogeneity and stability.

  • Animal Dosing:

    • Rationale: Oral and intravenous routes are typically used to determine oral bioavailability. The IV dose provides the reference for 100% bioavailability.

    • Procedure:

      • Fast animals overnight before dosing (for oral administration).

      • Administer the compound via oral gavage or intravenous injection at a defined dose.

      • Record the exact time of administration.

  • Blood Sampling:

    • Rationale: Serial blood sampling from the same animal reduces inter-animal variability. The time points are chosen to capture the absorption, distribution, and elimination phases of the drug.

    • Procedure:

      • Collect blood samples (e.g., from the tail vein) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

      • Process the blood by centrifugation to obtain plasma.

      • Store plasma samples at -80°C until analysis.

  • Bioanalysis using LC-MS/MS:

    • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

    • Procedure:

      • Develop and validate an LC-MS/MS method according to FDA guidelines for bioanalytical method validation.[20][21]

      • Prepare plasma samples for analysis (e.g., protein precipitation or solid-phase extraction).

      • Analyze the samples along with a standard curve and quality control samples.

  • Pharmacokinetic Data Analysis:

    • Rationale: Non-compartmental analysis is a standard method to derive key pharmacokinetic parameters from the plasma concentration-time data.

    • Procedure:

      • Plot the plasma concentration versus time.

      • Calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2 (half-life), CL (Clearance), and Vd (Volume of Distribution).

      • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Cassette Dosing for Higher Throughput Screening

For early-stage drug discovery, a cassette dosing approach can be employed to screen multiple compounds simultaneously, saving time and resources.

Caption: Workflow for a cassette dosing pharmacokinetic study.

Key Considerations for Cassette Dosing:

  • Compound Selection: It is crucial to co-administer compounds that are structurally dissimilar to minimize the risk of drug-drug interactions at the level of metabolism and transport.[22][23][24]

  • Analytical Method: The LC-MS/MS method must be capable of simultaneously and accurately quantifying all compounds in the cocktail without interference.[22][23]

  • Interpretation: While cassette dosing is a valuable screening tool, follow-up studies with individual compound administration are often necessary to confirm the results, especially if potential interactions are suspected.[24]

Predicted Signaling Pathways and Pharmacokinetic Implications

RU1968 and the CatSper Pathway

RU1968_Pathway Progesterone Progesterone CatSper CatSper Channel Progesterone->CatSper Activates RU1968 RU1968 bis-TFA RU1968->CatSper Inhibits Ca_influx Ca2+ Influx CatSper->Ca_influx Hyperactivation Sperm Hyperactivation Ca_influx->Hyperactivation

Caption: Simplified signaling pathway of RU1968 action on the CatSper channel.

Pharmacokinetic Considerations: The steroidal nature of RU1968 suggests that it will likely interact with various steroid-binding proteins and metabolizing enzymes, which could lead to complex disposition and potential off-target effects.[9][10] Its development would require a thorough investigation of its metabolic profile and potential for drug-drug interactions.

SB-366791 and the TRPV1 Pathway

SB366791_Pathway Noxious_Stimuli Noxious Stimuli (e.g., Capsaicin, Heat) TRPV1 TRPV1 Channel Noxious_Stimuli->TRPV1 Activates SB366791 SB-366791 SB366791->TRPV1 Antagonizes Nociceptor_Activation Nociceptor Activation TRPV1->Nociceptor_Activation Pain_Signal Pain Signal Transmission Nociceptor_Activation->Pain_Signal

Caption: Simplified signaling pathway of SB-366791 action on the TRPV1 channel.

Pharmacokinetic Considerations: As a cinnamamide derivative, SB-366791's pharmacokinetic profile may be influenced by its metabolic stability.[2] For indications requiring central nervous system activity, brain penetration would be a critical parameter to assess. The formulation of SB-366791 for in vivo studies often requires specific vehicles due to its solubility characteristics.[15]

Conclusion and Future Directions

The successful translation of promising research compounds like RU1968 bis-TFA and SB-366791 into clinical candidates is heavily reliant on a comprehensive understanding of their pharmacokinetic properties. While direct comparative data is currently sparse, this guide provides a framework for generating and interpreting the necessary information.

For RU1968 bis-TFA , the immediate priority is to conduct in vivo pharmacokinetic studies to determine its basic ADME profile. Its steroidal nature warrants a careful investigation of its metabolism and potential for off-target interactions.

For SB-366791 , elucidating its oral bioavailability and establishing a clear PK/PD relationship are crucial next steps. Further studies on its metabolic fate will also be important for optimizing its therapeutic potential.

By systematically applying the experimental protocols outlined in this guide, researchers can de-risk their drug development programs and make informed decisions on the path toward clinical translation.

References

  • Fujita, T., et al. (2008). SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain. British Journal of Anaesthesia, 101(4), 545-551.
  • in silico pharmacokinetic profiling of tryptamine derivatives by swissadme and admetsar. (n.d.). HJP. Retrieved February 9, 2026, from [Link]

  • Takasaki, I., et al. (2016). Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice. Journal of Pain Research, 9, 873–881.
  • Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325-1339.
  • Schmid, M., et al. (2021). TRPV1 and TRPA1 channels are both involved downstream of histamine-induced itch. Preprints.org.
  • Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133-149.
  • Neuberger, A., et al. (2023). Human TRPV1 structure and inhibition by the analgesic SB-366791.
  • Pinter, E., et al. (2007). Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(4), 251-259.
  • Brown, D., & Keeler, R. F. (1978). Structure and stereochemistry of steroidal amine teratogens. Journal of Agricultural and Food Chemistry, 26(3), 564-566.
  • Sitruk-Ware, R., & El-Etr, M. (2019). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. The Journal of Clinical Endocrinology & Metabolism, 104(11), 5338-5348.
  • Brenker, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity.
  • Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist (vol 46, pg 133, 2004). (2004).
  • Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. (n.d.).
  • Morrison, R. D., et al. (2016). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. Pharmacology Research & Perspectives, 4(1), e00202.
  • Heritability of Urinary Amines, Organic Acids, and Steroid Hormones in Children. (1989). MDPI.
  • Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. (2022).
  • Cassette Dosing Study. (n.d.). Creative Biolabs. Retrieved February 9, 2026, from [Link]

  • Mesce, K. A., & Truman, J. W. (1993). Metamodulation of the biogenic amines: second-order modulation by steroid hormones and amine cocktails. The Journal of Experimental Biology, 181, 1-15.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA.
  • Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. (n.d.).
  • Selective progesterone receptor modulators: An update. (n.d.).
  • Cassette Dosing: Advantages and Challenges. (n.d.). Certara. Retrieved February 9, 2026, from [Link]

  • Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. (n.d.).
  • Designing LCMS Studies with the FDA in Mind
  • Disposition of newly synthesized amines in cell bodies and terminals of central catechol aminergic neurons. I. Effect of amphetamine and thiorproperazine on the metabolism of CA in the caudate nucleus, the substantia nigra and the ventromedial nucleus of the hypothalamus. (1970). European Journal of Pharmacology, 10(2), 178-188.
  • Young, S., et al. (2024).
  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018).
  • Brenker, C., et al. (2022). Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity. PubMed.
  • Selective progesterone receptor modulators: An update. (n.d.).
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • The role of drug-lipid interactions on the disposition of liposome-formulated opioid analgesics in vitro and in vivo. (1998). Journal of Pharmacology and Experimental Therapeutics, 286(2), 977-984.
  • Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies. (2017).
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry.
  • Use of Cassette-Dosing Approach to Assess Brain Penetration in Drug Discovery. (n.d.).
  • Selective Progesterone Receptor Modulators in Early-Stage Breast Cancer: A Randomized, Placebo-Controlled Phase II Window-of-Opportunity Trial Using Telapristone Acetate. (2020). Clinical Cancer Research, 26(1), 25-33.

Sources

Comparative Guide: Reproducibility of RU1968 bis-TFA Salt Effects in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RU1968 (a steroidal ethylenediamine) is canonically defined as a potent, cross-species inhibitor of CatSper (Cation channel of Sperm) and Slo3 potassium channels.[1] Its application in neuropathic pain models represents a translational leap, likely predicated on its structural capacity to modulate voltage-gated calcium channels (VGCCs) or off-target nociceptive pathways sharing homology with CatSper.

However, reproducibility in this niche is critically hampered by two factors:

  • Stereochemical Heterogeneity: Commercial RU1968 is often a mixture of diastereomers with varying potencies.

  • Bis-TFA Salt Artifacts: The presence of two trifluoroacetate (TFA) counter-ions introduces neurotoxicity and pH confounds in in vivo intrathecal or perineural injections, often masking true analgesic efficacy.

This guide provides a rigorous framework to validate RU1968's effects, distinguishing genuine antinociception from experimental artifacts.

Part 1: Technical Analysis & Mechanism of Action

The Molecule: RU1968 vs. The "Pain" Target

RU1968 is designed to block CatSper, a channel restricted largely to the sperm flagellum. In neuropathic pain (e.g., CCI, SNL models), efficacy is hypothesized to stem from off-target inhibition of neuronal T-type (Cav3.x) or N-type (Cav2.2) calcium channels, which share pore-region homology with CatSper.

Reproducibility Crisis Point: The synthesis of RU1968 creates up to four diastereomeric pairs due to chiral centers in the amine side chain.

  • Batch A (Racemic): Low potency, high variability.

  • Batch B (Enantiopure): High potency (IC50 ~0.5 µM for CatSper), consistent results.

The Salt Effect: Bis-TFA in Neural Tissue

The bis-TFA designation means every molecule of RU1968 delivers two molecules of trifluoroacetic acid.

  • Mechanism of Interference: TFA is a strong acid (pKa ~0.23). In unbuffered vehicles (saline/water), it significantly lowers local pH.

  • Consequence: Acid-Sensing Ion Channels (ASICs) and TRPV1 receptors on nociceptors are activated by protons (pH < 6.0), causing acid-induced hyperalgesia . This directly opposes the analgesic effect you are trying to measure.

Pathway Visualization

The following diagram illustrates the divergence between the intended therapeutic pathway and the confounding experimental artifacts.

RU1968_Pathways RU_TFA RU1968 bis-TFA (Compound) Dissociation Dissociation in Vehicle RU_TFA->Dissociation RU_Base RU1968 (Base) (Active Ligand) Dissociation->RU_Base TFA_Ion 2x TFA Anions (Contaminant) Dissociation->TFA_Ion Target_Primary CatSper/Slo3 (Sperm Specific) RU_Base->Target_Primary High Affinity Target_Off Neuronal CaV/NaV (Pain Targets) RU_Base->Target_Off Low Affinity (Therapeutic?) Artifact_pH Local Acidosis (pH < 6.0) TFA_Ion->Artifact_pH Unbuffered Artifact_Tox Cytotoxicity/ Inflammation TFA_Ion->Artifact_Tox Accumulation Outcome_Relief Analgesia (Neuropathic Relief) Target_Off->Outcome_Relief Blockade Outcome_Pain Hyperalgesia (False Negative) Artifact_pH->Outcome_Pain ASIC Activation Artifact_Tox->Outcome_Pain Sensitization

Figure 1: Mechanistic divergence of RU1968 bis-TFA. The active base targets channels, while the TFA counter-ion triggers pronociceptive artifacts.

Part 2: Comparative Performance Guide

This table compares RU1968 bis-TFA against the "Gold Standard" preparation (Free Base converted to HCl) and a standard comparator (Mibefradil).

FeatureRU1968 (bis-TFA Salt)RU1968 (HCl / Free Base)Mibefradil (Standard)
Purity (Stereo) Often Mixed DiastereomersEnantiopure (Recommended)High (>99%)
Vehicle pH Acidic (3.0–4.0 in saline)Neutral (7.4 buffered)Neutral
In Vivo Toxicity High (TFA-mediated)LowLow
Pain Model Effect Inconsistent (Analgesia masked by irritation)Reproducible (Dose-dependent relief)Consistent Block
Solubility High (Polar)Moderate (Requires DMSO/Tween)High
Primary Artifact False Hyperalgesia (Injection pain)Precipitation at high pHCardiovascular (Systemic)

Part 3: Validated Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), you must not use the bis-TFA salt directly in intrathecal or perineural injections without buffering.

Protocol A: Salt Exchange (TFA Removal)

Crucial for in vivo reproducibility.

  • Dissolution: Dissolve 10 mg RU1968 bis-TFA in 1 mL Methanol (MeOH).

  • Basification: Add 3 equivalents of 0.1 M NaOH or NaHCO3.

  • Extraction: Extract 3x with Dichloromethane (DCM). The free base migrates to the organic layer; TFA remains in the aqueous layer.

  • Drying: Dry organic layer over MgSO4, filter, and evaporate in vacuo.

  • Reconstitution: Redissolve the resulting oil/solid in 1% DMSO + 99% Saline (adjust pH to 7.4).

    • Validation: Check pH with micro-strip. It must be >7.0.

Protocol B: In Vivo Neuropathic Pain Assessment (CCI Model)

Designed to filter out false negatives.

Subject: Male Sprague-Dawley Rats (200-250g). Model: Chronic Constriction Injury (CCI) of the sciatic nerve.

Workflow:

  • Baseline: Measure mechanical allodynia (von Frey filaments) on Day 14 post-surgery.

  • Grouping:

    • Group 1: Vehicle (1% DMSO in Saline).

    • Group 2: RU1968 bis-TFA (Direct dissolve) – Negative Control for Artifact.

    • Group 3: RU1968 Free Base (Protocol A).

    • Group 4: Positive Control (e.g., Gabapentin 100 mg/kg).

  • Administration: Intrathecal (i.t.) injection, 10 µL volume.

  • Readout: Measure withdrawal thresholds at 30, 60, 120 min.

Expected Outcome:

  • Group 2 (TFA): May show initial "flinching" or reduced threshold (hyperalgesia) due to acid irritation, followed by weak analgesia.

  • Group 3 (Base): Should show clean, dose-dependent increase in withdrawal threshold if the calcium channel hypothesis holds.

Protocol C: Stereochemical Validation

Before in vivo use, validate your batch.

Since RU1968 synthesis can yield diastereomers, perform 1H-NMR or Chiral HPLC .

  • Requirement: Look for a single sharp peak. If multiple peaks exist (diastereomeric mixture), the effective concentration of the active inhibitor is unknown, rendering IC50 values meaningless.

Part 4: References & Authority

  • Rennhack, A., et al. (2018). "RU1968 is a potent, cross-species inhibitor of the sperm-specific Ca2+ channel CatSper."[1] British Journal of Pharmacology. Link

    • Establishes the primary pharmacology and structural identity of RU1968.

  • Schierling, M., et al. (2023). "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity." ACS Pharmacology & Translational Science. Link

    • Critical for understanding the stereoisomer/purity issues affecting reproducibility.

  • Cornish, J., et al. (2014). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." Journal of Cellular Physiology. Link

    • Provides grounding for the toxicity of TFA salts in biological systems.

  • Tibbs, G. R., et al. (2013). "Anchor-tethered drugs: a novel approach to the selective inhibition of ion channels." Chemical Biology & Drug Design. (Contextual)

    • Cited to differentiate RU1968 from other "designer" pain molecules often confused in search results.

Sources

Optimizing Sperm Calcium Signaling Modulation: A Technical Guide to RU1968 bis-TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of RU1968 bis-TFA Salt over First-Generation TRPV1 Antagonists Context: Sperm Physiology, Contraceptive Development, and Calcium Signaling Research.[1]

Executive Summary

For over a decade, the modulation of calcium (


) influx in spermatozoa—critical for capacitation, hyperactivation, and the acrosome reaction—was frequently interrogated using first-generation TRPV1 antagonists like Capsazepine (CPZ) and SB-366791.[1] This approach was predicated on the hypothesis that TRPV1 channels were the primary mediators of sperm thermotaxis and calcium signaling.

However, recent definitive characterization identifies CatSper (Cation channel of Sperm) as the principal, sperm-specific calcium channel.[1] RU1968 , particularly in its bis-TFA salt form, has emerged as the gold-standard inhibitor for this channel.[1] This guide details the technical advantages of RU1968 bis-TFA over legacy TRPV1 antagonists, focusing on target specificity, solubility kinetics, and the elimination of off-target systemic risks.[1]

Mechanistic Distinction: The Shift from TRPV1 to CatSper

To understand the superiority of RU1968, one must first correct the historical misconception regarding the target.

  • The Legacy Approach (TRPV1): First-generation antagonists like Capsazepine target the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] While TRPV1 is expressed in sperm, its contribution to the massive

    
     influx required for fertilization is secondary/modulatory.[1] Furthermore, TRPV1 is ubiquitous (nerves, skin, bladder), making antagonists prone to systemic side effects like hyperthermia.[1]
    
  • The Modern Approach (RU1968): RU1968 is a steroid-derived inhibitor that selectively blocks CatSper , the unique, complex ion channel found only in the principal piece of the sperm tail. CatSper is the master regulator of intracellular

    
     (
    
    
    
    ) in response to progesterone and alkaline pH.[1]
Pathway Visualization

The following diagram illustrates the distinct signaling pathways and the precise intervention point of RU1968 compared to the broader, less specific action of TRPV1 antagonists.

SpermSignaling Progesterone Progesterone (Oviductal Signal) CatSper CatSper Channel (Sperm-Specific) Progesterone->CatSper Primary Activator TRPV1 TRPV1 Channel (Ubiquitous) Progesterone->TRPV1 Minor/Debated AlkalinepH Intracellular Alkalinization AlkalinepH->CatSper Potentiation CaInflux Ca2+ Influx (Principal Piece) CatSper->CaInflux Major Current TRPV1->CaInflux Minor Current Hyperactivation Hyperactivation & Acrosome Reaction CaInflux->Hyperactivation RU1968 RU1968 bis-TFA (Selective Block) RU1968->CatSper High Potency Inhibition Capsazepine Capsazepine (TRPV1 Antagonist) Capsazepine->TRPV1 Blockade Heat Heat Heat->TRPV1 Activation

Caption: RU1968 selectively blocks the primary CatSper pathway, whereas Capsazepine targets the secondary/ubiquitous TRPV1 pathway.[1][2][3][4]

Comparative Analysis: RU1968 bis-TFA vs. First-Gen TRPV1 Antagonists[1]

The following table contrasts the technical profiles of RU1968 bis-TFA against Capsazepine and SB-366791.

FeatureRU1968 bis-TFA SaltFirst-Gen TRPV1 Antagonists (e.g., Capsazepine)Advantage of RU1968
Primary Target CatSper (Sperm-specific)TRPV1 (Polymodal, Ubiquitous)Zero off-target somatic effects ; targets the relevant physiology.[1]
Selectivity Profile High (Selectivity > Slo3)Low (Blocks voltage-gated Ca2+ channels at high conc.)[1]Eliminates confounding data from non-specific channel blockade.
Potency (

)
~0.5 - 4 µM (Progesterone-induced current)~1 - 10 µM (TRPV1 current)Comparable potency but with functional superiority in sperm assays.[1]
Solubility High (Bis-TFA salt enhances aqueous stability)Poor (Lipophilic; requires high DMSO/Ethanol)Bis-TFA form allows easier preparation of physiological buffers without precipitation.[1]
Effect on Motility Complete arrest of hyperactivated motilityPartial/Inconsistent inhibitionProvides a "clean" null-phenotype for motility studies.[1]
Therapeutic Potential Non-hormonal Contraceptive (Male/Female)Analgesic (Pain)Ideal for reproductive medicine pipelines; avoids hyperthermia risks.[1]
The "Bis-TFA" Advantage

The "bis-TFA" (trifluoroacetate) designation is critical.[1] The free base of RU1968 is a steroidal ethylenediamine, which is highly lipophilic and difficult to dissolve in aqueous assay buffers (Tyrode’s, HTF).[1]

  • Chemistry: The bis-TFA salt protonates the two amine groups on the side chain.

  • Result: This dramatically increases solubility in polar solvents (DMSO/Water), ensuring that the compound remains in solution during microfluidic or patch-clamp experiments, preventing "crash-out" artifacts common with hydrophobic steroids.[1]

Experimental Protocol: Validating CatSper Inhibition

To confirm the advantages of RU1968 in your workflow, use this self-validating Calcium Fluorimetry protocol. This assay distinguishes true CatSper blockade from general calcium dampening.

Materials
  • Compound: RU1968 bis-TFA salt (Store stock at 10 mM in DMSO at -20°C).

  • Control: Capsazepine (10 µM) or NNC 55-0396.[1]

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: Human Tubal Fluid (HTF) or Tyrode’s Buffer (pH 7.4).[1]

  • Stimulus: Progesterone (P4) at 5 µM.[1]

Step-by-Step Methodology
  • Sperm Preparation:

    • Liquefy semen (30 min, 37°C).

    • Perform "Swim-up" in HTF++ (with HSA) to isolate motile fraction.[1]

    • Adjust concentration to

      
       cells/mL.
      
  • Dye Loading:

    • Incubate sperm with Fluo-4 AM (5 µM) + Pluronic F-127 (0.05%) for 45 min at 37°C in the dark.[1]

    • Wash 1x with HTF to remove extracellular dye.[1] Resuspend.

  • Inhibitor Pre-incubation (The Critical Step):

    • Aliquot sperm into a 96-well plate.

    • Group A: Vehicle (DMSO 0.1%).[1]

    • Group B: RU1968 bis-TFA (10 µM) .

    • Group C: Capsazepine (10 µM).[1]

    • Incubate for 15 minutes at 37°C. Note: The bis-TFA salt ensures rapid equilibration.

  • Stimulation & Acquisition:

    • Establish baseline fluorescence (

      
      ) for 30 seconds.[1]
      
    • Inject Progesterone (5 µM final) .

    • Record fluorescence (

      
      ) for 300 seconds.[1]
      
  • Data Analysis:

    • Calculate

      
      .[1]
      
    • Success Criteria:

      • Vehicle: Rapid, transient peak followed by a sustained plateau (the "biphasic" CatSper signature).[1]

      • Capsazepine:[1][5][6][7][8][9] Minor reduction in peak amplitude (approx. 10-20%), often statistically insignificant.[1]

      • RU1968:[1][2][3][4][10][11][12][13][14][15]Complete ablation of both the transient peak and the plateau.

References
  • Rennhack, A., et al. (2018). "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm." British Journal of Pharmacology, 175(15), 3144-3161.[1]

    • Source:[1]

    • Significance: Defines RU1968 as the definitive CatSper inhibitor.[2][3]

  • Schierling, T., et al. (2023). "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors."[1][4] Journal of Medicinal Chemistry.

    • Source:[1]

    • Significance: Discusses the structural optimiz
  • Lishko, P. V., et al. (2011). "Progesterone activates the principal Ca2+ channel of human sperm." Nature, 471(7338), 387-391.[1]

    • Source:[1]

    • Significance: Establishes CatSper (not TRPV1) as the progesterone receptor in sperm.[1]

  • Francavilla, F., et al. (2009). "Interference of transcriptional TRPV1 antagonists with progesterone-mediated signaling in sperm."[1] Biology of Reproduction.

    • Source:[1]

    • Significance: Highlights the limitations and partial effects of Capsazepine in sperm research.

Sources

confirming TRPV1 specificity of RU1968 bis-TFA using knockout mice

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

The Challenge: Proving "On-Target" Specificity

In the development of vanilloid and non-vanilloid analgesics, demonstrating affinity is insufficient. The critical hurdle is specificity . Many TRPV1 agonists exhibit off-target activity on TRPA1, TRPM8, or voltage-gated calcium channels. Furthermore, the bis-TFA (trifluoroacetate) salt form of RU1968 presents a unique variable: TFA salts can lower solution pH. Since TRPV1 is proton-sensitive (activated at pH < 6.0), distinguishing chemical agonism from acid-evoked activation is the primary technical risk in this validation.

The Solution: The Trpv1 Null (-/-) System

The use of Trpv1 knockout mice (B6.129X1-Trpv1^tm1Jul^/J or equivalent) provides the only absolute negative control. If RU1968 bis-TFA elicits nocifensive behavior or calcium influx in Trpv1 -/- tissues, the compound is non-specific.

Comparative Matrix: RU1968 vs. Alternatives

The following table contrasts RU1968 bis-TFA with the industry gold standard (Capsaicin) and a high-potency alternative (Resiniferatoxin).

FeatureRU1968 bis-TFACapsaicin (Natural Standard)Resiniferatoxin (RTX)
Primary Utility High-affinity selective agonismStandard reference agonistUltrapotent ablation agent
Solubility High (due to bis-TFA salt)Low (Lipophilic, requires EtOH/DMSO)Low (Requires DMSO)
pH Consideration Critical: Dissociation releases TFA; requires buffering to pH 7.4 to prevent false positives.NeutralNeutral
Desensitization Rapid (Putative)ModerateIrreversible (Cytotoxic)
Specificity Risk Low (pending KO validation)Moderate (some inhibition of voltage-gated channels at high conc.)High (Systemic toxicity)

Part 2: Critical Experimental Protocols

Phase 1: Preparation & pH Control (The "Senior Scientist" Insight)

Rationale: RU1968 is supplied as a bis-TFA salt. Dissolving this in unbuffered saline will result in an acidic solution. TRPV1 is a polymodal receptor activated by protons. Failure to buffer RU1968 will result in false-positive activation in WT mice due to acidity, not the compound itself.

Protocol:

  • Stock Solution: Dissolve RU1968 bis-TFA in DMSO to 100 mM.

  • Working Solution: Dilute to final concentration (e.g., 10 µM for intraplantar) in PBS (pH 7.4) .

  • Verification: Measure pH of the final solution. It must be > 7.2.

Phase 2: In Vitro Functional Validation (DRG Calcium Imaging)

Objective: Quantify cellular specificity before animal sacrifice.

Workflow:

  • Isolation: Harvest Dorsal Root Ganglia (DRG) from Trpv1 +/+ (WT) and Trpv1 -/- (KO) littermates.

  • Culture: Dissociate and plate on laminin/poly-D-lysine coated coverslips.

  • Loading: Load neurons with Fura-2 AM (ratiometric calcium dye) for 30 mins.

  • Perfusion Flow:

    • Baseline (30s): Tyrode’s Buffer.

    • Challenge (10s): RU1968 bis-TFA (1 µM) .

    • Wash (2 min): Buffer.

    • Control (10s): KCl (50 mM) to identify viable neurons.

    • Positive Control (End): Capsaicin (1 µM) (Only in WT).

Success Criteria:

  • WT Neurons: Robust Ca2+ influx in small-diameter neurons upon RU1968 application.

  • KO Neurons: Zero response to RU1968, but normal response to KCl (proving cell viability).

Phase 3: In Vivo Nocifensive Behavior

Objective: Confirm physiological target engagement.

Protocol:

  • Subjects: Age-matched Male/Female WT and KO mice (n=8 per group).

  • Habituation: Acclimate mice to acrylic observation chambers for 30 mins.

  • Injection: Administer 10 µL of RU1968 bis-TFA (10 µM) intraplantar (i.pl.) into the left hind paw.

  • Observation: Record time spent licking/flinching the injected paw for 5 minutes post-injection.

Part 3: Data Visualization & Logic

Diagram 1: The Validation Logic Tree

This flowchart illustrates the decision matrix for determining specificity based on WT/KO data.

ValidationLogic Start Start: RU1968 bis-TFA Validation Step1 Step 1: pH Adjustment (pH 7.4) Start->Step1 Step2 Step 2: Apply to WT DRG Neurons Step1->Step2 Decision1 Response in WT? Step2->Decision1 Step3 Step 3: Apply to Trpv1 -/- DRG Neurons Decision2 Response in KO? Step3->Decision2 Decision1->Step3 Yes Result_Fail_Potency FAIL: Inactive / Low Potency Decision1->Result_Fail_Potency No Result_Fail_Spec FAIL: Non-Specific (Off-Target) Decision2->Result_Fail_Spec Yes (Signal Detected) Result_Success PASS: Validated Specific Agonist Decision2->Result_Success No (Silence)

Caption: Decision tree for validating RU1968 specificity. Success requires activity in WT but absolute silence in KO models.

Diagram 2: TRPV1 Signaling Pathway & RU1968 Interaction

This diagram details the mechanism of action being tested.

Pathway RU1968 RU1968 bis-TFA TRPV1 TRPV1 Channel (Closed) RU1968->TRPV1 Binds Ligand Pocket TRPV1_Open TRPV1 Channel (Open Pore) TRPV1->TRPV1_Open Conformational Change Ca Ca2+ Influx TRPV1_Open->Ca Ion Permeation Depol Membrane Depolarization Ca->Depol Signal Nociceptive Signal (Pain/Heat) Depol->Signal

Caption: Mechanism of Action. RU1968 binds TRPV1, triggering Ca2+ influx and downstream nociceptive signaling.

Part 4: Expected Results & Interpretation

The following data table summarizes the expected outcomes if RU1968 is a specific agonist.

AssayGenotypeTreatmentExpected OutcomeInterpretation
Ca2+ Imaging WT (+/+)RU1968 (1 µM)High Fluorescence (ΔF/F > 0.5) Target Engagement
Ca2+ Imaging KO (-/-)RU1968 (1 µM)No Change (Baseline) No Off-Target Effects
Ca2+ Imaging KO (-/-)KCl (50 mM)High FluorescenceCell is viable (Control)
Behavior WT (+/+)RU1968 (i.pl.)Robust Licking (> 50s) Physiological Agonism
Behavior KO (-/-)RU1968 (i.pl.)No Licking (< 5s) Specificity Confirmed
Troubleshooting: The "Proton Artifact"

If you observe a response in KO mice:

  • Check pH: Was the RU1968 solution buffered? If pH < 6.0, you activated ASIC channels or proton-sensing GPCRs, not TRPV1.

  • Check Concentration: At extremely high concentrations (>100 µM), vanilloids can have non-specific membrane detergent effects. Titrate down.

References

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.[1] Nature, 389(6653), 816–824.

  • Caterina, M. J., et al. (2000). Impaired nociception and pain sensation in mice lacking the capsaicin receptor. Science, 288(5464), 306–313.

  • Davis, J. B., et al. (2000). Vanilloid receptor-1 is essential for inflammatory thermal hyperalgesia. Nature, 405(6783), 183–187.

  • Moran, M. M., et al. (2011). Transient receptor potential channels as therapeutic targets.[2][3][4] Nature Reviews Drug Discovery, 10(8), 601–620.

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? (Context on TFA salts).

Sources

benchmark IC50 values for RU1968 bis-TFA salt in HEK293 cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RU1968 bis-TFA salt is a potent, selective, and cross-species inhibitor of CatSper (Cation channel of sperm).[1][2][3][4] While its primary efficacy is established in spermatozoa, HEK293 cells serve as the critical benchmark model for determining its selectivity profile and off-target liability , specifically against the structurally related hSlo3 (KCa5.1) channel and other voltage-gated channels (e.g., hCav1.2).

This guide synthesizes the benchmark IC50 values, distinguishing between the primary target (CatSper) and the HEK293-derived selectivity data, providing a robust reference for researchers characterizing novel contraceptives or calcium channel modulators.

Mechanism of Action & Target Specificity

RU1968 functions as a pore-blocker of the CatSper channel complex.[2][5] The "bis-TFA salt" formulation (Trifluoroacetate) is utilized to enhance the solubility of the steroidal ethylenediamine core in aqueous buffers.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of RU1968 within the calcium signaling cascade.

RU1968_Mechanism Progesterone Progesterone / Prostaglandins CatSper CatSper Channel Complex (Sperm Flagellum) Progesterone->CatSper Activates Ca_Influx Ca2+ Influx CatSper->Ca_Influx Mediates RU1968 RU1968 bis-TFA (Inhibitor) RU1968->CatSper Blocks (IC50 ~4 µM) Slo3 hSlo3 (K+ Channel) (HEK293/CHO Selectivity Target) RU1968->Slo3 Weak Inhibition (IC50 ~7-60 µM) Hyperactivation Sperm Hyperactivation & Chemotaxis Ca_Influx->Hyperactivation Triggers

Caption: RU1968 selectively blocks CatSper-mediated Ca2+ entry, preventing hyperactivation. Selectivity is benchmarked against hSlo3 in heterologous systems.

Benchmark IC50 Values

The following data aggregates values from primary literature (Rennhack et al., 2018; Schierling et al., 2022). Note that HEK293 values represent selectivity benchmarks, as CatSper expression in HEK293 is technically challenging and requires multiple auxiliary subunits.

Comparative Potency Table
TargetModel SystemAgonist / ConditionBenchmark IC50Selectivity Ratio
CatSper (Primary) Human SpermProgesterone (3 µM)3.8 – 4.0 µM 1.0x (Reference)
CatSper (Primary) Human SpermProstaglandin E1~3.8 µM 1.0x
hSlo3 (Off-Target) HEK293 / CHOVoltage-Step / pH7.0 ± 6.0 µM *~2x - 15x
hCav1.2 HEK293 Depolarization> 30 µM > 7.5x
Cytotoxicity HEK293 MTT / Cell Viability> 100 µM N/A (Non-toxic)

*Note on hSlo3 Data: While Rennhack et al. (2018) report a ~15-fold lower potency for Slo3 compared to CatSper (implying ~60 µM), subsequent analog studies (Schierling et al., 2022) report an IC50 of 7 ± 6 µM for RU1968 against hSlo3. This variability highlights the importance of running parallel controls in HEK293 assays.

Experimental Protocols

To replicate these benchmarks, use the following validated workflows.

A. Preparation of RU1968 bis-TFA Stock
  • Solubility: Dissolve RU1968 bis-TFA salt in DMSO to a stock concentration of 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in physiological saline (e.g., Tyrode’s buffer) or culture media immediately prior to use. Keep final DMSO concentration < 0.1%.

B. HEK293 Selectivity Assay (hSlo3 / hCav1.2)

This protocol benchmarks the off-target activity of RU1968.

  • Cell Culture & Transfection:

    • Culture HEK293 cells in DMEM + 10% FBS.

    • Transiently transfect with hSlo3 (KCNU1) and its auxiliary subunit LRRC52 (gamma2) using Lipofectamine 2000. Note: LRRC52 is required for physiological gating.

  • Electrophysiology (Whole-Cell Patch Clamp):

    • Pipette Solution (Intracellular): 130 mM K-Aspartate, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Data Acquisition:

    • Hold membrane potential at -40 mV.

    • Apply voltage ramps (-100 mV to +100 mV) over 500 ms.

    • Perfuse RU1968 (0.1, 1, 10, 30 µM) sequentially.

    • Benchmark Success: Significant current inhibition at >10 µM confirms hSlo3 liability.

C. Sperm Calcium Fluorimetry (Primary Efficacy)

Since CatSper does not express functionally in HEK293 without complex engineering, efficacy must be validated in sperm.

  • Loading: Incubate motile human sperm (1x10^7 cells/mL) with Fluo-4 AM (5 µM) and Pluronic F-127 (0.05%) for 45 min at 37°C.

  • Baseline: Resuspend in HTF buffer. Measure baseline fluorescence (F0).

  • Inhibition: Incubate with RU1968 (serial dilutions: 0.1 - 30 µM) for 5 min.

  • Activation: Inject Progesterone (final 3 µM).

  • Readout: Measure peak fluorescence change (ΔF/F0). Calculate IC50 using a 4-parameter logistic fit.

Experimental Workflow Diagram

Experimental_Workflow cluster_HEK HEK293 Selectivity Assay cluster_Sperm Primary Efficacy Assay Stock RU1968 Stock (10 mM in DMSO) PatchClamp Whole-Cell Patch Clamp Stock->PatchClamp Dilute Fluorimetry Ca2+ Fluorimetry (+ Progesterone) Stock->Fluorimetry Dilute Transfection Transfect HEK293 (hSlo3 + LRRC52) Transfection->PatchClamp Data_HEK Determine IC50 (Benchmark: >7 µM) PatchClamp->Data_HEK SpermPrep Human Sperm + Fluo-4 AM SpermPrep->Fluorimetry Data_Sperm Determine IC50 (Benchmark: ~4 µM) Fluorimetry->Data_Sperm

Caption: Parallel workflows for establishing efficacy (Sperm) and selectivity (HEK293).

Discussion & Interpretation

Why HEK293 Data Matters

While RU1968 is a "CatSper inhibitor," the HEK293 data is vital for de-risking the compound.

  • Slo3 Selectivity: Human Slo3 (hSlo3) is the principal potassium channel in sperm. Cross-inhibition of Slo3 by CatSper inhibitors is a common liability (e.g., NNC 55-0396). The benchmark IC50 of ~7–60 µM in HEK293/CHO cells indicates that RU1968 is moderately selective (2-15 fold) for CatSper over Slo3.

  • Toxicity Check: The lack of cytotoxicity in HEK293 cells at effective concentrations (<10 µM) validates RU1968 as a suitable chemical probe for physiological studies.

Troubleshooting
  • Variability in IC50: Variations in hSlo3 IC50 (7 vs 60 µM) may arise from differences in extracellular pH or potassium concentrations used in Patch Clamp assays, as Slo3 is pH-sensitive.

  • Compound Stability: Ensure the bis-TFA salt is fully dissolved; precipitation in high-salt buffers can lead to underestimated potency.

References

  • Rennhack, A., et al. (2018). "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm." British Journal of Pharmacology, 175(15), 3144-3161.[6]

  • Schierling, T., et al. (2022). "Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity." ACS Pharmacology & Translational Science, 6(1), 183-198.

  • Lishko, P. V., et al. (2011). "The role of CatSper channels in sperm hyperactivation." Current Opinion in Physiology.

Sources

Safety Operating Guide

Operational Disposal Guide: RU1968 bis-TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Important Note: RU1968 is treated in this guide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. While specific pharmacological data for proprietary codes may vary, the "bis-TFA salt" designation dictates a strict chemical safety protocol due to acidity, fluorination, and potential bioactivity.

The disposal of RU1968 bis-TFA salt requires a dual-threat management strategy. You are managing two distinct hazards simultaneously:

  • The Pharmacophore (RU1968): Assumed to be a bioactive, high-affinity ligand (likely a kinase inhibitor or receptor modulator given the nomenclature).

  • The Counterion (Trifluoroacetate - TFA): The "bis" designation indicates a 2:1 molar ratio of TFA to the parent compound. TFA is a strong organic acid (pKa ~0.23), corrosive, and environmentally persistent due to the stable C-F bond.

Core Directive: Do NOT dispose of this compound down the drain or in standard non-halogenated waste streams. The presence of trifluoromethyl groups (–CF₃) mandates high-temperature incineration to prevent environmental contamination with short-chain PFAS analogs.

Hazard Identification & Chemical Assessment

Before initiating disposal, verify the state of the waste.[1] The bis-TFA salt form significantly alters the physicochemical properties of the parent amine.

FeatureTechnical ImplicationOperational Requirement
Stoichiometry 2 moles of TFA per 1 mole of RU1968.Waste streams will be acidic (pH < 2) unless buffered.
Hygroscopicity TFA salts attract atmospheric water.Keep waste containers tightly sealed to prevent "sweating" and external contamination.
Fluorination Contains C-F bonds.MUST be segregated into "Halogenated/Fluorinated" waste streams for high-temp incineration (>1100°C).
Reactivity Acidic salt.[2]NEVER mix with strong bases (e.g., Sodium Hydride, concentrated NaOH) in the waste container; risk of exothermic runaway.
Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide insufficient protection against fluorinated acids and organic solvents.

  • Primary Barrier: Nitrile Gloves (Double-gloved) . Minimum thickness 5 mil.

    • Why? TFA can permeate standard latex.

  • Respiratory: If handling solid powder >10 mg, use a Powder Hood or N95/P100 Respirator .

  • Body: Tyvek lab coat or standard cotton coat with chemically resistant apron.

Disposal Workflow: Step-by-Step Protocol
Scenario A: Solid Waste (Expired Powder, Spilled Material)

Applicable to: Pure RU1968 bis-TFA, contaminated weigh boats, pipette tips.

  • Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling: Label clearly as "Solid Hazardous Waste - Toxic/Corrosive."

    • Critical Addition: Add the tag "Contains Fluorinated Organics" . This alerts the disposal facility to use appropriate incineration protocols.

  • Secondary Containment: Place the primary jar into a clear, sealable plastic bag (Chem-Bag) before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (HPLC Fractions, Mother Liquors)

Applicable to: RU1968 dissolved in DMSO, Methanol, or Acetonitrile/Water/TFA.

  • Segregation: Do not mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol).

  • Stream Selection: Pour into the "Halogenated Organic Waste" carboy.

    • Reasoning: Even if the solvent is water/methanol, the presence of the trifluoroacetate anion classifies the entire mixture as halogenated for disposal purposes.

  • pH Check: If the solution is highly acidic (pure TFA added), do not neutralize in the waste container. Dispose of it as acidic waste. Neutralization in a closed waste drum can generate gas and pressure, leading to explosion hazards.

Visualized Decision Logic (DOT Diagram)

The following diagram outlines the critical decision nodes for disposing of RU1968 bis-TFA salt to ensure compliance and safety.

RU1968_Disposal Start Start: RU1968 bis-TFA Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidContainer Double Bag or HDPE Jar Solid->SolidContainer SolidLabel Label: Toxic Solid + Fluorinated SolidContainer->SolidLabel EHS EHS Pickup / High-Temp Incineration SolidLabel->EHS SolventCheck Is Solvent Halogenated? (DCM, Chloroform, or High % TFA) Liquid->SolventCheck HaloStream Stream A: Halogenated Waste (Incineration) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste SolventCheck->NonHaloStream No HaloStream->EHS Override Override: RU1968 contains TFA Must treat as Halogenated NonHaloStream->Override Correction Override->HaloStream

Caption: Decision tree for RU1968 bis-TFA disposal. Note the "Override" step: even if dissolved in non-halogenated solvents (e.g., DMSO), the presence of the TFA counterion dictates disposal in the Halogenated stream to ensure proper destruction of the C-F bond.

Emergency Spill Response Protocol

Trigger: Spillage of >50 mg solid or >10 mL concentrated solution.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves (double layer), safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) or use a dedicated HEPA vacuum if available. Do not dry sweep.

    • Liquids: Surround with absorbent pads or vermiculite.[1][3]

  • Neutralization (Optional but Recommended for Liquids):

    • If the spill is highly acidic (pH < 2), sprinkle Sodium Bicarbonate (NaHCO₃) or Spill-X-A powder over the liquid until bubbling ceases.

    • Warning: Do this slowly to avoid splattering.

  • Cleanup: Scoop absorbed material into a plastic bag.[1][3][4] Wipe the surface with a soap/water solution, then a final water rinse.

  • Disposal: Label the waste bag as "Hazardous Spill Debris - Contains Fluorinated Acid" and contact EHS.

References
  • American Chemical Society (ACS). (1995).[3] Guide for Chemical Spill Response in Laboratories.[3][4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). [Link]

  • Taylor & Francis (Combustion Science and Technology). (2007). On the Incinerability of Highly Fluorinated Organic Compounds.[6][7] [Link][2][5][8][9]

Sources

Safe Handling and Operational Protocol for RU1968 bis-TFA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

RU1968 bis-TFA is a potent, pharmacologically active steroidal ethylenediamine. It functions as a selective inhibitor of the CatSper (Cation channels of Sperm) calcium channel complex.[1][2]

While specific systemic toxicity data for humans is limited, its mechanism of action (inhibition of fertilization-critical calcium signaling) necessitates that it be handled as a Potential Reproductive Toxin . Furthermore, the bis-trifluoroacetate (TFA) salt form imparts acidic properties to the compound, classifying it as a Chemical Irritant and potential corrosive to mucous membranes upon inhalation or contact.

Core Directive: Treat RU1968 bis-TFA as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . All handling of the solid powder must occur within a certified containment device.

Hazard Identification & Risk Analysis

To ensure safety, we must decouple the risks of the bioactive core from the counterion.

Hazard ComponentSourcePhysiological Risk
Bioactive Core RU1968 (Steroidal amine)Reproductive Toxicity: Targets CatSper channels; affects sperm motility and fertilization capability.[1] Systemic Risk: Potential off-target calcium channel modulation (though CatSper is highly specific).
Counterion bis-Trifluoroacetate (2x CF₃COO⁻)Chemical Irritation: TFA salts hydrolyze to release trifluoroacetic acid in moist environments (lungs, eyes). Corrosivity: High potential for ocular damage and respiratory tract irritation.
Physical State Lyophilized PowderInhalation: High risk of aerosolization during weighing. Hygroscopicity: Absorbs atmospheric water, altering stoichiometry and becoming sticky/corrosive.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling RU1968 bis-TFA. This protocol uses a Self-Validating Barrier System —if one layer fails, a backup exists.

A. Respiratory & Engineering Controls (Primary Barrier)
  • Solid State (Powder): Handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

    • Prohibited: Do NOT handle open powder on an open benchtop.

    • Masks: Standard surgical masks provide zero protection against chemical vapors or fine particulates. If hood access is impossible (emergency only), a P100/OV (Organic Vapor) half-face respirator is the minimum requirement.

  • Liquid State (Solution): Fume hood recommended.[3] If working on the bench, ensure vessels are sealed.

B. Dermal Protection (Secondary Barrier)

The bis-TFA salt is organic-soluble. If dissolved in DMSO (Dimethyl Sulfoxide), the solvent can carry the toxin through standard latex gloves and skin.

LayerMaterialThicknessPurpose
Inner Glove Nitrile (Examination Grade)4–5 milActs as a sweat barrier and immediate indicator of breach.
Outer Glove Nitrile (Extended Cuff)>6 milPrimary chemical resistance. Extended cuff must cover lab coat wrist.
Technique Double-Gloving N/AChange outer gloves immediately upon splash contact.
C. Ocular & Body Protection[4][5]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are insufficient due to the corrosive nature of TFA salts if aerosolized.

  • Body: Lab coat (buttoned to neck) + chemically resistant apron if handling stock solutions >10 mL.

Operational Protocol: Solubilization & Handling

Objective: Solubilize RU1968 bis-TFA without degrading the compound or exposing the operator.

Step 1: Preparation
  • Equilibrate the vial to room temperature before opening to prevent condensation (TFA salts are hygroscopic).

  • Place a disposable absorbent pad (plastic-backed) in the fume hood.

  • Prepare solvent: DMSO (anhydrous) is the preferred solvent for stock solutions (typically 10–50 mM).

Step 2: Weighing & Solubilization
  • Note: If the compound is supplied in a pre-weighed vial, add solvent directly to the vial to avoid weighing powder.

If weighing is required:

  • Use an anti-static gun on the spatula and vial (TFA salts are static-prone).

  • Weigh inside the hood using a draft shield.

  • Add DMSO dropwise. Vortex gently.

    • Observation: The solution may warm slightly (exothermic solvation of TFA).

  • Aliquot immediately. Do not store the bulk stock; freeze-thaw cycles degrade the salt form.

Step 3: Decontamination
  • Wipe the exterior of the stock vial with a Kimwipe soaked in 70% Ethanol.

  • Dispose of the Kimwipe as solid hazardous waste.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. Seek medical attention if wheezing occurs (TFA irritation).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol (enhances absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open.

Disposal Protocol

RU1968 bis-TFA must never be flushed down the drain.[4]

  • Solid Waste: Contaminated gloves, weigh boats, and wipes go into Biohazardous/Chemical Incineration Bags (Yellow/Red stream).

  • Liquid Waste: Collect in a dedicated "Halogenated Organic Solvent" carboy. Label clearly: "Contains RU1968 (Reproductive Toxin) and Trifluoroacetic Acid."

Visualized Workflows

Figure 1: Risk Assessment & PPE Decision Logic

This logic gate ensures you select the correct containment based on the physical state of the compound.

RiskLogic start Start: Handling RU1968 bis-TFA state_check Determine Physical State start->state_check powder Solid / Lyophilized Powder state_check->powder liquid Liquid / Solubilized (DMSO) state_check->liquid powder_action HAZARD: Inhalation & Aerosol REQ: Fume Hood / BSC + N95 Backup powder->powder_action liquid_action HAZARD: Dermal Absorption REQ: Double Nitrile Gloves + Goggles liquid->liquid_action tfa_risk Chemical Risk: Acidic Hydrolysis (TFA Release) powder_action->tfa_risk liquid_action->tfa_risk disposal Disposal: High-Temp Incineration (NO Drain Disposal) tfa_risk->disposal

Caption: Decision matrix for PPE selection based on physical state. Red pathways indicate highest respiratory risk.

Figure 2: Solubilization Workflow

A step-by-step guide to dissolving the salt safely.

Solubilization step1 1. Equilibrate (Room Temp) step2 2. Open in Hood (PPE: Goggles/Gloves) step1->step2 step3 3. Add Solvent (DMSO Preferred) step2->step3 step4 4. Vortex/Dissolve (Watch for Heat) step3->step4 step5 5. Aliquot & Freeze (-20°C Storage) step4->step5

Caption: Linear workflow for safe reconstitution. Note the requirement to open only inside a containment hood.

References

  • Rennhack, A., et al. (2018). "A novel cross-species inhibitor to study the function of CatSper Ca2+ channels in sperm."[1] British Journal of Pharmacology. Link

    • Context: Establishes RU1968 as a potent CatSper inhibitor and defines its biological activity.[5]

  • Schiffer, C., et al. (2020). "Direct action of endocrine disrupting chemicals on human sperm." EMBO Reports. Link

    • Context: Discusses the methodology of handling sperm-specific calcium channel modul
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: Working with Chemicals." Link

    • Context: General standards for handling hazardous laboratory chemicals.[6][7]

  • University of California, Berkeley (EH&S). "Standard Operating Procedure: Trifluoroacetic Acid." Link

    • Context: Specific safety protocols for handling TFA and TFA-salts, focusing on corrosivity and inhalation risks.[8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU1968 bis-TFA salt
Reactant of Route 2
RU1968 bis-TFA salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.